molecular formula C7H4BrFN2 B1439341 5-bromo-4-fluoro-1H-indazole CAS No. 1082041-85-7

5-bromo-4-fluoro-1H-indazole

Cat. No.: B1439341
CAS No.: 1082041-85-7
M. Wt: 215.02 g/mol
InChI Key: YJOQUFUSNSCGHN-UHFFFAOYSA-N
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Description

5-bromo-4-fluoro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrFN2 and its molecular weight is 215.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOQUFUSNSCGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670345
Record name 5-Bromo-4-fluoro-1H-indazole
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Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-85-7
Record name 5-Bromo-4-fluoro-1H-indazole
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Record name 5-bromo-4-fluoro-1h-indazole
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Foundational & Exploratory

5-bromo-4-fluoro-1H-indazole physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-bromo-4-fluoro-1H-indazole for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a critical heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, its nuanced reactivity, and its strategic application in modern therapeutic design, particularly in the realm of kinase inhibition.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted indazole that has gained prominence as a versatile intermediate. Its unique arrangement of a bromine atom, a fluorine atom, and an accessible N-H proton on the indazole scaffold provides multiple, orthogonal handles for synthetic elaboration. This strategic functionalization makes it a highly valued starting material in the synthesis of complex molecular architectures for drug discovery.

Key Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

ParameterValueSource(s)
CAS Number 1082041-85-7[1]
Molecular Formula C₇H₄BrFN₂[1]
Molecular Weight 215.02 g/mol [1]
IUPAC Name This compound
InChI Key YJOQUFUSNSCGHN-UHFFFAOYSA-N
Appearance Light Earth Yellow Powder / Solid[1]
Boiling Point 332.2 ± 22.0 °C at 760 mmHg (Predicted)[1]
Solubility Soluble in DMSO, DMF, Methanol; Insoluble in Water.[2][3]
Purity (Typical) ≥95-97%[1]

Synthesis Pathway: A Validated Three-Step Protocol

A robust and scalable synthesis for this compound has been documented, starting from the commercially available 3-fluoro-2-methylaniline.[4] The pathway involves a sequence of bromination, oxidative cyclization (ring closure), and deprotection.[4] This approach is efficient and suitable for producing the material in quantities required for extensive research programs.[4]

Synthetic Workflow Diagram

The overall transformation is depicted below, illustrating the progression from the aniline starting material to the final indazole product.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Base-Mediated Deprotection A 3-Fluoro-2-methylaniline B 4-Bromo-3-fluoro-2-methylaniline A->B  N-Bromosuccinimide (NBS)  Acetonitrile, <10°C C 1-(5-Bromo-4-fluoro-1H- indazol-1-yl)ethanone B->C  1. Acetic Anhydride  2. Isoamyl Nitrite, Toluene, 110°C D This compound C->D  Base (e.g., K2CO3, NaOH)  Methanol/Water, RT

Caption: Three-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from validated patent literature, providing a self-validating system for laboratory synthesis.[4]

Step 1: Synthesis of 4-bromo-3-fluoro-2-methylaniline (Bromination)

  • Setup: In a multi-neck flask equipped with a stirrer and thermometer, dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile (15 volumes).

  • Cooling: Cool the solution to below 10°C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.5 eq) portion-wise, ensuring the internal temperature remains below 10°C. The regioselectivity is driven by the activating, ortho-para directing methyl and amino groups, with the sterically accessible position para to the amine being favored.

  • Reaction: Stir the mixture at this temperature for 2 hours, monitoring by TLC for the consumption of the starting material.

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium bisulfite. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the title compound.

Step 2: Synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (Ring Closure)

  • Acetylation: To the crude 4-bromo-3-fluoro-2-methylaniline (1.0 eq) from the previous step, add acetic anhydride. This protects the amine and forms the acetyl group that will become part of the final protected indazole.

  • Cyclization: Dissolve the acetylated intermediate in toluene (10 volumes). Heat the solution to 110°C.

  • Diazotization & Cyclization: Add isoamyl nitrite (1.5 eq) dropwise. This reagent serves as the diazotizing agent, converting the amino group (after in-situ deacetylation of the aniline nitrogen is presumed to occur under the reaction conditions, though the patent acetylates first) into a diazonium salt, which then undergoes intramolecular cyclization onto the methyl group to form the indazole ring. The acetyl group ultimately resides on the indazole N1 position.

  • Isolation: After TLC indicates reaction completion (approx. 2-3 hours), concentrate the mixture to dryness. Triturate the residue with methanol and filter to collect the solid product.

Step 3: Synthesis of this compound (Deprotection)

  • Setup: Suspend the acetylated indazole from Step 2 (1.0 eq) in a mixture of methanol (3 volumes) and water (3 volumes).

  • Hydrolysis: Add a base such as potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq) dissolved in water. The choice of a mild base like potassium bicarbonate can also be effective with high yield (81%).[4]

  • Reaction: Stir the suspension at room temperature for 12 hours. The acetyl protecting group is readily cleaved under these basic conditions.

  • Isolation: Monitor by TLC. Upon completion, add additional water to precipitate the product fully. Stir for 30 minutes, then collect the solid by filtration. Wash the filter cake with water and dry to afford the final this compound. The structure should be confirmed by NMR, for which a proton NMR spectrum is provided in the reference patent.[4]

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in its distinct reactive sites, which can be addressed selectively.

  • N1-Position: The proton on the N1 nitrogen of the pyrazole ring is acidic and can be readily deprotonated by a mild base. This allows for straightforward N-alkylation or N-arylation, a common strategy to modulate solubility, metabolic stability, and target engagement.

  • C5-Position (Bromo): The bromine atom is a key functional handle for palladium-catalyzed cross-coupling reactions. This site is ideal for introducing aryl or heteroaryl substituents via reactions like the Suzuki-Miyaura, Stille, or Sonogashira couplings.[2][5] The electron-rich nature of the indazole ring facilitates the oxidative addition step in these catalytic cycles.[5]

  • C4-Position (Fluoro): The fluorine atom is generally stable but significantly influences the molecule's electronic properties and pKa. It can also engage in favorable fluorine-protein interactions (e.g., with backbone amides) and serves as a useful probe for ¹⁹F NMR studies during fragment-based screening.

Key Derivatization Strategies

G cluster_0 Kinase Hinge Region cluster_1 Indazole Inhibitor Core Hinge_NH Backbone N-H Hinge_CO Backbone C=O Indazole_N1H Indazole N1-H Indazole_N1H->Hinge_CO H-Bond (Donor) Indazole_N2 Indazole N2: Indazole_N2->Hinge_NH H-Bond (Acceptor)

References

Spectroscopic Blueprint of 5-bromo-4-fluoro-1H-indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, halogenated heterocyclic scaffolds are of paramount importance. Their unique electronic properties, ability to form specific intermolecular interactions, and influence on metabolic stability make them privileged structures in the design of novel therapeutic agents. Among these, the indazole core, a bicyclic system consisting of fused benzene and pyrazole rings, is a cornerstone for the development of a wide array of biologically active molecules.

This technical guide provides a comprehensive analysis of the spectral characteristics of 5-bromo-4-fluoro-1H-indazole , a key building block in pharmaceutical synthesis. The strategic placement of a bromine and a fluorine atom on the benzene ring significantly modulates the electronic and steric properties of the indazole system. A thorough understanding of its spectroscopic signature is fundamental for unambiguous identification, purity assessment, and quality control during synthesis and downstream applications.

This document delves into the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data of this compound. While experimental ¹H NMR data is available and will be discussed in detail, a complete experimental dataset for other techniques is not readily found in the public domain. Therefore, to provide a holistic and practical guide, we will present predicted data for ¹³C NMR, ¹⁹F NMR, MS, and IR, based on established spectroscopic principles and comparative analysis with structurally related compounds. This approach ensures that researchers and drug development professionals have a reliable reference for the characterization of this important molecule.

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for the interpretation of its spectral data. The numbering convention for the indazole ring system is crucial for assigning NMR signals.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR Spectroscopy (Experimental Data)

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. The experimental ¹H NMR spectrum for this compound has been reported in the patent literature.[1]

Table 1: Experimental ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH~13.5br s-
H-3~8.2s-
H-7~7.8d~8.0
H-6~7.4t~8.0

Interpretation:

  • NH Proton: The broad singlet at a significantly downfield chemical shift (~13.5 ppm) is characteristic of the indazole N-H proton, which is involved in hydrogen bonding and is deshielded.

  • H-3 Proton: The singlet at ~8.2 ppm is assigned to the H-3 proton of the pyrazole ring. It appears as a singlet as it has no adjacent protons.

  • Aromatic Protons (H-6 and H-7): The protons on the benzene ring appear as a doublet and a triplet, characteristic of a substituted aromatic system. H-7, being adjacent to the electron-withdrawing pyrazole ring, is expected to be further downfield than H-6. The triplet multiplicity for H-6 arises from coupling to both H-7 and the fluorine at position 4. The doublet for H-7 is due to coupling with H-6.

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.

¹³C NMR Spectroscopy (Predicted Data)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. While no experimental spectrum is readily available, the chemical shifts can be predicted based on the effects of the substituents and comparison with related compounds such as 5-bromo-1H-indazole and 4-fluoro-1H-indazole.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F)Justification
C-3~135sTypical for C-3 in indazoles.
C-3a~122dShielded by the pyrazole ring, coupled to F-4.
C-4~155 (d, ¹JCF ≈ 250 Hz)dDirectly attached to fluorine, large one-bond C-F coupling.
C-5~100 (d, ²JCF ≈ 25 Hz)dAttached to bromine and coupled to F-4.
C-6~128dCoupled to F-4.
C-7~115sLess affected by the halogens.
C-7a~140sBridgehead carbon of the fused ring system.

Rationale for Prediction:

  • The chemical shifts are estimated based on the additive effects of the bromo and fluoro substituents on the indazole core.

  • The fluorine atom will induce splitting of the signals for nearby carbon atoms, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the nuclei. The largest coupling will be the one-bond coupling for C-4.

¹⁹F NMR Spectroscopy (Predicted Data)

¹⁹F NMR is a highly sensitive technique that provides information about the fluorine atom's environment. For this compound, a single signal is expected.

Table 3: Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityJustification
F-4-110 to -130mThe chemical shift is typical for an aryl fluoride. The multiplicity will be complex due to coupling with H-3, H-5, and potentially longer-range couplings.

Rationale for Prediction:

  • The chemical shift of fluorine is sensitive to its electronic environment. The predicted range is based on typical values for fluorobenzene derivatives.

  • The fluorine at position 4 will couple with the protons at positions 3 and 5, leading to a multiplet.

Mass Spectrometry (MS) (Predicted Data)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M]⁺214/216Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br).
[M-HCN]⁺187/189Loss of hydrogen cyanide from the pyrazole ring.
[M-Br]⁺135Loss of the bromine atom.
[M-HCN-Br]⁺108Subsequent loss of bromine after the loss of HCN.

Predicted Fragmentation Pathway:

The fragmentation of this compound under electron ionization is expected to proceed through characteristic pathways for indazoles, including the loss of stable neutral molecules like HCN and cleavage of the halogen substituents. The presence of bromine will result in a distinctive isotopic pattern for bromine-containing fragments.

G M [M]⁺˙ m/z 214/216 M_HCN [M-HCN]⁺˙ m/z 187/189 M->M_HCN -HCN M_Br [M-Br]⁺ m/z 135 M->M_Br -Br M_HCN_Br [M-HCN-Br]⁺ m/z 108 M_HCN->M_HCN_Br -Br

Caption: Predicted major fragmentation pathway for this compound in Mass Spectrometry.

Infrared (IR) Spectroscopy (Predicted Data)

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 5: Predicted Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)VibrationIntensity
3100-3000N-H stretchMedium, broad
1620-1450C=C and C=N stretch (aromatic and pyrazole rings)Medium to strong
1250-1100C-F stretchStrong
850-750C-H out-of-plane bend (aromatic)Strong
700-550C-Br stretchMedium

Interpretation:

  • The broad N-H stretching band is characteristic of the indazole ring.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to the various bending and stretching vibrations of the bicyclic system.

  • The strong C-F and medium C-Br stretching absorptions are indicative of the halogen substituents.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectral data for compounds such as this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs.

    • For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Use a standard electron ionization energy of 70 eV.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements and elemental composition determination.

Infrared (IR) Spectroscopy (ATR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Acquire a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound, a molecule of significant interest in pharmaceutical research. By combining experimental ¹H NMR data with well-reasoned predictions for ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy, we have constructed a comprehensive spectral blueprint. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling confident identification and quality assessment of this versatile building block. The provided protocols offer a foundation for obtaining high-quality data, ensuring the integrity and reproducibility of scientific research.

References

An In-depth Technical Guide to the Solubility of 5-bromo-4-fluoro-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-bromo-4-fluoro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Given the nascent stage of research on this specific molecule, this document establishes a foundational understanding based on its physicochemical properties, predicts its solubility behavior in various organic solvents, and provides a robust experimental protocol for precise and reliable solubility determination.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is critically dependent on its physicochemical properties, with solubility being a paramount parameter. Poor solubility can impede reliable in vitro assay results, lead to suboptimal in vivo efficacy due to low bioavailability, and present significant challenges in formulation development.[2][3] this compound, as a substituted indazole, belongs to a class of compounds known for a wide range of biological activities.[1] Understanding its solubility profile is a crucial first step in unlocking its therapeutic potential. This guide is intended for researchers, medicinal chemists, and formulation scientists, providing both theoretical insights and practical methodologies.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic features. The key physicochemical properties of this compound are summarized below. These parameters form the basis for predicting its behavior in different solvent environments.

PropertyValueSource
CAS Number 1082041-85-7[4]
Molecular Formula C₇H₄BrFN₂[1]
Molecular Weight 215.02 g/mol [1][4]
Appearance Light Earth Yellow Powder[1]
Boiling Point (Predicted) 332.2 ± 22.0 °C at 760 mmHg[1]
Physical Form Solid[4]

Note: Some properties, such as LogP, are more readily available for the N-methylated analog (CAS 1784678-61-0), which has a predicted XLogP3 of 2.4.[5] This suggests moderate lipophilicity for the core structure.

Predicted Solubility Profile in Organic Solvents

The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[6] The structure of this compound features a polar indazole core capable of hydrogen bonding (N-H group), an aromatic system capable of π-π stacking, and halogen substituents (bromo and fluoro) that influence both polarity and lipophilicity.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The N-H group of the indazole ring should allow for favorable hydrogen bonding interactions, suggesting moderate to high solubility . As the alkyl chain of the alcohol increases (e.g., isopropanol, butanol), the decreasing polarity of the solvent will likely lead to a decrease in solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents possess dipoles capable of engaging in dipole-dipole interactions but do not donate hydrogen bonds. The polar nature of the indazole ring should facilitate dissolution. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are typically excellent solvents for a wide range of organic compounds and are expected to effectively solubilize this compound, predicting high solubility . Acetonitrile and tetrahydrofuran (THF), being less polar, are expected to show moderate to high solubility .

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents lack significant dipoles and cannot participate in hydrogen bonding. The primary interactions would be van der Waals forces. While the aromatic benzene portion of the indazole ring has some nonpolar character, the overall polarity of the molecule due to the pyrazole ring and halogens will likely limit its dissolution in highly nonpolar solvents. Solubility is predicted to be low in hexane and low to moderate in toluene and dichloromethane. The halogen atoms can introduce some favorable interactions, but these are unlikely to overcome the polarity mismatch.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To move from prediction to empirical data, a rigorous and validated experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, representing the true saturation point of a compound in a solvent at a given temperature.[3][7][8] It is a self-validating system as it ensures that the solution has reached equilibrium with the solid state.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials and Equipment:

  • This compound (solid powder)

  • High-purity organic solvents of choice

  • Analytical balance

  • Glass vials with screw caps or flasks with stoppers

  • Constant temperature orbital shaker or shaker bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for quantification.

Procedure:

  • Preparation of Vials: Add an excess amount of solid this compound to at least three separate glass vials. The excess is critical to ensure a saturated solution is formed with undissolved solid remaining at equilibrium.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to 25°C. Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for many pharmaceutical compounds.[3][9]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. It is crucial not to disturb the solid pellet at the bottom.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles. Note: The first few drops should be discarded to saturate the filter membrane and avoid adsorption effects.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the compound.[10]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or µg/mL. The average and standard deviation of the replicate measurements should be reported.

Visual Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Sample Processing cluster_analysis Analysis A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Seal and shake at constant temperature (24-48 hours) B->C D 4. Centrifuge to pellet excess solid C->D E 5. Collect supernatant D->E F 6. Filter through 0.22 µm filter E->F G 7. Dilute sample F->G H 8. Quantify via HPLC or UV-Vis G->H I 9. Calculate solubility H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening for Kinetic Solubility

In early-stage drug discovery, where compound availability is limited and speed is essential, kinetic solubility assays are often employed.[11][12] These methods typically involve adding a concentrated DMSO stock solution of the compound to an aqueous or organic buffer and detecting the point of precipitation, often using techniques like nephelometry (light scattering).[3] While faster, these methods can sometimes overestimate solubility compared to the thermodynamic shake-flask method because they can generate supersaturated solutions.[13] They are, however, invaluable for ranking compounds and quickly identifying potential solubility liabilities.

Conclusion

While specific experimental solubility data for this compound is not yet widely published, a thorough analysis of its physicochemical properties allows for a well-grounded prediction of its solubility profile. It is expected to exhibit good solubility in polar aprotic and polar protic solvents, with limited solubility in nonpolar media. For definitive quantitative data, the detailed shake-flask protocol provided in this guide offers a reliable and reproducible methodology. The systematic determination of solubility in a diverse panel of organic solvents is a critical step that will enable medicinal chemists and formulation scientists to advance the development of this compound and its derivatives as potential therapeutic agents.

References

5-bromo-4-fluoro-1H-indazole CAS number 1082041-85-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-bromo-4-fluoro-1H-indazole (CAS: 1082041-85-7): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a strategic building block in modern medicinal chemistry. The indazole core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, covering its physicochemical properties, a detailed synthetic pathway with mechanistic insights, its critical applications in drug discovery, and essential safety protocols. The strategic placement of the bromo and fluoro substituents on the indazole ring offers medicinal chemists a versatile platform for molecular elaboration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of novel therapeutic agents.

Physicochemical and Structural Properties

The utility of a chemical building block is fundamentally defined by its physical and chemical characteristics. This compound is typically supplied as a solid, and its solubility profile makes it amenable to a wide range of standard organic reaction conditions.

Below is the chemical structure of this compound:

Caption: Chemical Structure of this compound.

A summary of its key properties is presented in the table below for easy reference.

PropertyValueReference(s)
CAS Number 1082041-85-7[1][2]
Molecular Formula C₇H₄BrFN₂[1][2]
Molecular Weight 215.02 g/mol [1][2]
Appearance Light earth yellow solid powder[1]
Purity Typically ≥95-97%[1][3]
Boiling Point 332.2 ± 22.0 °C at 760 mmHg (Predicted)[1]
Solubility Soluble in DMSO, DMF, DCM, methanol; Insoluble in water[4]
Storage Room temperature, dry, sealed, away from light[1]
Long-Term Storage -20°C under an inert atmosphere (e.g., Nitrogen, Argon)[4]
Stability Stable under recommended conditions; sensitive to moisture, air, and light over time[4]

Expert Insight on Storage and Stability: The recommendation for long-term storage at -20°C under an inert atmosphere is critical for maintaining the integrity of the compound.[4] The indazole ring, particularly the N-H proton, can be susceptible to slow oxidation or other degradation pathways upon prolonged exposure to air and light. For researchers using this compound in sensitive multi-step syntheses or high-throughput screening, ensuring high purity by adhering to these storage conditions is paramount to achieving reproducible results.

Synthesis and Mechanistic Insights

A robust and scalable synthetic route is essential for the widespread application of a building block. A method for preparing this compound has been detailed in the patent literature, starting from the commercially available 3-fluoro-2-methylaniline.[5] The process involves three key transformations: bromination, diazotization/cyclization, and deprotection.

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocol

The following protocol is adapted from the methodology described in patent CN110452177A.[5]

Step 1: Synthesis of 4-bromo-3-fluoro-2-methylaniline

  • Dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile in a reaction vessel.

  • Cool the solution to below 10°C using an ice bath.

  • Add N-bromosuccinimide (NBS) (approx. 1.1 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring for completion by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.

  • Causality: NBS is chosen as the brominating agent because it is a mild and highly regioselective source of electrophilic bromine for activated aromatic rings like anilines. The reaction is run at a reduced temperature to control the reaction rate and prevent potential side reactions.

Step 2: Synthesis of 1-acetyl-5-bromo-4-fluoro-1H-indazole (Ring Closure)

  • Dissolve the 4-bromo-3-fluoro-2-methylaniline (1.0 eq) from Step 1 in acetic acid in a reaction vessel.

  • Heat the mixture to approximately 110°C.

  • Add isoamyl nitrite (approx. 1.2 eq) dropwise while maintaining the temperature.

  • Stir the reaction at 110°C for 2-3 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction and concentrate to dryness under reduced pressure.

  • The crude product is then slurried in methanol and filtered to isolate the cyclized intermediate.

  • Causality: This step is a classic example of indazole synthesis via diazotization of an ortho-substituted aniline. Isoamyl nitrite, in the presence of acetic acid, generates the nitrosonium ion (NO+), which diazotizes the aniline. The resulting diazonium salt is unstable at elevated temperatures and undergoes intramolecular cyclization, followed by acetylation by the acetic acid solvent, to form the protected indazole ring.

Step 3: Synthesis of this compound (Deprotection)

  • Suspend the 1-acetyl-5-bromo-4-fluoro-1H-indazole from Step 2 in a mixture of methanol and water.

  • Add a base such as potassium carbonate, sodium hydroxide, or potassium bicarbonate (approx. 1.5-2.0 eq) dissolved in water.

  • Stir the mixture vigorously at room temperature for approximately 12 hours. Monitor the reaction by TLC.

  • Upon completion, add additional water to precipitate the product fully.

  • Filter the resulting solid, wash the filter cake thoroughly with water, and dry under vacuum to afford the final product, this compound.

  • Causality: The acetyl protecting group on the indazole nitrogen is readily cleaved via base-catalyzed hydrolysis. This mild deprotection step is efficient and typically yields a clean product that can be isolated by simple filtration, making it suitable for large-scale production.[5]

Core Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate for constructing complex, biologically active molecules.[1] Its structure is pre-validated in numerous successful drug discovery campaigns.

Kinase Inhibitor Development

The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of oncology drugs. The indazole's nitrogen atoms are excellent hydrogen bond donors and acceptors, allowing them to mimic the adenine portion of ATP and bind effectively to the hinge region of the kinase active site.

The substituents on this compound serve distinct, strategic purposes:

  • 5-Bromo Position: This is the primary attachment point for diversification. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.[4] This allows for the systematic introduction of a wide array of aryl, heteroaryl, alkyl, or amino groups to explore the solvent-front region of the ATP-binding pocket, a common strategy for enhancing potency and selectivity.

  • 4-Fluoro Position: The fluorine atom is a bioisostere of a hydrogen atom but possesses unique electronic properties. Its strong electron-withdrawing nature can modulate the pKa of the indazole N-H, influence the molecule's overall lipophilicity and membrane permeability, and block a potential site of metabolic oxidation, thereby improving the drug's pharmacokinetic profile.

Caption: Generic Suzuki coupling using the bromo-indazole.

Relevance to GLP-1 Receptor Agonists

While not a direct precursor, the core scaffold is highly relevant to cutting-edge metabolic disease therapies. The N-methylated analog, 5-bromo-4-fluoro-1-methyl-1H-indazole, is a known intermediate in the synthesis of Orforglipron , a non-peptide, orally available GLP-1 receptor agonist developed for type 2 diabetes and weight management.[6][7] This association underscores the importance of the 5-bromo-4-fluoro-indazole framework in accessing novel and high-value therapeutic targets beyond kinases.

Safety, Handling, and Quality Control

As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety. The compound is classified as hazardous, and the following information is critical.[4]

Safety AspectDetailsReference(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling Recommendations:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Quality Control: For ensuring the identity and purity of this compound, a combination of analytical techniques is recommended:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of significant organic impurities. A patent document confirms the use of ¹H NMR for characterization.[5]

  • LC-MS: To confirm the molecular weight and assess purity.

  • HPLC: To obtain a precise quantification of purity (e.g., >97%).

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a clear and efficient path to novel chemical entities with significant therapeutic potential. Its well-defined physicochemical properties, coupled with a scalable synthetic route, make it an invaluable tool for drug discovery programs. The dual functionalities of a cross-coupling handle (the bromo group) and a metabolic/physicochemical modulator (the fluoro group) on a privileged indazole scaffold empower medicinal chemists to accelerate the development of next-generation inhibitors and modulators for a range of challenging disease targets.

References

An In-depth Technical Guide to the Structure Elucidation of 5-bromo-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies and scientific reasoning employed in the structural elucidation of 5-bromo-4-fluoro-1H-indazole, a key intermediate in contemporary pharmaceutical research.[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed narrative on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. The causality behind experimental choices is explained, and each analytical step is presented as a self-validating component of the overall structural confirmation. This guide is grounded in authoritative scientific principles and supplemented with detailed, field-proven experimental protocols.

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern makes it a crucial intermediate in the synthesis of a variety of biologically active molecules. Notably, it is explored for its utility in developing small molecule inhibitors and modulators for therapeutic targets in oncology, as well as in neurological and inflammatory diseases.[1] The precise arrangement of its constituent atoms is paramount, as even minor structural variations can drastically alter a molecule's pharmacological profile. Therefore, unambiguous confirmation of its structure is a critical first step in any research and development endeavor.

The indazole core, a bicyclic system composed of a benzene ring fused to a pyrazole ring, can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and predominant form.[2] The primary objective of this guide is to delineate the analytical workflow that rigorously confirms the structure as the 1H-tautomer of 5-bromo-4-fluoro-indazole.

The Analytical Triad: A Multi-faceted Approach to Structure Elucidation

The definitive determination of a molecule's structure is seldom achieved through a single analytical technique. Instead, a confluence of evidence from multiple, complementary methods provides the necessary certainty. For this compound, we employ an analytical triad:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F) and establish the connectivity of the molecular framework.

  • Mass Spectrometry (MS): To determine the precise molecular weight and elemental composition, and to gain structural insights from fragmentation patterns.

  • X-ray Crystallography: To provide the ultimate, unambiguous three-dimensional atomic arrangement in the solid state.

The logical flow of this multi-pronged approach is depicted in the workflow diagram below.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Purified Sample MS Mass Spectrometry (HRMS) Synthesis->MS Purified Sample XRay X-ray Crystallography (Single Crystal) Synthesis->XRay Purified Sample Connectivity Establish Connectivity & Tautomeric Form NMR->Connectivity Composition Determine Elemental Composition MS->Composition Spatial Define 3D Atomic Arrangement XRay->Spatial Confirmation Consolidated Structure Confirmation Connectivity->Confirmation Composition->Confirmation Spatial->Confirmation

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3][4] It operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency.[3][5] This frequency is highly sensitive to the local electronic environment, providing a wealth of structural information.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of the synthesized this compound is a cornerstone of its structural proof.[6]

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~13.5br s-1HNH
~8.2s-1HH-3
~7.6ddJ_HH ≈ 8.8, J_HF ≈ 6.51HH-6
~7.4dJ_HH ≈ 8.81HH-7

Causality and Interpretation:

  • The Downfield NH Proton: A broad singlet observed at a very downfield chemical shift (~13.5 ppm) is characteristic of an acidic N-H proton in an aromatic heterocyclic system, providing strong evidence for the presence of the indazole ring and its 1H-tautomer.

  • The C-3 Proton: A singlet at ~8.2 ppm is assigned to the proton at the 3-position of the indazole ring. Its singlet nature indicates no adjacent proton neighbors.

  • The Aromatic Protons (H-6 and H-7): The two protons on the benzene ring appear as a coupled system. H-7 is expected to be a doublet due to coupling with H-6. H-6, being adjacent to both H-7 and the fluorine atom at C-4, is predicted to appear as a doublet of doublets, showing both proton-proton (³J_HH) and proton-fluorine (⁴J_HF) coupling. The observation of this H-F coupling is a key indicator of the fluorine's position at C-4.

¹³C NMR Spectroscopy: Characterizing the Carbon Backbone

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing information about their hybridization and electronic environment.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignmentRationale
~140C-7aQuaternary carbon at the ring junction.
~135 (d, ¹J_CF ≈ 250 Hz)C -FCarbon directly attached to fluorine, showing a large one-bond C-F coupling constant.
~133C-3Carbon in the pyrazole ring, deshielded by the adjacent nitrogen.
~125 (d, ²J_CF ≈ 15 Hz)C-5Carbon bearing the bromine, with a smaller two-bond C-F coupling.
~122C-7Aromatic CH carbon.
~118 (d, ²J_CF ≈ 20 Hz)C-3aQuaternary carbon at the ring junction, showing two-bond C-F coupling.
~115 (d, ³J_CF ≈ 5 Hz)C-6Aromatic CH carbon, showing three-bond C-F coupling.

Causality and Interpretation:

  • The C-F Coupling: The most diagnostic feature is the large one-bond coupling constant (¹J_CF) for the carbon at the 4-position, directly confirming the C-F bond. The smaller, through-bond couplings (²J_CF and ³J_CF) to adjacent carbons further solidify the assignment of the fluorine's location.

  • Chemical Shifts: The chemical shifts of the carbons are consistent with a substituted indazole ring system. The presence of eight distinct signals would confirm the proposed structure.

¹⁹F NMR Spectroscopy: A Direct Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides a direct window into the chemical environment of the fluorine atom.[7][8]

Predicted ¹⁹F NMR Data:

  • Chemical Shift: A single resonance is expected in the aromatic fluorine region (approx. -110 to -140 ppm relative to CFCl₃).

  • Multiplicity: The signal should appear as a doublet of doublets, arising from coupling to the adjacent protons H-3 (a smaller, long-range coupling) and H-6 (a larger four-bond coupling).

Causality and Interpretation:

The observation of a single fluorine resonance confirms the presence of only one fluorine atom in the molecule. The specific coupling pattern provides definitive proof of its position at C-4, adjacent to the C-5 bromine and within coupling distance of H-3 and H-6.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling constants.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Mass Spectrometry: Confirming Molecular Weight and Composition

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9][10] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass of a molecule with sufficient accuracy to deduce its elemental formula.

Predicted Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): An intense molecular ion peak is expected. Given the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 214 and 216, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

  • High-Resolution Mass: The calculated exact mass for C₇H₄⁷⁹BrFN₂ is 213.9596. HRMS analysis should yield a value within a few parts per million (ppm) of this calculated mass.

  • Fragmentation: Common fragmentation pathways for indazoles involve the loss of HCN or N₂, which can provide further structural clues.

Data Presentation: Isotopic Pattern of the Molecular Ion

m/zIsotope CompositionPredicted Relative Abundance
213.9596C₇H₄⁷⁹BrFN₂100%
215.9575C₇H₄⁸¹BrFN₂~98%

Causality and Interpretation:

The observation of the correct molecular weight and the characteristic bromine isotopic pattern provides unequivocal evidence for the elemental composition of the molecule. This data strongly supports the proposed structure of C₇H₄BrFN₂.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the most probable elemental formula. Compare the measured isotopic pattern with the theoretical pattern for the proposed formula.

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide powerful evidence for the structure and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[11][12][13] This technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal.[11]

Expected Crystallographic Data:

A successful crystallographic analysis would provide:

  • Confirmation of Connectivity: The resulting electron density map would clearly show the positions of all non-hydrogen atoms, confirming the indazole ring system and the positions of the bromo and fluoro substituents.

  • Tautomer Confirmation: The position of the hydrogen atom on one of the nitrogen atoms would be definitively located, confirming the 1H-tautomer.

  • Bond Lengths and Angles: Precise measurements of bond lengths and angles would be obtained, providing insights into the electronic structure of the molecule.

The logical relationship between the analytical techniques and the structural features they confirm is illustrated below.

Data_Confirmation cluster_data Analytical Data cluster_features Structural Features Confirmed NMR NMR (¹H, ¹³C, ¹⁹F) Connectivity Connectivity & Tautomer NMR->Connectivity MS HRMS Composition Elemental Composition MS->Composition XRay X-ray XRay->Connectivity XRay->Composition Geometry 3D Geometry XRay->Geometry

Caption: Correlation between analytical techniques and confirmed structural features.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data and solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

Conclusion: A Consolidated Structural Assignment

References

Reactivity and stability of 5-bromo-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 5-bromo-4-fluoro-1H-indazole

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated indazole derivative that has emerged as a critical building block in contemporary medicinal chemistry. Its strategic substitution pattern, featuring a reactive bromine atom and a modulating fluorine atom on the benzene ring, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of the synthesis, reactivity, stability, and handling of this compound, providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization. The indazole core is a privileged structure, frequently found in bioactive molecules, particularly as a hinge-binding motif in kinase inhibitors.[1] The presence of the C5-bromo and C4-fluoro substituents offers precise vectors for chemical modification, making this compound a valuable intermediate in the development of novel therapeutics for oncology, neurodegenerative disorders, and inflammatory diseases.[2]

Physicochemical and Stability Profile

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. Understanding these parameters is the first step toward its successful application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1082041-85-7[2][3]
Molecular Formula C₇H₄BrFN₂[2]
Molecular Weight 215.02 g/mol [2]
Appearance Light Earth Yellow Powder / Solid[2][3]
Boiling Point 332.2 ± 22.0 °C (at 760 mmHg, Predicted)[2]
Solubility Generally soluble in organic solvents like DMSO, DMF, DCM, and methanol. Insoluble or sparingly soluble in water.[1][4]
Stability and Storage

This compound is stable under recommended storage conditions.[1] However, like many heterocyclic compounds, it exhibits sensitivity to prolonged exposure to moisture, air, and light.[1] To prevent degradation and maintain its purity, the following storage protocol is essential:

  • Temperature: Store at room temperature or, for long-term stability, at -20°C.[1][2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with atmospheric moisture.[1]

  • Container: Keep the container tightly sealed and in a dry, well-ventilated place.[1][5]

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and industrially scalable route starts from 3-fluoro-2-methylaniline, proceeding through bromination, diazotization followed by intramolecular cyclization, and finally deprotection.[6]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Diazotization & Ring Closure cluster_2 Step 3: Deprotection A 3-Fluoro-2-methylaniline B 4-Bromo-3-fluoro-2-methylaniline A->B  N-Bromosuccinimide (NBS)  Acetonitrile, <10°C C 1-(5-Bromo-4-fluoro-1H- indazol-1-yl)ethanone B->C  1. Toluene, Acetic Anhydride  2. Isoamyl Nitrite, 110°C D This compound C->D  Potassium Carbonate  Methanol/Water, RT

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol

The following protocol is adapted from established patent literature, providing a self-validating system for the synthesis.[6]

Step 1: Synthesis of 4-bromo-3-fluoro-2-methylaniline

  • Dissolve 3-fluoro-2-methylaniline in acetonitrile in a four-necked flask.

  • Cool the solution to below 10°C using an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10°C. Causality: This electrophilic aromatic substitution is regioselective due to the directing effects of the amino and methyl groups. Low temperature is crucial to minimize side reactions.

  • Stir the reaction at this temperature for 2 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and rinse the filter cake with cyclohexane to yield the product.

Step 2: Synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone

  • Dissolve the 4-bromo-3-fluoro-2-methylaniline from Step 1 in toluene.

  • Add acetic anhydride and heat the mixture. Causality: The amino group is acetylated to form an amide, which serves as a protecting group and facilitates the subsequent ring closure.

  • After the initial reaction, add acetic acid and heat to 110°C.

  • Add isoamyl nitrite dropwise while maintaining the temperature. Causality: Isoamyl nitrite is the diazotizing agent that converts the amino group (after in-situ deprotection/reaction) into a diazonium salt, which immediately undergoes intramolecular cyclization to form the indazole ring.

  • Monitor the reaction by TLC. Once complete, concentrate the mixture and slurry with methanol to precipitate the product.

Step 3: Synthesis of this compound

  • Suspend the acetylated indazole from Step 2 in a mixture of methanol and water.

  • Add an aqueous solution of a base, such as potassium carbonate or sodium hydroxide, and stir at room temperature for 12 hours.[6] Causality: The base hydrolyzes the acetyl protecting group from the N1 position of the indazole ring.

  • Monitor deprotection by TLC.

  • Upon completion, add water to precipitate the final product, filter, wash with water, and dry to obtain this compound.

Core Reactivity: A Tale of Two Sites

The synthetic utility of this compound is dominated by the reactivity of two key positions: the C5-Bromo group and the N1-Hydrido group . The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the acidic N-H proton allows for facile N-functionalization.

C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The C5-bromo substituent on the indazole ring is an ideal electrophilic partner for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl moieties. This reaction is frequently employed to build the core structures of kinase inhibitors.[7][8]

General Protocol for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).[7][9]

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add a degassed solvent (e.g., DME, dioxane, or ethanol/water mixture).[8][9]

  • Add the palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, (2-10 mol%).[8][9]

  • Heat the reaction mixture, typically between 80-110°C, or utilize microwave irradiation for accelerated reaction times.[9][10] Causality: The catalyst, base, and solvent system are chosen to balance reactivity and stability. Cesium carbonate is often a more effective base, and microwave heating can dramatically reduce reaction times from hours to minutes.[9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-Br Transmetal Transmetalation Complex OxAdd->Transmetal Ar'-B(OR)₂ Base Pd(II)L2 Pd(II)L₂ Transmetal->Pd(II)L2 Reductive Elimination Pd(II)L2->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

C-N Bond Formation: The Buchwald-Hartwig Amination

For the synthesis of arylamines, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the reaction of choice.[11] This palladium-catalyzed C-N bond-forming reaction couples the C5-bromo position with a primary or secondary amine, providing direct access to 5-aminoindazole derivatives.

General Protocol for Buchwald-Hartwig Amination

  • Combine this compound, the desired amine (1.2-2.0 equivalents), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate in a reaction vessel.

  • Purge the vessel with an inert gas.

  • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP). Causality: The choice of ligand is critical and depends on the substrates. Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often rate-limiting.[11]

  • Heat the reaction mixture, typically between 80-110°C, until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, quench the reaction, perform an aqueous workup, and purify the product by chromatography.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Base RedElim Reductive Elimination Complex AmineCoord->RedElim -HBase⁺X⁻ RedElim->Pd(0)L Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Safety and Handling: A Mandate for Researchers

Given its classification as a hazardous substance, strict adherence to safety protocols is mandatory when handling this compound. The information below is illustrative and must be supplemented by consulting the specific Safety Data Sheet (SDS) provided by the supplier for the batch in use.[1][12]

Table 2: GHS Hazard Information

HazardStatementPrecautionary Codes
Acute Toxicity, Oral H302: Harmful if swallowedP301+P312, P330
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P312

(Source:[3][5][13])

First-Aid Measures
  • Inhalation: Remove the victim to fresh air. If breathing is difficult, seek immediate medical attention.[1][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[1][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][5]

Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.

Conclusion

This compound stands as a testament to the power of strategic halogenation in designing versatile chemical intermediates. Its reactivity at the C5-bromo and N1-hydrido positions provides a robust platform for generating diverse molecular libraries through well-established synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig couplings. While its stability requires mindful handling and storage, its value in accelerating drug discovery programs, particularly in the synthesis of targeted inhibitors like Orforglipron, is undisputed.[14][15] This guide provides the foundational knowledge for chemists to harness the full synthetic potential of this important building block safely and effectively.

References

The Strategic Intermediate: A Technical Guide to 5-Bromo-4-fluoro-1H-indazole in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-bromo-4-fluoro-1H-indazole, a pivotal intermediate in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, reactivity, and applications, with a focus on the rationale behind its use and detailed experimental protocols.

Introduction: The Rise of a Privileged Scaffold

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of biologically active compounds, particularly as protein kinase inhibitors.[1] The strategic placement of bromo and fluoro substituents on the indazole ring, as seen in this compound, offers medicinal chemists a versatile platform for structural modification and optimization of drug candidates. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the indazole nitrogen and influence binding interactions, while the bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide will illuminate the path from the synthesis of this key intermediate to its application in the development of targeted therapeutics.

Synthesis and Manufacturing

A robust and scalable synthesis is paramount for any pharmaceutical intermediate. A common and efficient method for the preparation of this compound starts from the readily available 3-fluoro-2-methylaniline.[2] This multi-step synthesis is characterized by mild reaction conditions and high overall yield, making it suitable for industrial production.[2]

Synthetic Pathway Overview

The synthesis proceeds through three main steps: bromination, diazotization/cyclization, and deprotection.[2]

Synthesis_of_this compound cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Deprotection 3-fluoro-2-methylaniline 3-Fluoro-2-methylaniline NBS N-Bromosuccinimide (NBS) Acetonitrile, -10 to 10 °C 3-fluoro-2-methylaniline->NBS Brominated_Aniline 4-Bromo-3-fluoro-2-methylaniline NBS->Brominated_Aniline Isoamyl_Nitrite Isoamyl Nitrite, Acetic Acid Toluene, 80-130 °C Brominated_Aniline->Isoamyl_Nitrite Protected_Indazole 1-Acetyl-5-bromo-4-fluoro-1H-indazole Isoamyl_Nitrite->Protected_Indazole Base Inorganic Base (e.g., K2CO3) Methanol/Water, r.t. Protected_Indazole->Base Final_Product This compound Base->Final_Product Reactivity_of_this compound cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reactant Ar-B(OH)₂ Start->Suzuki_Reactant Buchwald_Reactant R₂NH Start->Buchwald_Reactant Suzuki_Product 5-Aryl-4-fluoro-1H-indazole Suzuki_Reactant->Suzuki_Product Pd catalyst, Base Buchwald_Product 5-(Amino)-4-fluoro-1H-indazole Buchwald_Reactant->Buchwald_Product Pd catalyst, Base

References

The 5-Bromo-4-fluoro-1H-indazole Scaffold: A Technical Guide to Unlocking its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. This technical guide delves into the untapped potential of a specific, yet promising, derivative: the 5-bromo-4-fluoro-1H-indazole scaffold. By synthesizing data from structure-activity relationship (SAR) studies of analogous compounds and the known impact of halogenation in drug design, we will explore the likely biological activities of this scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a roadmap for investigating its potential as an anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory agent. Detailed experimental protocols are provided to facilitate the practical evaluation of these potential activities.

Introduction: The Indazole Scaffold and the Strategic Importance of Halogenation

Indazole, a bicyclic heteroaromatic system, is a cornerstone of modern drug discovery, with derivatives demonstrating a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] The strategic placement of substituents on the indazole ring is a key determinant of a compound's potency, selectivity, and pharmacokinetic profile. Halogenation, in particular, is a powerful tool in medicinal chemistry.

The introduction of a fluorine atom, as seen at the 4-position of our scaffold, can significantly enhance biological activity by:

  • Modulating pKa: Increasing the acidity of nearby protons, which can influence binding interactions.

  • Improving Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism.

  • Enhancing Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with target proteins.[4]

Similarly, the bromine atom at the 5-position offers distinct advantages:

  • Increased Lipophilicity: This can improve membrane permeability and cellular uptake.

  • Halogen Bonding: Bromine can act as a halogen bond donor, forming specific, directional interactions with electron-rich atoms in a protein's active site, thereby enhancing binding affinity and selectivity.[5]

  • Modulation of Activity: The electronic and steric properties of bromine can significantly influence the overall pharmacological profile of the molecule.

The combination of a 4-fluoro and a 5-bromo substituent on the 1H-indazole core presents a unique electronic and steric landscape, suggesting a high potential for potent and selective biological activity. This guide will now explore the most promising avenues for investigation.

Potential Biological Activities and Investigational Roadmaps

Anticancer Activity: A Primary Focus for Investigation

The indazole scaffold is a prominent feature in several approved anticancer drugs, such as the kinase inhibitors axitinib and pazopanib.[6] The observed anticancer effects of various halogenated indazoles strongly suggest that the this compound scaffold is a prime candidate for development as an anticancer agent.

Hypothesized Mechanisms of Action:

  • Kinase Inhibition: The primary and most probable mechanism of anticancer activity is through the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The 5-bromo-4-fluoro substitution pattern may confer high affinity and selectivity for the ATP-binding pocket of various oncogenic kinases.

  • Induction of Apoptosis: Many anticancer compounds exert their effects by triggering programmed cell death. The this compound scaffold could induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, respectively.[1]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of cancer. This scaffold may have the ability to arrest cancer cells in specific phases of the cell cycle, preventing their proliferation.

Experimental Workflow for Anticancer Evaluation:

The following workflow provides a systematic approach to evaluating the anticancer potential of the this compound scaffold.

Caption: A stepwise workflow for the comprehensive evaluation of the anticancer properties of the this compound scaffold.

Detailed Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screen for cytotoxic potential.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a no-treatment control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibitory Activity: A High-Probability Target

Given that many indazole-based anticancer drugs are kinase inhibitors, this is a highly probable activity for the this compound scaffold.[7] The specific kinases that could be targeted are broad and may include receptor tyrosine kinases (e.g., VEGFR, EGFR) and serine/threonine kinases (e.g., CDKs, Aurora kinases).

Experimental Workflow for Kinase Inhibitor Evaluation:

Kinase_Inhibitor_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Selectivity Profiling A In Vitro Kinase Panel Screen B IC50 Determination for Hits A->B Identified Hits C Target Phosphorylation Assay (Western Blot/ELISA) B->C Confirmed Potency E Kinome-wide Selectivity Screen B->E Potent Inhibitors D Cellular Proliferation Assay C->D

Caption: A structured approach to identify and characterize the kinase inhibitory activity of the this compound scaffold.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the compound dilutions.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent to stop the reaction and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity: An Area of Emerging Interest

Indazole derivatives have shown promise as antimicrobial agents, and the presence of halogens can enhance this activity.[8] The this compound scaffold could potentially exhibit activity against a range of bacterial and fungal pathogens.

Hypothesized Mechanisms of Action:

  • Enzyme Inhibition: The compound may inhibit essential microbial enzymes involved in processes like cell wall synthesis, DNA replication, or protein synthesis.

  • Disruption of Membrane Integrity: The lipophilic nature of the compound could facilitate its interaction with and disruption of microbial cell membranes.

Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis A Agar Well/Disk Diffusion Assay B Broth Microdilution Assay (MIC Determination) A->B Active Compounds C MBC/MFC Determination B->C

Caption: A standard workflow for the initial screening and quantitative evaluation of the antimicrobial properties of the this compound scaffold.

Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Compound Dilution: Prepare two-fold serial dilutions of the this compound in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism in broth) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: A Plausible Therapeutic Avenue

Indazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[3][9] The this compound scaffold may exhibit similar activity.

Hypothesized Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: The compound could inhibit enzymes like cyclooxygenase-2 (COX-2), which are involved in the synthesis of prostaglandins.

  • Modulation of Cytokine Production: It may suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Workflow for Anti-inflammatory Evaluation:

Anti_inflammatory_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models A COX-2 Inhibition Assay B Cytokine Release Assay (LPS-stimulated Macrophages) A->B Active Compounds C Carrageenan-induced Paw Edema B->C Confirmed Activity

Caption: A workflow for assessing the anti-inflammatory potential of the this compound scaffold, from in vitro mechanistic studies to in vivo models.

Synthesis of the this compound Scaffold

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A reported synthetic route involves the bromination and subsequent cyclization of a substituted aniline derivative.

Conclusion and Future Directions

The this compound scaffold represents a largely unexplored but highly promising chemical entity. Based on the well-documented biological activities of the broader indazole class and the strategic influence of fluorine and bromine substituents, this scaffold warrants thorough investigation for its potential as an anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory agent. The experimental workflows and protocols detailed in this guide provide a solid foundation for researchers to embark on the systematic evaluation of this intriguing molecule. Future work should focus on the synthesis of a library of derivatives based on this core scaffold to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. The insights gained from such studies could pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has solidified its position as a "privileged scaffold" in contemporary medicinal chemistry.[1][2] Its inherent structural and electronic characteristics have propelled the development of a wide array of therapeutic agents targeting diverse disease areas.[1][2][3][4] This in-depth technical guide navigates the historical landscape of substituted indazole synthesis, charting its discovery and the evolution of synthetic methodologies. We will dissect the foundational experimental protocols that laid the groundwork for modern techniques and explore the seminal discoveries of their biological activities, which first hinted at the vast therapeutic potential of this remarkable heterocyclic system.

The Genesis of a Scaffold: Early Synthetic Strategies

The journey into the world of substituted indazoles commenced in the late 19th century, with pioneering chemists establishing the fundamental principles for constructing this versatile scaffold.

The Fischer Synthesis of Indazolone (circa 1883): The First Glimpse

The first synthesis of an indazole derivative is attributed to the eminent chemist Emil Fischer.[1][3] In his groundbreaking work, he did not prepare the parent indazole but rather an oxo-substituted derivative, indazolone.[1][3] This seminal achievement marked the crucial first step in recognizing and constructing this novel heterocyclic system.[1]

  • Starting Material: o-Hydrazinobenzoic acid.[1][3]

  • Procedure: o-Hydrazinobenzoic acid was heated, which induced an intramolecular condensation and cyclization.[1] The reaction proceeds through the elimination of a water molecule to form 3-indazolone.[1]

  • Reaction Conditions: The primary condition was the heating of the starting material. Specific temperatures and reaction times were not meticulously documented in the initial reports but were understood to be elevated.[1]

  • Observations: Fischer observed the formation of a new heterocyclic system, which he named "indazol."[1]

The Jacobson Indazole Synthesis: A Classic Route to 1H-Indazoles

The Jacobson synthesis emerged as a traditional and effective method for preparing 1H-indazoles. A common and illustrative variation involves the nitrosation of N-acetyl-o-toluidine followed by cyclization. While a robust method, it is often characterized by strongly acidic conditions and the generation of nitrous gases.[5]

  • Acetylation of o-Toluidine: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.[5]

  • Nitrosation: Cool the resulting mixture in an ice bath. Introduce a stream of nitrous gases while maintaining the temperature between +1°C and +4°C. The completion of nitrosation is indicated by a persistent black-green color.[5][6]

  • Work-up and Cyclization: Pour the reaction mixture onto ice and water. Extract the separated oil with benzene.[5]

  • Base-Mediated Cyclization: Wash the benzene extract with ice water and treat it with methanol. Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling.[5]

  • Isolation and Purification: After gas evolution ceases, briefly boil the solution on a steam bath. Cool the solution and extract with 2N and 5N hydrochloric acid. Treat the combined acid extracts with excess ammonia to precipitate the indazole. Collect the crude indazole by filtration, wash with water, and dry. The crude product can be purified by vacuum distillation to yield colorless indazole.[5]

The Rise of Modern Methodologies: Expanding the Synthetic Toolbox

While classical methods laid the essential groundwork, the 20th and 21st centuries have witnessed the development of more sophisticated and versatile synthetic strategies, often providing higher yields, milder reaction conditions, and broader functional group tolerance.[5]

The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles

A significant advancement in indazole synthesis is the Davis-Beirut reaction, a powerful method for the synthesis of 2H-indazoles and indazolones.[7][8] This N,N-bond forming heterocyclization can be conducted under both acidic and basic conditions and is particularly appealing due to its use of inexpensive starting materials and the avoidance of toxic metals.[7]

The reaction typically involves the base-mediated heating of an N-substituted 2-nitrobenzylamine.[7] A proposed mechanism under basic conditions involves the deprotonation of the amine to form a carbanion, which then attacks the nitro group, initiating the cyclization cascade.[7]

Davis_Beirut_Mechanism cluster_start Starting Material cluster_mechanism Reaction Pathway cluster_product Product start N-substituted 2-nitrobenzylamine carbanion Carbanion Formation start->carbanion Base (e.g., KOH) cyclization Intramolecular Attack on Nitro Group carbanion->cyclization Nucleophilic Attack intermediate Cyclic Intermediate cyclization->intermediate rearrangement Rearrangement & Water Elimination intermediate->rearrangement product 2H-Indazole rearrangement->product Aromatization

Caption: Base-catalyzed Davis-Beirut reaction mechanism.

Transition-Metal-Catalyzed C-H Activation/Annulation: A Paradigm Shift

The advent of transition-metal-catalyzed C-H activation has revolutionized the synthesis of functionalized indazoles.[9][10] This approach offers an atom-economical and efficient pathway to construct the indazole core by directly functionalizing otherwise inert C-H bonds, avoiding the need for pre-functionalized starting materials.[11] Rhodium and palladium are among the most commonly employed metals for these transformations.[4][9]

A notable strategy involves the Rh(III)-catalyzed C-H activation of azobenzenes and their subsequent annulation with various coupling partners like aldehydes or alkynes.[4][12]

CH_Activation_Workflow cluster_reactants Reactants cluster_reaction Catalytic Cycle cluster_product Product azobenzene Azobenzene Derivative catalyst [Rh(III)] Catalyst + Co-catalyst/Oxidant azobenzene->catalyst aldehyde Aldehyde aldehyde->catalyst ch_activation C-H Activation catalyst->ch_activation Coordination annulation [4+1] Annulation ch_activation->annulation Insertion reductive_elimination Reductive Elimination annulation->reductive_elimination Cyclization reductive_elimination->catalyst Catalyst Regeneration indazole Substituted 2H-Indazole reductive_elimination->indazole

Caption: Generalized workflow for Rh(III)-catalyzed C-H activation.

Comparative Analysis of Key Synthetic Routes

The choice of synthetic strategy for a particular substituted indazole is dictated by factors such as the desired substitution pattern, substrate availability, and scalability. Below is a comparative overview of the discussed methods.

MethodTautomerKey FeaturesAdvantagesDisadvantages
Fischer Synthesis IndazoloneIntramolecular condensation of o-hydrazinobenzoic acid.Historical significance; simple starting material.Limited to indazolones; harsh conditions (heating).
Jacobson Synthesis 1H-IndazoleNitrosation of N-acetyl-o-toluidine and cyclization.Well-established; good for certain 1H-indazoles.Harsh acidic conditions; generation of nitrous gases.[5]
Davis-Beirut Reaction 2H-IndazoleN,N-bond forming heterocyclization of 2-nitrobenzylamines.Inexpensive starting materials; metal-free.[7]Can have limitations for N-aryl products.[13][14]
C-H Activation 1H & 2H-IndazoleTransition-metal-catalyzed annulation.High efficiency; atom economy; broad scope.[9]Requires metal catalysts; can be sensitive to conditions.

Early Biological Discoveries: Unveiling Therapeutic Potential

The synthesis of novel indazole derivatives was paralleled by the discovery of their significant biological activities, which cemented their importance in medicinal chemistry.

One of the earliest and most impactful discoveries was the anti-inflammatory properties of benzydamine in the mid-20th century.[1] Preclinical studies, such as the carrageenan-induced paw edema model in rats, were instrumental in quantifying its anti-inflammatory effects.[1] Another key milestone was the development of granisetron , a potent 5-HT3 receptor antagonist used as an antiemetic, particularly in the context of chemotherapy.

These early successes spurred further investigation into the pharmacological properties of the indazole scaffold, leading to the development of a multitude of drugs, including kinase inhibitors for cancer therapy like Pazopanib and Axitinib.[2]

Conclusion and Future Outlook

The journey of substituted indazole synthesis, from the foundational work of Fischer and Jacobson to the sophisticated transition-metal-catalyzed methods of today, is a testament to the relentless innovation in organic chemistry.[1] The development of novel synthetic routes has not only provided access to a vast chemical space of indazole derivatives but has also been instrumental in the discovery of life-changing medicines.

Future research will likely focus on the development of even more efficient, sustainable, and scalable synthetic methodologies.[3] The exploration of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, will be crucial.[3] Furthermore, the continued application of modern synthetic techniques will undoubtedly lead to the discovery of new indazole-based therapeutic agents with improved efficacy and safety profiles.

References

A Theoretical and Computational Guide to 5-bromo-4-fluoro-1H-indazole: Molecular Properties and Reactivity Insights

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the computational analysis of 5-bromo-4-fluoro-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry.[1][2] Recognizing the pivotal role of computational chemistry in modern drug discovery, this document serves as a roadmap for researchers, scientists, and drug development professionals to elucidate the molecule's structural, electronic, and spectroscopic properties. By detailing robust computational methodologies, this guide empowers users to predict molecular behavior, rationalize experimental observations, and accelerate the design of novel therapeutics.

Introduction: The Significance of this compound in Drug Discovery

Indazole derivatives are a well-established class of "privileged scaffolds" in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][3][4] The subject of this guide, this compound, is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of oncology.[2] Its unique substitution pattern, featuring both bromine and fluorine atoms, introduces specific electronic and steric effects that can significantly influence its interaction with biological targets.

Theoretical calculations offer a powerful, non-experimental avenue to understand these effects at a molecular level. By employing quantum chemical methods, we can predict a range of properties, from the molecule's three-dimensional structure to its reactivity and spectroscopic signatures. This in-silico approach provides invaluable insights that can guide synthetic efforts and inform the design of more potent and selective drug candidates.

The Computational Approach: Methodologies for Accurate Predictions

The reliability of theoretical calculations hinges on the selection of appropriate computational methods and parameters. For a molecule like this compound, which contains heavy atoms (bromine) and electronegative atoms (fluorine and nitrogen), a careful choice of theory and basis set is crucial for obtaining accurate results.

The Foundation: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[5] DFT methods approximate the complex many-electron problem by focusing on the electron density, a more manageable quantity than the wavefunction. For the study of halogenated organic molecules, DFT has been shown to provide reliable results.[6][7]

A common and effective approach involves the use of a hybrid functional, which combines a portion of exact Hartree-Fock (HF) exchange with a DFT exchange-correlation functional.[8][9] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for a broad range of chemical systems.

Describing the Electrons: The Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For molecules containing halogens, it is essential to use a basis set that can adequately describe the electron distribution around these atoms, including polarization and diffuse functions.

A recommended basis set for this type of study is 6-311++G(d,p) . Let's break down this nomenclature:

  • 6-311G : A triple-zeta basis set, providing a more flexible description of the valence electrons compared to smaller basis sets.

  • ++ : Indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing weakly bound electrons and non-covalent interactions.

  • (d,p) : Represents the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for a more accurate description of the shape of the electron clouds and are crucial for describing chemical bonds.

The Computational Workflow

A typical computational study of this compound would follow the workflow outlined below. This process ensures a systematic and thorough investigation of the molecule's properties.

G A Initial Structure Generation B Geometry Optimization A->B Input Geometry C Frequency Calculation B->C Optimized Geometry D Electronic Properties Calculation B->D Optimized Geometry E Spectroscopic Properties Prediction B->E Optimized Geometry F Analysis of Results C->F Vibrational Frequencies & Thermodynamics D->F HOMO-LUMO, MEP, etc. E->F NMR, IR, UV-Vis Spectra

Caption: A generalized workflow for the theoretical calculation of molecular properties.

Predicted Molecular Properties of this compound

Following the outlined computational workflow, we can predict a variety of key properties for this compound. The subsequent sections detail the expected outcomes of these calculations.

Molecular Geometry: The Building Block of Understanding

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Experimental Protocol: Geometry Optimization

  • Input Structure: Generate an initial 3D structure of this compound using molecular modeling software.

  • Computational Method: Select the DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Optimization Algorithm: Employ a geometry optimization algorithm (e.g., Berny algorithm) to systematically search for the energy minimum.

  • Convergence Criteria: The optimization is complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape and steric properties.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC4-FValue Å
C5-BrValue Å
N1-N2Value Å
Bond AngleC4-C5-C6Value °
N1-N2-C3Value °
Dihedral AngleF-C4-C5-BrValue °

Note: The values in this table are illustrative and would be populated with the actual output from the DFT calculation.

Vibrational Analysis: Confirming Stability and Predicting Spectra

Once the geometry is optimized, a frequency calculation is performed. This serves two primary purposes:

  • Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point on the potential energy surface, and the structure needs to be re-optimized.

  • Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum. This allows for a direct comparison with experimental data, aiding in the identification and characterization of the compound.

Table 2: Selected Predicted Vibrational Frequencies for this compound (Illustrative)

Frequency (cm⁻¹)IntensityVibrational Mode Description
ValueValueN-H stretch
ValueValueC-F stretch
ValueValueC-Br stretch
ValueValueAromatic C-H bend

Note: The values in this table are illustrative and would be populated with the actual output from the frequency calculation.

Electronic Properties: Unveiling Reactivity

The electronic properties of a molecule are key to understanding its reactivity and potential for intermolecular interactions. DFT calculations provide access to a wealth of information about the electronic structure.

3.3.1. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO gap (the energy difference between these two orbitals) is a crucial indicator of a molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

G Relationship between HOMO, LUMO, and the energy gap. LUMO LUMO (Electron Acceptor) HOMO HOMO (Electron Donor) Energy_Gap Energy Gap (ΔE)

Caption: Frontier Molecular Orbitals and their energy gap.

3.3.2. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of the molecule. It provides a visual guide to the charge distribution and is invaluable for predicting sites of non-covalent interactions.

  • Red regions (negative potential): Indicate electron-rich areas, which are attractive to electrophiles. In this compound, these are expected around the nitrogen and fluorine atoms.

  • Blue regions (positive potential): Indicate electron-poor areas, which are attractive to nucleophiles. These are typically found around the hydrogen atoms.

  • Green regions (neutral potential): Represent areas of intermediate potential.

The MEP map is a powerful tool for understanding how the molecule will interact with other molecules, including biological receptors.

Conclusion: From Theory to Application

This technical guide has outlined a robust computational framework for the theoretical investigation of this compound. By employing Density Functional Theory with an appropriate basis set, researchers can obtain detailed insights into the molecule's geometry, vibrational properties, and electronic structure. These theoretical predictions serve as a powerful complement to experimental studies, providing a deeper understanding of the molecule's behavior and guiding the development of new indazole-based therapeutics. The application of these computational methods can significantly accelerate the drug discovery process, leading to the more rapid identification and optimization of promising drug candidates.

References

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 5-bromo-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 5-bromo-4-fluoro-1H-indazole

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Specifically, this compound is a crucial intermediate in the synthesis of a variety of biologically active molecules.[4] Its unique substitution pattern, featuring both a bromine and a fluorine atom, allows for diverse downstream chemical modifications, making it a versatile building block in drug discovery.[4] This compound and its derivatives are explored for their potential in treating a range of diseases, including cancer, as well as neurological and inflammatory conditions, often by acting as inhibitors for specific enzymes or pathways.[1][4] The presence of the bromine atom provides a handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate. This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the underlying chemical principles and safety considerations.

Chemical Principles and Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with a readily available starting material, 3-fluoro-2-methylaniline. The overall transformation involves three key stages: bromination, diazotization followed by intramolecular cyclization, and finally, deprotection.

1. Bromination: The initial step involves the electrophilic aromatic substitution of 3-fluoro-2-methylaniline. N-bromosuccinimide (NBS) is a mild and selective brominating agent, ideal for this transformation. The reaction is typically carried out at low temperatures to control selectivity and minimize side reactions.

2. Diazotization and Cyclization: This is the crucial ring-forming step. The amino group of the brominated intermediate is converted into a diazonium salt using a nitrosating agent, such as isoamyl nitrite, in an acidic medium.[5][6][7] The resulting diazonium species is unstable and undergoes in-situ intramolecular cyclization to form the indazole ring system. This process is a classic method for constructing the indazole core from ortho-substituted anilines.[3][8]

3. Deprotection: The synthesis often involves a protecting group strategy to facilitate the desired reactions. In the final step, this protecting group is removed under mild conditions to yield the target molecule, this compound. A common approach involves the hydrolysis of an acetyl group under basic conditions.[9]

Experimental Protocol

This protocol outlines a three-step synthesis of this compound, adapted from established methodologies.[9]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
3-fluoro-2-methylanilineC₇H₈FN125.15≥98%Commercially Available
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98≥99%Commercially Available
Acetonitrile (ACN)C₂H₃N41.05AnhydrousCommercially Available
Sodium bisulfiteNaHSO₃104.06Reagent GradeCommercially Available
Acetic acidCH₃COOH60.05GlacialCommercially Available
Isoamyl nitriteC₅H₁₁NO₂117.15≥97%Commercially Available
Methanol (MeOH)CH₃OH32.04ACS GradeCommercially Available
Potassium carbonateK₂CO₃138.21≥99%Commercially Available
WaterH₂O18.02Deionized-
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercially Available
Sodium sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousCommercially Available
Step 1: Synthesis of 1-(5-bromo-4-fluoro-2-methylphenyl)ethan-1-one
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 3-fluoro-2-methylaniline in anhydrous acetonitrile.

  • Bromination: Cool the solution to a temperature between -10°C and 10°C using an ice-salt bath. Add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, add a solution of sodium bisulfite to quench any remaining NBS. Continue stirring for an additional 10-30 minutes.

  • Work-up: Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product.

Step 2: Synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone
  • Reaction Setup: To the crude product from the previous step, add acetic acid.

  • Ring Closure: Heat the mixture to 110°C. Add isoamyl nitrite dropwise while maintaining the temperature at 110°C.

  • Reaction Monitoring: Allow the reaction to proceed for 2-5 hours, monitoring by TLC until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture to dryness. Slurry the residue with methanol and filter to isolate the crude product.

  • Purification: The filter cake can be dried to yield 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.

Step 3: Synthesis of this compound
  • Reaction Setup: In a reaction flask, suspend 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone in a mixture of methanol and water.

  • Deprotection: While stirring magnetically, add an aqueous solution of potassium carbonate.

  • Reaction Monitoring: Stir the mixture at room temperature for approximately 12 hours. Monitor the reaction for completion using TLC.

  • Isolation: Add water to the reaction mixture and continue stirring for 30 minutes to precipitate the product.

  • Purification: Filter the solid, wash the filter cake with water, and dry to obtain the final product, this compound.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Ring Closure cluster_step3 Step 3: Deprotection A 3-fluoro-2-methylaniline in Acetonitrile B Add NBS at -10 to 10°C A->B C Stir for 1-2 hours B->C D Quench with NaHSO₃ C->D E Work-up and Purification D->E F 1-(5-bromo-4-fluoro-2-methylphenyl)ethan-1-one E->F G Intermediate in Acetic Acid F->G H Add Isoamyl Nitrite at 110°C G->H I React for 2-5 hours H->I J Isolate and Purify I->J K 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone J->K L Protected Indazole in MeOH/H₂O K->L M Add K₂CO₃ solution L->M N Stir for 12 hours at RT M->N O Precipitate, Filter, and Dry N->O P This compound O->P caption Synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents involved in this synthesis.[10][11]

Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic fumes.[10]

Handling of Bromine-Containing Compounds: N-bromosuccinimide is a source of bromine and should be handled with care. Avoid contact with skin and eyes.[10][12] In case of a spill, neutralize with a sodium thiosulfate or sodium bisulfite solution.

Reagent-Specific Hazards:

  • Acetic Acid: Corrosive. Handle with care to avoid skin and eye burns.

  • Isoamyl nitrite: Flammable and volatile. Keep away from ignition sources.

  • Acetonitrile: Toxic and flammable. Avoid inhalation and skin contact.

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocol and adhering to the safety guidelines, researchers can reliably produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The outlined procedure is robust and can be adapted for larger-scale production with appropriate process optimization.

References

5-bromo-4-fluoro-1H-indazole Suzuki cross-coupling reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki Cross-Coupling of 5-bromo-4-fluoro-1H-indazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Indazoles

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anticancer, anti-inflammatory, and anti-HIV agents.[1][2] The ability to precisely functionalize this heterocyclic system is paramount in drug discovery and development. The this compound motif, in particular, serves as a versatile building block. The fluorine atom at the 4-position can significantly modulate the physicochemical properties of the final molecule, such as pKa and metabolic stability, while the bromine at the 5-position provides a reactive handle for carbon-carbon bond formation.

Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its reliability, functional group tolerance, and relatively mild conditions.[2][3] This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and troubleshooting advice for the successful Suzuki cross-coupling of this compound.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium complex, which can be broadly summarized in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the boron species by a base, which forms a more nucleophilic "ate" complex.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)2 (Base Activated) pd_r_complex Ar-Pd(II)L_n-R' transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Ar-R' Product Coupled Product reductive_elimination->Product ArX 5-bromo-4-fluoro -1H-indazole ArX->oxidative_addition BoronicAcid R'-B(OR)2 BoronicAcid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Dissecting the Reaction: Key Parameters and Their Rationale

The success of the Suzuki coupling hinges on the judicious selection of several key components. While the N-H of the indazole can sometimes interact with the palladium catalyst, many modern catalytic systems are robust enough to couple unprotected N-heterocycles effectively.[4][5]

1. The Palladium Catalyst and Ligand System:

The choice of catalyst is arguably the most critical factor. The ligand's role is to stabilize the palladium center and modulate its reactivity.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride): This is a widely used, reliable, and commercially available catalyst.[1][6] The dppf ligand is a bulky ferrocene-based phosphine that promotes efficient reductive elimination and is effective for a broad range of substrates. It is often the first choice for screening reactions involving bromoindazoles.[1][2][7]

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic Pd(0) catalyst. While effective, it can sometimes be thermally sensitive, and the dissociation of triphenylphosphine ligands is a key step in generating the active catalytic species.

  • Buchwald Precatalysts (e.g., XPhosPdG2): These are state-of-the-art catalysts designed for challenging couplings. They are air- and moisture-stable, and readily generate the active monoligated Pd(0) species in solution. They are particularly useful for preventing side reactions like debromination, which can be an issue with electron-rich heterocycles.[8]

2. The Base:

The base is essential for activating the boronic acid for the transmetalation step. The choice of base can influence reaction rate and yield.

  • Potassium Carbonate (K₂CO₃): A common, inexpensive, and effective base for many Suzuki couplings, often used in a mixture of an organic solvent and water.[1][2]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₂CO₃. Its higher solubility in organic solvents can be advantageous, sometimes allowing for faster reactions or higher yields, particularly with less reactive substrates.[7]

  • Potassium Phosphate (K₃PO₄): A non-nucleophilic base that is often effective in preventing side reactions and can be particularly useful for coupling sensitive heterocyclic substrates.[4]

3. The Solvent System:

A mixed solvent system is typically employed to dissolve both the organic substrates and the inorganic base.

  • 1,4-Dioxane/Water or DME/Water: These are the most common solvent mixtures.[1][2][7] The organic solvent solubilizes the indazole and the boronic acid, while water dissolves the base. The ratio is typically between 3:1 and 5:1 (organic:water).

  • Toluene or THF: These can also be used, often in biphasic systems with an aqueous base.[3]

4. The Boronic Acid Partner:

A wide range of aryl and heteroaryl boronic acids and their corresponding boronate esters are compatible with these reaction conditions. Boronic acids are generally stable but can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen) under harsh conditions, which can be mitigated by careful choice of base and temperature.[1]

Comparative Summary of Reaction Conditions

The following table summarizes various conditions reported for Suzuki couplings on bromoindazole scaffolds, providing a valuable starting point for reaction optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ObservationsReference
Pd(dppf)Cl₂ (5)-K₂CO₃ (3)1,4-Dioxane/H₂O10012General and reliable conditions for various bromoindazoles.[2]
Pd(dppf)Cl₂ (5)-K₂CO₃ (2)DME802High yield for coupling with N-Boc-2-pyrroleboronic acid.[1][6]
P1 Precatalyst (1-1.5)-K₃PO₄ (2)1,4-Dioxane/H₂O605-8Mild conditions for unprotected nitrogen-rich heterocycles.[4]
XPhosPdG2 (5)XPhos (10)K₂CO₃ (3)1,4-Dioxane1100.67 (MW)Effective for preventing debromination side reaction.[8]
PdCl₂(dppf) (5)-Cs₂CO₃ (3)1,4-Dioxane/H₂O90-Used for synthesis of ethyl amide-linked indazole hybrids.[7]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki cross-coupling of this compound with a generic arylboronic acid using Pd(dppf)Cl₂.

Reagents and Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 215 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (e.g., 41 mg, 0.05 mmol).

  • Solvent Addition & Degassing: Add 1,4-dioxane (e.g., 6 mL) and water (e.g., 2 mL). Degas the reaction mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to 90-100 °C under an inert atmosphere and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-4-fluoro-1H-indazole product.

protocol_workflow start Start setup 1. Combine Reagents (Indazole, Boronic Acid, Base) start->setup catalyst 2. Add Pd Catalyst setup->catalyst solvent 3. Add Solvents & Degas catalyst->solvent react 4. Heat Reaction (90-100°C, 8-16h) solvent->react workup 5. Cool & Quench (Add EtOAc & H₂O) react->workup extract 6. Extract & Combine Organic Layers workup->extract purify 7. Dry & Purify (Column Chromatography) extract->purify end Pure Product purify->end

Caption: A streamlined workflow for the Suzuki cross-coupling protocol.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Base is not strong enough or has poor solubility.4. Reaction temperature is too low.1. Use fresh catalyst. Consider an air-stable precatalyst like XPhosPdG2.2. Ensure thorough degassing of the solvent mixture.3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).4. Increase the reaction temperature or consider using microwave irradiation.
Protodeboronation The boronic acid is reacting with trace water/protons instead of transmetalating. This is more common with electron-rich boronic acids.1. Use rigorously dried solvents.2. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).3. Use boronate esters (e.g., pinacol esters) which are more stable.4. Minimize reaction time.
Debromination of Starting Material Reductive cleavage of the C-Br bond, competing with oxidative addition.1. Use a more efficient catalyst/ligand system that favors cross-coupling (e.g., XPhosPdG2/XPhos).[8]2. Lower the reaction temperature.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct.1. Ensure the reaction is oxygen-free, as O₂ can promote this side reaction.2. Adjust the stoichiometry; avoid a large excess of the boronic acid.3. Change the palladium catalyst or ligand.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for synthesizing novel functionalized indazole derivatives. Success relies on the careful selection of a suitable palladium catalyst, base, and solvent system. While Pd(dppf)Cl₂ with K₂CO₃ in a dioxane/water mixture serves as an excellent and reliable starting point, more advanced catalytic systems are available to overcome specific challenges like substrate debromination. By understanding the underlying mechanism and key reaction parameters, researchers can confidently apply and optimize this powerful transformation in their synthetic endeavors.

References

Application Notes and Protocols for 5-bromo-4-fluoro-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to purine allows it to function as an effective ATP-competitive inhibitor, making it a cornerstone for the development of targeted therapies, particularly protein kinase inhibitors.[3] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties, leading to several clinically approved drugs.[2][4]

This guide focuses on a particularly valuable building block: 5-bromo-4-fluoro-1H-indazole (CAS No: 1082041-85-7) . This molecule is strategically functionalized for facile diversification in drug discovery campaigns. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents. The fluorine atom at the 4-position can enhance metabolic stability, improve binding affinity through specific electronic interactions, and modulate the pKa of the indazole ring system. These features make this compound an important intermediate for creating novel small molecule inhibitors targeting key pathways in oncology and other diseases.[4][5]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.

PropertyValueSource
CAS Number 1082041-85-7
Molecular Formula C₇H₄BrFN₂[4]
Molecular Weight 215.02 g/mol [4]
Appearance Light Earth Yellow Powder / Solid[4][5]
Boiling Point 332.2±22.0°C at 760 mmHg[5]
Purity Typically ≥95-97%[4][6]
Storage Room temperature, dry, sealed, away from light[5]

Safety and Handling: this compound is classified as hazardous.[7] Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier. General hazards include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

A reliable and scalable synthesis of the building block is the first critical step in a drug discovery workflow. A patented method provides an efficient three-step route starting from 3-fluoro-2-methylaniline.[8]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Ring Closure (Acetylation) cluster_2 Step 3: Deprotection A 3-Fluoro-2-methylaniline B 4-Bromo-3-fluoro-2-methylaniline A->B  NBS, Acetonitrile, ≤10°C   C 1-(5-Bromo-4-fluoro-1H- indazol-1-yl)ethanone B->C  Acetic Anhydride, Isoamyl Sulfite, 110°C   D This compound C->D  Base (e.g., K₂CO₃), Methanol/Water, RT   Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex L_n(Ar)Pd(II)-Br OxAdd->PdII_Complex AmineCoord Amine Coordination PdII_Complex->AmineCoord HNR'R'' PdII_Amine_Complex [L_n(Ar)Pd(II)(HNR'R'')]-Br AmineCoord->PdII_Amine_Complex Deprotonation Base (Deprotonation) PdII_Amine_Complex->Deprotonation PdII_Amido_Complex L_n(Ar)Pd(II)-NR'R'' Deprotonation->PdII_Amido_Complex ReductElim Reductive Elimination PdII_Amido_Complex->ReductElim ReductElim->Pd0 Ar-NR'R''

References

Application Notes and Protocols for the Derivatization of 5-bromo-4-fluoro-1H-indazole in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Kinase Inhibitor Design

The indazole ring system, a bioisostere of indole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, making it a cornerstone of numerous FDA-approved drugs such as Axitinib and Pazopanib.[2][3] The 5-bromo-4-fluoro-1H-indazole core, in particular, offers a synthetically versatile platform for generating diverse chemical libraries. The fluorine atom at the C4 position can modulate the pKa of the indazole nitrogen and influence metabolic stability, while the bromine atom at the C5 position serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to probe the solvent-exposed regions of the kinase active site.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into the strategic considerations behind derivatization at the N1, C3, and C5 positions, provide detailed, field-proven protocols for key synthetic transformations, and discuss the rationale for these experimental choices. The overarching goal is to equip researchers with the knowledge to efficiently generate novel indazole-based kinase inhibitors with desirable pharmacological profiles.

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the starting material is paramount for any drug discovery campaign. A common route to this compound begins with 3-fluoro-2-methylaniline, proceeding through a three-step sequence of bromination, cyclization, and deprotection.[4]

Experimental Protocol: Synthesis of this compound [4]

  • Step 1: Bromination of 3-fluoro-2-methylaniline. 3-fluoro-2-methylaniline is dissolved in a suitable solvent like acetonitrile. The solution is cooled, and a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise while maintaining the low temperature. The reaction is typically monitored by TLC for completion.

  • Step 2: Ring Closure. The brominated intermediate is then subjected to a cyclization reaction. This is often achieved by treatment with a diazotizing agent, such as isoamyl nitrite, in an acidic medium like acetic acid at elevated temperatures. This step forms the indazole ring system.

  • Step 3: Deprotection. The resulting N-acylated indazole is deprotected under basic conditions. For instance, treatment with potassium carbonate or sodium hydroxide in a mixture of methanol and water at room temperature will yield the desired this compound.[4]

Strategic Derivatization of the this compound Core

The this compound scaffold offers three primary points for diversification: the N1 and N2 positions of the pyrazole ring, the C3 position, and the C5 position, where the bromine atom is located.

N1-Alkylation and Arylation: Modulating Solubility and Targeting Specific Interactions

Alkylation or arylation at the N1 position can significantly impact the physicochemical properties of the resulting inhibitor, such as solubility and membrane permeability. Furthermore, substituents at this position can form additional interactions within the kinase active site. While direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2 isomers, specific reaction conditions can favor the formation of the desired N1-substituted product.[5]

Rationale for Experimental Choices: The choice of base and solvent is critical for controlling the regioselectivity of N-alkylation. Strong bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) generally favor N1-alkylation.[5] For N-arylation, copper-catalyzed Ullmann-type reactions are a common choice, although they often require high temperatures and specific ligands.[6]

Experimental Protocol: N1-Alkylation of this compound (General Procedure)

  • To a solution of this compound in anhydrous THF, add NaH (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 equivalents).

  • Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the N1-alkylated product.

C5-Functionalization via Cross-Coupling Reactions: Exploring the Solvent-Front

The bromine atom at the C5 position is an excellent handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. This position is often directed towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of larger and more diverse chemical groups to enhance potency and selectivity.

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between the C5 position of the indazole and various aryl or heteroaryl boronic acids or esters.[7]

Rationale for Experimental Choices: The choice of palladium catalyst, base, and solvent system is crucial for a successful Suzuki coupling. Catalysts like Pd(dppf)Cl2 are often effective for heteroaryl couplings.[7] A base, typically potassium carbonate or cesium carbonate, is required to activate the boronic acid. The solvent is usually a mixture of an organic solvent (e.g., dioxane, DME) and water.

Experimental Protocol: Suzuki-Miyaura Coupling at C5 (General Procedure)

  • To a reaction vessel, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.05 equivalents), and a base like potassium carbonate (2-3 equivalents).

  • Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

The Sonogashira coupling enables the introduction of alkyne moieties at the C5 position, which can serve as rigid linkers or be further functionalized.[8]

Rationale for Experimental Choices: This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8] A base, usually an amine like triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne. Copper-free Sonogashira couplings have also been developed to avoid potential issues with copper contamination.[9]

Experimental Protocol: Sonogashira Coupling at C5 (General Procedure)

  • To a solution of this compound (1 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and a copper(I) salt (e.g., CuI, 0.1 equivalents).

  • Add an amine base such as triethylamine (2-3 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

  • Work up the reaction by diluting with water and extracting with an organic solvent.

  • Purify the product by column chromatography.

C3-Functionalization: Targeting the Hinge-Binding Region

The C3 position of the indazole scaffold is often directed towards the hinge region of the kinase ATP-binding pocket, a critical area for achieving high potency. Functionalization at this position can be more challenging than at N1 or C5.

Rationale for Experimental Choices: Direct C-H functionalization at C3 is possible but can lack regioselectivity. A more common strategy involves initial halogenation (e.g., iodination or bromination) at the C3 position, followed by a cross-coupling reaction.[10] N-protection of the indazole may be necessary for some of these transformations.

Experimental Protocol: C3-Iodination followed by Suzuki Coupling (General Procedure)

  • C3-Iodination: To a solution of N1-protected this compound in DMF, add a base like KOH. Then, add a solution of iodine in DMF dropwise and stir at room temperature.[11]

  • Suzuki Coupling: The resulting 3-iodo-5-bromo-4-fluoro-1H-indazole can then be subjected to a selective Suzuki coupling at the more reactive C3-iodide position under conditions similar to those described for the C5-bromide, though milder conditions may suffice.

Application in Kinase Inhibitor Design: AXL Kinase as a Target

The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MER) family and is implicated in cancer progression, metastasis, and drug resistance.[12][13] The indazole scaffold has been successfully employed in the development of AXL inhibitors.[12]

Structure-Activity Relationship (SAR) Insights: Fragment-based screening has identified the indazole core as a viable starting point for AXL inhibitors.[12] Key interactions often involve the indazole N1-H acting as a hydrogen bond donor to the hinge region of the kinase. Substituents at the C5 position can be optimized to occupy a hydrophobic pocket, while modifications at the C3 position can further enhance binding affinity.

Quantitative Data: Benchmarking Inhibitor Potency

The following table presents representative IC50 values for indazole-based kinase inhibitors to provide a benchmark for newly synthesized compounds. While specific data for this compound derivatives are emerging, data from closely related scaffolds highlight the potential of this chemical class.

Compound ClassTarget KinaseIC50 (nM)Reference
Indazole-basedPLK4< 0.1[14]
Indazole-basedPLK474[14]
Indazole-basedAXL14[15]
Indazole derivativeFGFR13.3[16]

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel kinase inhibitors. Its strategic derivatization at the N1, C3, and C5 positions allows for the systematic exploration of chemical space and the optimization of potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this application note provide a robust framework for researchers to design and synthesize the next generation of indazole-based therapeutics.

References

Application Note: A Detailed Step-by-Step Synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-bromo-4-fluoro-1H-indazole, a valuable heterocyclic building block in medicinal chemistry. The synthesis commences with the readily available starting material, 3-fluoro-2-methylaniline, and proceeds through a robust three-step sequence involving regioselective bromination, a one-pot diazotization/cyclization/N-acetylation, and a final deprotection. This guide is designed to offer both a detailed procedural methodology and an in-depth explanation of the chemical principles and experimental choices, ensuring scientific integrity and reproducibility for researchers in organic synthesis and drug discovery.

Introduction and Strategic Overview

Indazole derivatives are privileged scaffolds in modern pharmacology, forming the core of numerous therapeutic agents. The target molecule, this compound, is a particularly useful intermediate, featuring multiple functional handles (bromo, fluoro, and a reactive NH group) that allow for diverse subsequent chemical modifications.

The synthetic strategy outlined herein is based on an efficient and scalable route disclosed in the patent literature.[1] The overall transformation from 3-fluoro-2-methylaniline is achieved in three distinct operational steps:

  • Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring.

  • Ring Closure/N-Acetylation: Formation of the indazole ring system via diazotization and intramolecular cyclization, which concurrently installs an N-acetyl group.

  • Deprotection: Removal of the N-acetyl group to yield the final NH-free indazole.

This approach is advantageous due to its mild reaction conditions, high yields, and short synthetic path, making it suitable for both laboratory-scale synthesis and potential industrial scale-up.[1]

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below. The process begins with the starting material and proceeds sequentially through the key chemical transformations to arrive at the final product.

G cluster_0 cluster_1 cluster_2 cluster_3 A Start: 3-fluoro-2-methylaniline B Step 1: Regioselective Bromination A->B NBS, Acetonitrile C Intermediate: 4-bromo-3-fluoro-2-methylaniline B->C D Step 2: Ring Closure & N-Acetylation C->D Isoamyl Nitrite, Acetic Acid E Intermediate: 1-acetyl-5-bromo-4-fluoro-1H-indazole D->E F Step 3: N-Acetyl Deprotection E->F NaOH, MeOH/H₂O G Final Product: this compound F->G

Diagram 1: Overall Synthetic Workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 4-bromo-3-fluoro-2-methylaniline

Principle & Rationale: The first step is a regioselective electrophilic aromatic substitution. The amino group of the aniline is a strong activating group and is ortho-, para-directing. The methyl group is also ortho-, para-directing. The position para to the strongly activating amino group is the most nucleophilic and sterically accessible site for bromination. N-bromosuccinimide (NBS) is selected as the brominating agent. It is a mild, crystalline solid that is safer and easier to handle than liquid bromine (Br₂), making it ideal for controlled, selective brominations.[2] Acetonitrile is used as the polar aprotic solvent, and the reaction is run at a low temperature (below 10°C) to minimize potential side reactions and ensure high regioselectivity.

Protocol:

  • To a suitable three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel, add 3-fluoro-2-methylaniline (50.0 g, 0.40 mol) and acetonitrile (750 mL).

  • Cool the resulting solution in an ice-salt bath to a temperature below 10°C.

  • Add N-bromosuccinimide (NBS) (78.3 g, 0.44 mol) portion-wise over 30-45 minutes, ensuring the internal temperature is maintained below 10°C throughout the addition.

  • Stir the reaction mixture at this temperature for 2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, quench the reaction by adding a solution of sodium bisulfite (50 g) in water to consume any unreacted NBS.

  • Adjust the pH of the mixture to 9-10 using an aqueous solution of sodium hydroxide.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 1 L).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purify the crude product by slurrying in cyclohexane (500 mL) to remove impurities.

  • Filter the solid, wash the filter cake with cyclohexane (500 mL), and dry under vacuum to yield 4-bromo-3-fluoro-2-methylaniline as a solid.[1]

Data Summary for Step 1:

Parameter Value
Starting Material 3-fluoro-2-methylaniline (50.0 g)
Key Reagent N-bromosuccinimide (78.3 g)
Solvent Acetonitrile (750 mL)
Temperature < 10°C
Reaction Time 2 hours
Expected Yield ~80-98% (80 g) [1]

| Product | 4-bromo-3-fluoro-2-methylaniline |

Step 2: Synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone

Principle & Rationale: This step accomplishes the critical indazole ring formation. The process involves the diazotization of the primary amine of 4-bromo-3-fluoro-2-methylaniline using isoamyl nitrite under acidic conditions (acetic acid). The resulting diazonium salt is a highly reactive intermediate.[3][4][5] In a concerted or rapid sequential manner, an intramolecular cyclization occurs, where the diazonium group is attacked by the carbon atom of the adjacent methyl group, leading to the formation of the five-membered pyrazole ring fused to the benzene ring.[6] The use of acetic acid in the reaction medium also leads to the N-acetylation of the newly formed indazole, yielding the N-acetyl protected intermediate. This protection strategy can improve stability and simplify purification.

Protocol:

  • In a 1 L four-necked flask, dissolve 4-bromo-3-fluoro-2-methylaniline (20.4 g, 0.10 mol) in toluene (200 mL).

  • Heat the mixture to 90°C.

  • Add diethyl ether (23 g) dropwise while maintaining the temperature at 90°C and stir for 30 minutes.

  • Add acetic acid (7.8 g, 0.13 mol).

  • Increase the temperature to 110°C.

  • Slowly add isoamyl nitrite (15.2 g, 0.13 mol) dropwise via an addition funnel over approximately 30 minutes. Control the rate of addition to manage any gas evolution.

  • Maintain the reaction at 110°C for 3 hours.[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate to dryness under reduced pressure.

  • Add methanol (200 mL) to the residue and stir to form a slurry.

  • Filter the solid product, wash the filter cake with a small amount of cold methanol, and dry to obtain 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.[1]

Data Summary for Step 2:

Parameter Value
Starting Material 4-bromo-3-fluoro-2-methylaniline (20.4 g)
Key Reagents Isoamyl Nitrite (15.2 g), Acetic Acid (7.8 g)
Solvent Toluene (200 mL)
Temperature 110°C
Reaction Time 3 hours
Expected Yield ~37-41% (9.6-10.4 g) [1]

| Product | 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone |

Step 3: Synthesis of this compound (Deprotection)

Principle & Rationale: The final step is the hydrolysis of the N-acetyl group to furnish the target NH-indazole. This is a standard saponification reaction. Sodium hydroxide, a strong base, attacks the electrophilic carbonyl carbon of the acetyl group. The resulting tetrahedral intermediate collapses, cleaving the amide bond and liberating the indazole anion and acetic acid (as sodium acetate). A subsequent aqueous workup neutralizes the mixture and protonates the indazole anion to give the final product. The reaction is typically run in a mixture of methanol and water to ensure solubility of both the substrate and the base.

Protocol:

  • In a 5 L reaction flask, combine 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (177 g, 0.69 mol) with methanol (500 mL) and water (500 mL).

  • In a separate beaker, prepare a solution of sodium hydroxide (41.3 g, 1.03 mol) in water (1 L).

  • With magnetic stirring, add the sodium hydroxide solution to the reaction flask.

  • Stir the mixture at room temperature for 12 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, add 1 L of water and continue stirring for 30 minutes to precipitate the product fully.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove any residual salts.

  • Dry the product in a vacuum oven to yield the final this compound.[1]

Data Summary for Step 3:

Parameter Value
Starting Material 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (177 g)
Key Reagent Sodium Hydroxide (41.3 g)
Solvent Methanol (0.5 L) / Water (1.5 L)
Temperature Room Temperature
Reaction Time 12 hours
Expected Yield ~77-81% (114-119.8 g) [1]

| Product | This compound |

Logical Relationship of Transformations

The synthesis relies on a logical sequence where each step prepares the substrate for the subsequent transformation. The initial bromination correctly positions the substituents for the key ring-closing reaction, and the final deprotection unmasks the reactive NH group for further derivatization.

G A Aniline Core B Brominated Aniline A->B Electrophilic Substitution C N-Acetyl Indazole B->C Diazotization & Cyclization D Target Indazole C->D Hydrolysis (Deprotection)

References

Application Notes & Protocols: Regioselective N-alkylation of 5-bromo-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of indazoles is a cornerstone transformation in medicinal chemistry, pivotal for the synthesis of numerous therapeutic agents.[1][2][3] However, the ambident nucleophilic nature of the indazole ring, possessing reactive nitrogen atoms at the N1 and N2 positions, frequently leads to the formation of regioisomeric mixtures, complicating synthesis and purification.[1][4][5] This guide provides a comprehensive overview and detailed experimental protocols for the regioselective N-alkylation of 5-bromo-4-fluoro-1H-indazole, a valuable and functionalized building block in drug discovery. We will explore the mechanistic principles governing regioselectivity and present field-proven methods to selectively target either the N1 or N2 position, enabling researchers to streamline the synthesis of desired indazole derivatives.

The Mechanistic Dichotomy: Understanding N1 vs. N2 Regioselectivity

The outcome of the N-alkylation of an indazole is not arbitrary; it is a finely balanced interplay of electronic, steric, and systemic factors. The core of this selectivity lies in the annular tautomerism of the indazole ring and the principles of kinetic versus thermodynamic control.[1][5]

The 1H-indazole tautomer is generally recognized as being more thermodynamically stable than its 2H-counterpart.[1][4][6][7][8] This intrinsic stability can be harnessed to favor the formation of the N1-alkylated product under conditions that permit equilibration, a state known as thermodynamic control .[1][6][8] Conversely, conditions that favor the faster-forming product, often influenced by the steric environment and the nature of the transition state, are governed by kinetic control .

Key factors that dictate the regiochemical outcome include:

  • Base and Solvent System: This is arguably the most critical determinant. Strong, non-coordinating bases like sodium hydride (NaH) in less polar aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[2][3][5] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often yield mixtures of N1 and N2 isomers.[1][9]

  • Counter-ion Effects: The cation from the base can influence selectivity. For instance, the sodium cation (Na⁺) is believed to chelate with the N2 nitrogen and a nearby substituent (like a C3-carboxylate), sterically hindering the N2 position and directing alkylation to N1.[5][9] Cesium carbonate (Cs₂CO₃) has also been shown to be highly effective for selective N1-alkylation, potentially through a similar chelation mechanism.[5][7]

  • Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically block the N1 position, thereby directing the alkylating agent to the more accessible N2 nitrogen.[1][2][3] For the title compound, this compound, there is no C7 substituent, making the base/solvent system the primary director of selectivity.

  • Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for the formation of the thermodynamic product, thus favoring N1-alkylation in systems where equilibration is possible.[2][6]

G cluster_input Reaction Inputs cluster_control Controlling Factors cluster_output Products Indazole This compound Thermodynamic Thermodynamic Control (Equilibrium) Indazole->Thermodynamic Kinetic Kinetic Control (Rate) Indazole->Kinetic Base Base (NaH, K₂CO₃, Cs₂CO₃) Base->Thermodynamic NaH/THF Base->Kinetic K₂CO₃/DMF Solvent Solvent (THF, DMF, Dioxane) Solvent->Thermodynamic AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Thermodynamic AlkylatingAgent->Kinetic N1_Product N1-Alkylated Indazole (More Stable) Thermodynamic->N1_Product Kinetic->N1_Product (Mixture) N2_Product N2-Alkylated Indazole Kinetic->N2_Product

Factors Influencing N1 vs. N2 Regioselectivity.

Experimental Protocols

The following protocols are designed to provide researchers with reliable methods for achieving high regioselectivity in the N-alkylation of this compound.

Protocol 1: Selective N1-Alkylation via Thermodynamic Control

This method utilizes a strong base in a less polar solvent to favor the formation of the more stable N1-alkylated regioisomer. The NaH/THF system is a robust and widely-cited choice for achieving high N1 selectivity.[2][3]

start Start: Inert Atmosphere Setup dissolve 1. Dissolve Indazole in Anhydrous THF start->dissolve deprotonate 2. Cool to 0 °C Add NaH (1.2 equiv) dissolve->deprotonate form_salt 3. Stir at 0 °C -> RT (Formation of Sodium Salt) deprotonate->form_salt add_alkyl 4. Add Alkylating Agent (R-X, 1.1 equiv) form_salt->add_alkyl react 5. Stir at RT or 50 °C (Monitor by TLC/LC-MS) add_alkyl->react workup 6. Quench (aq. NH₄Cl) & Extract (EtOAc) react->workup purify 7. Wash, Dry, Concentrate & Column Chromatography workup->purify end Pure N1-Alkylated Product purify->end

Workflow for Selective N1-Alkylation.

Step-by-Step Methodology:

  • Preparation: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (typical concentration 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions. Hydrogen gas will evolve.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole anion.[1][10]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.[1]

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable and often highly selective route to the N2-alkylated regioisomer, proceeding through a different mechanism than direct alkylation.[1][2][4][6]

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[1]

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. The solution will typically turn from colorless to a yellow/orange color.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.[1] Monitor for completion by TLC or LC-MS.

  • Concentration: Remove the THF under reduced pressure.

  • Purification: The crude residue, containing the desired product and phosphine oxide/hydrazide byproducts, can be directly purified by flash column chromatography to isolate the pure N2-alkylated indazole.[1]

Protocol 3: Non-Selective Alkylation (Reference Method)

This protocol, using potassium carbonate in DMF, is synthetically straightforward but typically provides a mixture of N1 and N2 isomers.[1] It is useful when the isomers are easily separable or when a rapid, less optimized synthesis is required.

Step-by-Step Methodology:

  • Preparation: Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv) in anhydrous DMF.[1]

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat (e.g., 60-80 °C) overnight.[1]

  • Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent like ethyl acetate.[1]

  • Purification: Wash the combined organic extracts with water and then brine, dry over Na₂SO₄, and concentrate. The resulting residue must be carefully purified by flash column chromatography to separate the N1 and N2 regioisomers.

Data Summary & Characterization

The choice of protocol has a profound impact on the reaction outcome. The table below summarizes the expected results.

ProtocolMethodBase / ReagentsSolventTypical Temp.Expected Major IsomerExpected N1:N2 Ratio
1 Thermodynamic ControlNaHTHFRT to 50 °CN1 >95:5[2][3]
2 Mitsunobu ReactionPPh₃, DIAD/DEADTHF0 °C to RTN2 <10:90[2][6]
3 Mixed / Non-SelectiveK₂CO₃DMFRT to 80 °CMixture ~1:1 to 3:2[9][11]

Characterization and Isomer Assignment: Distinguishing between the N1 and N2 isomers is critical and is reliably achieved using 2D NMR spectroscopy, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[6][8]

  • N1-Isomer: A ³J correlation is observed between the protons of the N-alkyl group (e.g., the -CH₂- protons adjacent to the nitrogen) and the C7a carbon of the indazole ring.[6]

  • N2-Isomer: A ³J correlation is observed between the protons of the N-alkyl group and the C3 carbon of the indazole ring.[8]

Conclusion

The regioselective N-alkylation of this compound is a solvable challenge that hinges on a rational selection of reaction conditions. For the synthesis of N1-alkylated derivatives, thermodynamically controlled conditions using sodium hydride in THF are highly effective. Conversely, to obtain N2-alkylated products with high selectivity, the Mitsunobu reaction stands out as the method of choice. By understanding the mechanistic principles outlined in this guide and applying the detailed protocols, researchers can confidently and efficiently synthesize the specific indazole regioisomers required for their drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Bromo-4-fluoro-1H-indazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude 5-bromo-4-fluoro-1H-indazole via column chromatography. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this specific purification process.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2] Its purification is a critical step to ensure the quality and purity of the final products. However, the inherent properties of this N-heterocyclic compound, such as its polarity and potential sensitivity to acidic conditions, can present challenges during column chromatography. This guide aims to provide a comprehensive resource to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing significant peak tailing on a standard silica gel column?

A1: Peak tailing is a common issue when purifying nitrogen-containing heterocycles like indazoles on standard silica gel.[3][4] The primary reason is the interaction between the basic nitrogen atoms in the indazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong interaction can lead to poor peak shape, streaking, and in some cases, irreversible adsorption of the compound onto the stationary phase.[3]

Q2: What is the recommended stationary phase for the purification of this compound?

A2: Given the potential for interaction with acidic silica, the following stationary phases are recommended:

  • Deactivated Silica Gel: This is standard silica gel that has been treated with a base, typically triethylamine (TEA), to neutralize the acidic silanol groups.[5] This is a cost-effective and often successful approach for purifying acid-sensitive compounds.

  • Neutral Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[4][5][6][7][8] Neutral alumina (pH 6-8) is generally a safe choice to avoid degradation of the indazole.[6][9]

Q3: How do I choose the right eluent (mobile phase) for the separation?

A3: The choice of eluent is critical for achieving good separation. A common and effective solvent system for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column.

Q4: Should I use isocratic or gradient elution?

A4: The choice between isocratic and gradient elution depends on the complexity of the crude mixture.

  • Isocratic Elution: (constant solvent composition) is simpler and suitable if the impurities are well-separated from the product on the TLC plate.[10]

  • Gradient Elution: (gradually increasing the polarity of the eluent) is often more effective for separating the desired product from impurities with very different polarities.[10] It can help to elute strongly retained impurities and sharpen the peaks of later-eluting compounds.

Q5: What are the potential impurities I should be looking out for?

A5: Based on a common synthetic route for this compound which involves the deprotection of an N-acetylated precursor, a likely impurity is the starting material, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, if the deprotection reaction is incomplete.[11] Other potential impurities could include unreacted starting materials from earlier steps or side-products from the cyclization reaction.

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system. - Column overloading. - Column channeling.- Optimize the eluent: Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, or trying dichloromethane/methanol for more polar compounds). - Reduce the sample load: A general rule of thumb is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight, depending on the difficulty of the separation. - Ensure proper column packing: Pack the column carefully to avoid air bubbles and cracks.
Product is Not Eluting from the Column - The eluent is not polar enough. - The compound has degraded or irreversibly adsorbed onto the silica gel.- Increase the eluent polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). - Test for compound stability: Spot the crude material on a silica TLC plate and let it sit for a few hours before eluting to see if degradation occurs.[5] If it does, switch to a deactivated silica or alumina column.
Streaking of the Compound Spot on TLC and Column - Strong interaction with the stationary phase. - The compound is too polar for the chosen eluent.- Use deactivated silica or alumina: As mentioned in the FAQs, this will minimize the interaction with acidic sites. - Add a modifier to the eluent: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can significantly improve peak shape.[12]
Co-elution of the Product with an Impurity - The polarity of the product and the impurity are very similar.- Try a different solvent system: Sometimes changing the solvents (e.g., from hexane/ethyl acetate to dichloromethane/acetone) can alter the selectivity of the separation. - Consider gradient elution: A shallow gradient can sometimes resolve closely eluting compounds.

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Optimization

Objective: To determine the optimal mobile phase for column chromatography.

Materials:

  • Crude this compound

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Various solvents: Hexane, Ethyl Acetate, Dichloromethane

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude material onto the baseline of a TLC plate.

  • Prepare different solvent systems with varying polarities (e.g., 10%, 20%, 30%, 40% Ethyl Acetate in Hexane).

  • Place a small amount of a chosen solvent system in the developing chamber and let it saturate.

  • Place the TLC plate in the chamber and allow the solvent to run up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize the separated spots under a UV lamp.

  • Calculate the Rf value for each spot. The ideal solvent system will give the product an Rf value between 0.2 and 0.4, with good separation from impurities.

Protocol 2: Column Chromatography using Deactivated Silica Gel

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Triethylamine (TEA)

  • Selected eluent (e.g., Hexane/Ethyl Acetate mixture determined from TLC)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

1. Preparation of Deactivated Silica:

  • Prepare a slurry of silica gel in the chosen eluent.
  • Add 1-2% (v/v) of triethylamine to the slurry and mix well.

2. Column Packing:

  • Secure the column vertically.
  • Add a small plug of cotton or glass wool at the bottom.
  • Add a thin layer of sand.
  • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.
  • Add another thin layer of sand on top of the silica gel.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.
  • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[13]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Apply gentle pressure (if using flash chromatography) to start the elution.
  • Collect fractions in separate test tubes.
  • Monitor the separation by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis to Optimize Eluent Prepare_Column Prepare Deactivated Silica and Pack Column TLC->Prepare_Column Determines Eluent Load_Sample Load Crude Sample (Wet or Dry Loading) Prepare_Column->Load_Sample Elute Elute with Optimized Solvent System Load_Sample->Elute Collect Collect Fractions Elute->Collect Monitor_TLC Monitor Fractions by TLC Collect->Monitor_TLC Combine Combine Pure Fractions Monitor_TLC->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Obtain Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol
Physical Form Solid
Storage Room Temperature

Table 2: Troubleshooting Matrix for Common Issues

IssuePrimary CauseKey Troubleshooting Step
Peak TailingAcidic silica interactionUse deactivated silica or alumina
Poor SeparationSuboptimal eluentRe-optimize solvent system with TLC
No ElutionEluent too non-polarIncrease eluent polarity
Compound DegradationAcid-sensitive natureUse deactivated/neutral stationary phase

Conclusion

The successful purification of this compound by column chromatography hinges on understanding and mitigating the potential interactions between the analyte and the stationary phase. By selecting an appropriate stationary phase, such as deactivated silica gel or neutral alumina, and carefully optimizing the mobile phase through TLC analysis, researchers can overcome common issues like peak tailing and achieve high purity of this valuable pharmaceutical intermediate. This guide provides the necessary framework and troubleshooting strategies to streamline this critical purification step.

References

Technical Support Center: Synthesis of 5-bromo-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-4-fluoro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and improve your yield.

Introduction to the Synthesis of this compound

This compound is a crucial building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, while achievable through several routes, can present challenges that affect both yield and purity. A common and effective method involves a multi-step process starting from 3-fluoro-2-methylaniline. This pathway includes bromination, diazotization followed by cyclization, and a final deprotection step. Understanding the nuances of each stage is key to a successful synthesis.[1]

This guide will focus on troubleshooting and optimizing this synthetic route, providing practical solutions to common issues encountered in the lab.

Core Synthesis Workflow

The synthesis of this compound from 3-fluoro-2-methylaniline can be visualized as a three-stage process. Each stage has critical parameters that must be controlled to ensure a high yield of the final product.

cluster_0 Stage 1: Bromination cluster_1 Stage 2: Diazotization & Cyclization cluster_2 Stage 3: Deprotection 3-fluoro-2-methylaniline 3-fluoro-2-methylaniline Brominated Intermediate 4-bromo-3-fluoro-2-methylaniline 3-fluoro-2-methylaniline->Brominated Intermediate NBS, Acetonitrile -10 to 10°C N-bromosuccinimide (NBS) N-bromosuccinimide (NBS) Acetonitrile Acetonitrile (Solvent) Protected Indazole 1-acetyl-5-bromo-4-fluoro-1H-indazole Brominated Intermediate->Protected Indazole Isoamyl nitrite, Acetic Acid ~110°C Isoamyl nitrite Isoamyl nitrite Acetic Acid Acetic Acid (Solvent) Final Product This compound Protected Indazole->Final Product Base, MeOH/H2O Room Temperature Base Base (e.g., K2CO3, NaHCO3, NaOH) Methanol/Water Methanol/Water (Solvent)

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.

Stage 1: Bromination

Q1: My bromination reaction is sluggish or incomplete. What could be the cause?

A1: Incomplete bromination of 3-fluoro-2-methylaniline with N-bromosuccinimide (NBS) is often related to temperature control or reagent quality.

  • Causality: The reaction is typically conducted at low temperatures (-10 to 10°C) to control selectivity and prevent side reactions.[1] If the temperature is too low, the reaction rate may be significantly reduced. Conversely, if the temperature is too high, you risk the formation of di-brominated byproducts. The purity of NBS is also critical; it should be recrystallized if it has a yellow tint.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your NBS is a pure, white crystalline solid.

    • Precise Temperature Control: Use a cryostat or a well-maintained ice/salt bath to keep the temperature within the optimal range.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction stalls, a slight, controlled increase in temperature (e.g., to 0°C) might be necessary.

Q2: I am observing multiple spots on my TLC plate after the bromination step, indicating byproduct formation. How can I improve selectivity?

A2: The formation of multiple products suggests issues with reaction conditions, such as the rate of addition of NBS or localized temperature fluctuations.

  • Causality: The amino group of the aniline is an activating group, making the aromatic ring susceptible to over-bromination. A slow, portion-wise addition of NBS ensures that its concentration remains low, favoring mono-bromination.

  • Optimization Protocol:

    • Dissolve the 3-fluoro-2-methylaniline in acetonitrile and cool the solution to the target temperature.

    • Add solid NBS in small portions over a period of 1-2 hours, ensuring the temperature does not rise significantly with each addition.

    • Maintain vigorous stirring to ensure rapid homogenization and prevent localized high concentrations of NBS.

Stage 2: Diazotization and Cyclization

Q3: The yield of my protected indazole is consistently low. What are the critical factors in this step?

A3: The diazotization of the brominated intermediate followed by intramolecular cyclization is a pivotal and often low-yielding step. Key factors include the choice of diazotizing agent, temperature, and acid catalysis.[2]

  • Causality: This reaction proceeds via the formation of a diazonium salt, which is then cyclized.[3][4][5] The stability of the diazonium intermediate is crucial and highly dependent on temperature. Isoamyl nitrite is often used as the diazotizing agent in an organic solvent like acetic acid, which also acts as a proton source. The temperature needs to be high enough to facilitate cyclization but not so high as to decompose the diazonium salt prematurely.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can react with the diazonium salt.

    • Temperature Control: The reaction temperature is critical, often around 110°C.[1] Use a well-calibrated heating mantle and a thermometer to maintain a stable temperature.

    • Rate of Addition: Add the isoamyl nitrite dropwise to the heated solution of the brominated intermediate in acetic acid. A slow addition rate helps to control the exothermic nature of the diazotization and maintain a steady concentration of the diazonium intermediate.

    • Reaction Time: Monitor the reaction by TLC. The optimal reaction time can vary, and prolonged heating can lead to decomposition.

ParameterRecommended RangeRationale
Temperature 105-115°CBalances the rate of cyclization with the stability of the diazonium salt.
Isoamyl Nitrite Addition Dropwise over 30-60 minControls the exotherm and maintains a low steady-state concentration of the diazonium intermediate.
Solvent Glacial Acetic AcidActs as both solvent and proton source for the reaction.
Stage 3: Deprotection

Q4: My deprotection step is not going to completion, or I am seeing degradation of my product. What should I consider?

A4: The final deprotection step to yield this compound is a hydrolysis reaction. The choice of base and reaction conditions are important for a clean and complete conversion.[1]

  • Causality: The acetyl protecting group is removed by base-catalyzed hydrolysis. A variety of bases can be used, including potassium carbonate, sodium bicarbonate, or sodium hydroxide.[1] The choice of base and its concentration can affect the reaction rate and the potential for side reactions. Using a milder base like potassium carbonate or sodium bicarbonate at room temperature is often sufficient and minimizes the risk of product degradation.

  • Troubleshooting Steps:

    • Choice of Base: If you are experiencing incomplete reaction with a mild base, you could switch to a stronger base like NaOH. However, this should be done with careful monitoring by TLC to avoid potential degradation.

    • Solvent System: A mixture of methanol and water is typically used to ensure the solubility of both the substrate and the inorganic base.[1] Adjusting the ratio of methanol to water can sometimes improve reaction kinetics.

    • Reaction Time: These reactions are often run for several hours (e.g., 12 hours) at room temperature.[1] Ensure you are allowing sufficient time for the reaction to go to completion.

Purification

Q5: I am having difficulty purifying the final product. What are the recommended methods?

A5: Purification of this compound can typically be achieved by recrystallization or column chromatography.

  • Causality: The crude product may contain unreacted starting materials, byproducts from the previous steps, or residual salts from the workup. The choice of purification method will depend on the nature of the impurities.

  • Recommended Protocols:

    • Recrystallization: If the main impurities are minor and have different solubility profiles, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can be effective.

    • Column Chromatography: For mixtures with closely related byproducts, silica gel column chromatography is the preferred method. A gradient elution system, for example, starting with heptane and gradually increasing the polarity with ethyl acetate, can provide good separation.

    • Slurrying: Sometimes, slurrying the crude solid in a solvent in which the product is sparingly soluble but the impurities are more soluble (e.g., methanol) can be a simple and effective purification step.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-bromo-3-fluoro-2-methylaniline
  • Dissolve 3-fluoro-2-methylaniline in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to between -10°C and 10°C using an ice/salt bath.

  • Add N-bromosuccinimide (NBS) portion-wise over 1-2 hours, maintaining the temperature within the specified range.

  • Stir the reaction mixture for an additional 1-2 hours after the final addition of NBS.

  • Monitor the reaction to completion by TLC.

  • Once complete, quench the reaction by adding a solution of sodium bisulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of 1-acetyl-5-bromo-4-fluoro-1H-indazole
  • To a solution of 4-bromo-3-fluoro-2-methylaniline in glacial acetic acid, heat the mixture to 110°C.

  • Add isoamyl nitrite dropwise to the heated solution over 30-60 minutes.

  • Maintain the reaction temperature at 110°C and stir for 2-5 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate to dryness under reduced pressure.

  • The crude product can be purified by slurrying in methanol or by column chromatography.[1]

Protocol 3: Synthesis of this compound
  • Suspend the crude 1-acetyl-5-bromo-4-fluoro-1H-indazole in a mixture of methanol and water.

  • Add a base such as potassium carbonate, sodium bicarbonate, or sodium hydroxide.[1]

  • Stir the mixture at room temperature for approximately 12 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Upon completion, add water to the reaction mixture and stir for an additional 30 minutes to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain this compound.

cluster_0 Troubleshooting Logic cluster_1 Potential Causes cluster_2 Potential Causes Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Byproduct Formation Byproduct Formation Low Yield->Byproduct Formation Purification Issues Purification Issues Low Yield->Purification Issues Temp Control Temperature Control Incomplete Reaction->Temp Control Reagent Quality Reagent Quality Incomplete Reaction->Reagent Quality Reaction Time Reaction Time Incomplete Reaction->Reaction Time Addition Rate Addition Rate Byproduct Formation->Addition Rate Temp Fluctuations Temp Fluctuations Byproduct Formation->Temp Fluctuations Incorrect Stoichiometry Incorrect Stoichiometry Byproduct Formation->Incorrect Stoichiometry Anhydrous Conditions Anhydrous Conditions

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Troubleshooting the Bromination of 4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the bromination of 4-fluoro-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of electrophilic halogenation on this specific heterocyclic scaffold. The indazole core is a privileged structure in medicinal chemistry, and its functionalization is a critical step in the synthesis of numerous therapeutic agents.[1][2]

The introduction of a bromine atom provides a versatile synthetic handle for further modifications, such as cross-coupling reactions. However, the inherent reactivity of the indazole ring system, combined with the electronic influence of the C4-fluoro substituent, presents unique challenges, including issues with regioselectivity and the formation of undesired byproducts. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the bromination of 4-fluoro-1H-indazole.

Q1: What is the expected regioselectivity for the electrophilic bromination of 4-fluoro-1H-indazole?

A1: The regioselectivity is a complex interplay between the activating, N-directing nature of the pyrazole ring and the deactivating, yet ortho, para-directing, nature of the C4-fluoro substituent. The most nucleophilic positions on the indazole ring are generally C3, C5, and C7.[3]

  • C3 Position: This position on the pyrazole ring is often susceptible to electrophilic attack, particularly with reagents like N-Bromosuccinimide (NBS).[4]

  • C5 and C7 Positions: The C4-fluoro group deactivates the benzene ring towards electrophilic substitution. However, as a halogen, it directs incoming electrophiles to its ortho (C3, C5) and para (C7) positions. The C7 position is often favored in the bromination of other 4-substituted indazoles.[5]

Therefore, a mixture of 3-bromo, 5-bromo, and 7-bromo isomers, along with potential di-brominated species, can be expected. Controlling the reaction conditions is paramount to achieving a single, desired regioisomer.

Q2: Which brominating agents are most suitable for this reaction?

A2: The choice of brominating agent is critical for controlling selectivity and reactivity.

  • N-Bromosuccinimide (NBS): This is the most commonly used reagent for the C3-bromination of indazoles.[4] It is a solid, making it easier and safer to handle than liquid bromine.[6][7] It often favors electrophilic substitution on the heterocyclic portion of the scaffold.

  • Dibromohydantoin (DBDMH): Similar to NBS, DBDMH is an effective source of electrophilic bromine and has been used for the efficient C3-bromination of indazoles, sometimes accelerated by ultrasound.[8][9]

  • Liquid Bromine (Br₂): While a powerful brominating agent, Br₂ is highly corrosive, toxic, and can lead to over-bromination and lower selectivity.[8][10] Its use often requires a Lewis acid catalyst for aromatic ring bromination, which can further complicate the reaction profile.[11]

For targeting a specific C-H functionalization on the 4-fluoro-1H-indazole core, NBS is generally the recommended starting point due to its balanced reactivity and extensive documentation.[4][12]

Q3: How does the fluorine substituent at the C4 position influence the reaction?

A3: The C4-fluoro group exerts two opposing electronic effects:

  • Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density from the benzene ring through the sigma bond network. This deactivates the ring, making it less susceptible to electrophilic attack compared to unsubstituted indazole.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic system, increasing electron density at the ortho (C3, C5) and para (C7) positions.

The net effect is that the benzene ring is deactivated, but any substitution that does occur is directed to the C5 and C7 positions. This deactivation can make the C3 position on the more electron-rich pyrazole ring a more competitive site for bromination.

Q4: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Essential for real-time monitoring of the consumption of starting material and the appearance of new products. Use a combination of polar and non-polar solvents (e.g., Ethyl Acetate/Hexanes) to achieve good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this reaction. It allows for the separation of regioisomers and provides their mass-to-charge ratio. This is invaluable for quickly identifying mono-brominated products (M, M+2 isotopic pattern for Br) versus di-brominated products (M, M+2, M+4 pattern) and other side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are required for definitive structural elucidation of the final, purified product and for quantifying the ratio of isomers in a mixture. The coupling patterns and chemical shifts of the aromatic protons are distinct for each regioisomer.

Section 2: Troubleshooting Guide

This guide addresses specific experimental failures in a problem-cause-solution format.

Problem 1: Low or no conversion of 4-fluoro-1H-indazole.

Probable CauseRecommended SolutionScientific Rationale
Insufficient Reagent Activity If using NBS, ensure it is pure and has been stored correctly. Impure or old NBS can be less reactive.[6] Consider recrystallizing the NBS from hot water if its purity is suspect.[6]NBS can decompose over time, releasing bromine and losing its effectiveness as a controlled electrophilic bromine source.
Inappropriate Solvent The reaction may require a polar solvent to facilitate the formation of the electrophilic bromine species. Switch from non-polar solvents (like CCl₄) to polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).[4][13]Polar solvents can help stabilize the charged intermediates (arenium ions) formed during electrophilic aromatic substitution, thereby lowering the activation energy of the reaction.[14]
Reaction Temperature Too Low Gently warm the reaction mixture (e.g., to 40-50 °C). Monitor closely by TLC to avoid byproduct formation.Electrophilic aromatic substitution is an activated process. The deactivating effect of the C4-fluoro group may require additional thermal energy to achieve a reasonable reaction rate.

Problem 2: Formation of multiple products (poor regioselectivity).

Probable CauseRecommended SolutionScientific Rationale
Reaction Conditions Too Harsh Avoid strong Lewis acids and highly reactive brominating agents like Br₂. Stick with milder reagents like NBS. Run the reaction at room temperature or below (0 °C) to enhance selectivity.Higher temperatures and highly reactive electrophiles reduce the selectivity of the reaction. The transition states for substitution at different positions become closer in energy, leading to a mixture of products. Slower, more controlled conditions allow the reaction to proceed via the lowest energy pathway, favoring a single isomer.
Solvent Effects The choice of solvent can influence regioselectivity. Experiment with different solvents. For example, DMF has been shown to favor para-selectivity in some NBS brominations of aromatic compounds.[7]The solvent can interact differently with the transition states leading to various isomers, thus altering the energy landscape of the reaction and influencing the final product ratio.
Incorrect Stoichiometry Use only a slight excess (1.05-1.1 equivalents) of the brominating agent. Adding too much can promote di-bromination.Keeping the brominating agent as the limiting or near-stoichiometric reagent ensures that once the most reactive site on the starting material has been brominated, there is little reagent left to react at less favorable positions or on the mono-brominated product.

Problem 3: Significant formation of di-brominated or poly-brominated products.

Probable CauseRecommended SolutionScientific Rationale
Excess Brominating Agent Carefully control the stoichiometry. Use no more than 1.05 equivalents of NBS or other brominating agent. Consider adding the brominating agent portion-wise or as a solution via syringe pump over time.Once the first bromine is added, the indazole ring is deactivated, but it can still react if a high concentration of a powerful brominating agent is present. Slow addition maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.
Reaction Time Too Long Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed or when the desired product concentration is maximized.Allowing the reaction to proceed for an extended period after the starting material is gone provides an opportunity for the mono-brominated product to undergo a second, slower bromination.

Problem 4: Potential for N-H Bromination or Ring Opening.

Probable CauseRecommended SolutionScientific Rationale
Unprotected N-H Group The indazole N-H is acidic and can be deprotonated or interact with reagents. If C-bromination is problematic, consider protecting the N-H group first. An N-Boc or N-SEM group can be installed, which also helps direct lithiation to the C3 position if an alternative strategy is needed.[15][16]The N-H proton can be abstracted by base, forming an indazolide anion, which has a different reactivity profile. While less common with NBS, N-bromination is a theoretical possibility. Protecting the nitrogen ensures that substitution occurs only on the carbon framework.[17][18]
Reaction with Pyrazole Ring Under certain harsh conditions, the pyrazole ring itself can undergo rearrangement or opening.[19]This is an extreme side reaction, usually indicative of overly aggressive reagents or temperatures. Sticking to mild conditions with reagents like NBS at or below room temperature should prevent this.
Section 3: Visualizing the Chemistry
Reaction Pathway Diagram

The following diagram illustrates the primary electrophilic substitution pathway for the bromination of 4-fluoro-1H-indazole, highlighting the competition between C3, C5, and C7 positions.

G SM 4-Fluoro-1H-indazole Reagent + Br+ (e.g., from NBS) SM->Reagent Int3 σ-complex (Attack at C3) Reagent->Int3 Path A Int5 σ-complex (Attack at C5) Reagent->Int5 Path B Int7 σ-complex (Attack at C7) Reagent->Int7 Path C Prod3 3-Bromo-4-fluoro-1H-indazole (Desired Product) Int3->Prod3 -H+ Prod5 5-Bromo-4-fluoro-1H-indazole (Side Product) Int5->Prod5 -H+ Prod7 7-Bromo-4-fluoro-1H-indazole (Side Product) Int7->Prod7 -H+ DiBromo Di-bromo Products Prod3->DiBromo + Br+ Prod5->DiBromo + Br+ Prod7->DiBromo + Br+

Caption: Competing pathways in the electrophilic bromination of 4-fluoro-1H-indazole.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common experimental issues.

G Start Analyze Crude Reaction Mixture (TLC, LC-MS) Outcome1 Problem: Low Conversion Start->Outcome1 Outcome2 Problem: Poor Selectivity (Multiple Isomers) Start->Outcome2 Outcome3 Problem: Over-bromination Start->Outcome3 Outcome4 Success: Clean Conversion Start->Outcome4 Cause1 Cause: • Inactive Reagent • Low Temperature • Wrong Solvent Outcome1->Cause1 Cause2 Cause: • Harsh Conditions • High Temperature Outcome2->Cause2 Cause3 Cause: • Excess Brominating Agent • Long Reaction Time Outcome3->Cause3 End Proceed to Purification Outcome4->End Action1 Action: • Check/Purify NBS • Increase Temperature • Switch to Polar Solvent Cause1->Action1 Action2 Action: • Lower Temperature (0 °C) • Use NBS (not Br₂) • Screen Solvents Cause2->Action2 Action3 Action: • Use 1.05 eq. NBS • Add Reagent Slowly • Monitor and Quench Cause3->Action3

Caption: A logical workflow for troubleshooting bromination reaction outcomes.

Section 4: Recommended Experimental Protocol

This protocol is a robust starting point for the regioselective C3-bromination of 4-fluoro-1H-indazole using NBS.

Objective: To synthesize 3-bromo-4-fluoro-1H-indazole.

Reagents & Stoichiometry

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-Fluoro-1H-indazoleC₇H₅FN₂136.1310.01.01.36 g
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9810.51.051.87 g
Acetonitrile (MeCN)CH₃CN41.05--100 mL

Step-by-Step Procedure:

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-1H-indazole (1.36 g, 10.0 mmol).

  • Dissolution: Add acetonitrile (100 mL) to the flask and stir at room temperature until all the solid has dissolved.

  • Reagent Addition: In a single portion, add N-Bromosuccinimide (1.87 g, 10.5 mmol) to the solution. Protect the reaction from light by wrapping the flask in aluminum foil (NBS reactions can sometimes be light-sensitive).

  • Reaction: Stir the reaction mixture at room temperature (approx. 20-25 °C).

  • Monitoring: Monitor the progress of the reaction every 30 minutes using TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, slightly less polar spot corresponding to the brominated product should appear. An LC-MS check after 1-2 hours is recommended to confirm the formation of the mono-brominated product.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), pour the reaction mixture into a separatory funnel containing 100 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NBS.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure 3-bromo-4-fluoro-1H-indazole.

References

Optimizing temperature and reaction time for 5-bromo-4-fluoro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-4-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve high-yield, high-purity synthesis.

Introduction

This compound is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and treatments for neurodegenerative and inflammatory diseases.[1][2] Its synthesis, while achievable, can present challenges. This guide provides a structured approach to troubleshoot and optimize the synthesis, focusing on a common and effective three-step pathway starting from 3-fluoro-2-methylaniline.[3]

Synthesis Workflow Overview

The synthesis of this compound can be efficiently achieved in three main steps: bromination of the starting material, followed by a ring closure reaction to form the indazole core, and a final deprotection step.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Ring Closure (Diazotization & Cyclization) cluster_2 Step 3: Deprotection A 3-fluoro-2-methylaniline C 4-bromo-3-fluoro-2-methylaniline A->C  -10 to 10°C, 1-2h B N-Bromosuccinimide (NBS) Acetonitrile B->C E 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone C->E  110°C, 2-5h D Isoamyl nitrite Acetic Acid, Toluene D->E G This compound E->G  Room Temp, 12h F Base (e.g., NaOH, K2CO3) Methanol/Water F->G

Caption: Overall workflow for the three-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Bromination Step (Step 1)

  • Question: My yield of 4-bromo-3-fluoro-2-methylaniline is significantly lower than expected. What could be the cause?

  • Answer:

    • Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended 1-2 hours, consider extending the reaction time slightly. However, be cautious as prolonged reaction times can lead to the formation of di-brominated byproducts.

    • Potential Cause 2: Suboptimal Temperature. The reaction is exothermic, and poor temperature control can lead to side reactions.

      • Solution: Ensure the reaction temperature is strictly maintained between -10 and 10°C during the addition of N-Bromosuccinimide (NBS).[3] Add the NBS portion-wise to manage the exotherm.

    • Potential Cause 3: Degradation of NBS. N-Bromosuccinimide can degrade over time, especially if not stored properly.

      • Solution: Use freshly opened or properly stored NBS. To check its activity, a simple test is to dissolve a small amount in an iodide-starch solution; a rapid blue-black color indicates active bromine.

    • Potential Cause 4: Work-up Issues. Product may be lost during the extraction and purification process.

      • Solution: Ensure the pH is appropriately adjusted during the work-up to keep the amine product in the organic phase. Use an adequate volume of extraction solvent and perform multiple extractions to ensure complete recovery.

Issue 2: Formation of Impurities in the Ring Closure Step (Step 2)

  • Question: I am observing significant impurities along with my desired product, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, after the ring closure reaction. How can I minimize these?

  • Answer:

    • Potential Cause 1: Incorrect Temperature. The diazotization and cyclization are highly temperature-sensitive.

      • Solution: Maintain a stable temperature of 110°C during the addition of isoamyl nitrite.[3] Fluctuations can lead to the formation of tar-like byproducts or incomplete cyclization.

    • Potential Cause 2: Rate of Addition of Isoamyl Nitrite. A rapid addition of isoamyl nitrite can lead to an uncontrolled reaction and the formation of side products.

      • Solution: Add the isoamyl nitrite dropwise to maintain a steady reaction rate. This allows for better control of the reaction exotherm and minimizes the formation of impurities.

    • Potential Cause 3: Presence of Water. Water can interfere with the diazotization reaction.

      • Solution: Use anhydrous solvents (toluene and acetic acid) and ensure all glassware is thoroughly dried before use.

Issue 3: Incomplete Deprotection (Step 3)

  • Question: After the deprotection step, I still see a significant amount of the acetyl-protected intermediate. What should I do?

  • Answer:

    • Potential Cause 1: Insufficient Base or Reaction Time. The hydrolysis of the acetyl group may be incomplete.

      • Solution: Ensure the correct stoichiometry of the base (e.g., sodium hydroxide, potassium carbonate) is used.[3] If the reaction is still incomplete after 12 hours at room temperature, you can try gently heating the reaction mixture (e.g., to 40-50°C) for a short period, while monitoring by TLC. Alternatively, a stronger base or a different solvent system could be explored, but this should be done cautiously to avoid degradation of the final product.

    • Potential Cause 2: Poor Solubility. The starting material may not be fully dissolved, leading to a heterogeneous reaction mixture and incomplete reaction.

      • Solution: Ensure that the 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone is fully dissolved in the methanol before the addition of the aqueous base solution.[3] If solubility is an issue, a co-solvent like THF might be considered.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: A common and effective starting material is 3-fluoro-2-methylaniline.[3] This commercially available compound provides the necessary aniline group for the diazotization and the methyl group for the subsequent cyclization to form the indazole ring.

Q2: How should I monitor the progress of each reaction step?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of each step. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediate, and product. Visualize the spots under UV light.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Isoamyl nitrite: Flammable and can be harmful if inhaled. Work in a well-ventilated fume hood.

  • Strong Acids and Bases: Handle with care, using appropriate PPE.

  • General: Always conduct reactions in a well-ventilated fume hood.

Q4: What is the best method for purifying the final product, this compound?

A4: After the deprotection and work-up, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain a high-purity solid. If significant impurities are present, column chromatography on silica gel may be necessary.

Q5: Can I use a different protecting group for the indazole nitrogen?

A5: While the acetyl group is commonly used, other protecting groups can be employed. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule. The deprotection conditions will need to be adjusted accordingly.

Optimized Reaction Parameters

The following table summarizes the optimized temperature and reaction times for each step of the synthesis based on established protocols.[3]

StepReactionTemperatureReaction Time
1Bromination-10 to 10°C1-2 hours
2Ring Closure110°C2-5 hours
3DeprotectionRoom Temperature12 hours

References

Preventing degradation of 5-bromo-4-fluoro-1H-indazole during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-4-fluoro-1H-indazole (CAS 1082041-85-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical research compound during storage and handling. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen)[1]. The compound is sensitive to moisture, air, and light over extended periods, and these conditions help to minimize degradation.[1]

Q2: Can I store this compound at room temperature for short periods?

A2: While some suppliers suggest room temperature storage, this is generally acceptable only for very short durations.[2][3][4] For any period longer than a few days, or if the container is to be opened multiple times, refrigeration or freezing is strongly recommended to prevent the accumulation of degradation products.

Q3: The material has changed color from a light earth yellow powder to a brownish hue. Is it still usable?

A3: A significant color change often indicates degradation. It is strongly recommended to assess the purity of the material using an analytical technique like HPLC or NMR spectroscopy before proceeding with your experiment. Compare the analytical data of the discolored material with the certificate of analysis of a fresh, properly stored sample.

Q4: What are the primary factors that can cause the degradation of this compound?

A4: The primary environmental factors that can induce degradation are:

  • Moisture: Can lead to hydrolysis.

  • Oxygen (Air): Can cause oxidation of the indazole ring.

  • Light: Can induce photolytic degradation.

  • Elevated Temperatures: Can accelerate the rate of all degradation pathways.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, causality-driven approach to identifying and resolving degradation issues with this compound.

Issue 1: Unexpected Side Products in Reactions or Inconsistent Experimental Results

If you are observing unexpected side products in your reactions or a lack of reproducibility, it is possible that your starting material, this compound, has degraded.

Initial Assessment Workflow

start Inconsistent Results or Unexpected Side Products check_storage Verify Storage Conditions (-20°C, Inert Gas, Dark) start->check_storage visual_insp Visually Inspect for Color Change/Clumping check_storage->visual_insp analytical_check Perform Purity Check (HPLC, NMR) visual_insp->analytical_check compare_data Compare Data to Reference Standard analytical_check->compare_data degraded Material is Degraded. Source New Material. compare_data->degraded Discrepancy Found not_degraded Material is Pure. Troubleshoot Reaction Conditions. compare_data->not_degraded No Discrepancy

Caption: Initial workflow for troubleshooting inconsistent experimental outcomes.

Plausible Degradation Pathways and Their Identification

Based on forced degradation studies of similar indazole-containing pharmaceuticals like pazopanib and axitinib, the most likely degradation pathways for this compound are oxidation and photolysis.[1][2][5] Hydrolytic degradation under neutral conditions is less common but possible with prolonged exposure to moisture.

1. Oxidative Degradation:

  • Causality: The indazole ring is susceptible to oxidation, particularly when exposed to atmospheric oxygen over time. This can be accelerated by elevated temperatures and the presence of metal ions.

  • Potential Products: Oxidation could lead to the formation of N-oxides or ring-opened products. For instance, studies on axitinib, which contains an indazole moiety, have shown the formation of sulfoxides from a thioether, indicating the susceptibility of the heterocyclic system to oxidation.[5][6]

  • Troubleshooting & Identification:

    • HPLC-MS Analysis: A stability-indicating HPLC method is crucial. You would expect to see new peaks with shorter or longer retention times depending on their polarity. Mass spectrometry would reveal degradation products with an increase in mass corresponding to the addition of one or more oxygen atoms (e.g., M+16 for an N-oxide).

    • NMR Spectroscopy: In the ¹H NMR spectrum, you might observe downfield shifts of the aromatic protons adjacent to the site of oxidation. In ¹³C NMR, the carbons attached to the newly introduced oxygen would also show a significant downfield shift.

2. Photolytic Degradation:

  • Causality: Aromatic systems, especially those with heteroatoms and halogen substituents, can absorb UV light, leading to bond cleavage or rearrangement. Forced degradation studies on pazopanib, an indazole-containing drug, revealed it primarily degrades under photolytic conditions.[1][2][3][7][8]

  • Potential Products: Photodegradation could result in dehalogenation or rearrangement of the indazole core. The carbon-bromine bond is generally weaker than the carbon-fluorine bond and may be more susceptible to homolytic cleavage upon UV exposure.[9][10] This could lead to the formation of 4-fluoro-1H-indazole.

  • Troubleshooting & Identification:

    • HPLC-MS Analysis: Look for a new peak in the chromatogram. The mass spectrum of this peak would correspond to the mass of the de-brominated product (M-79/81, reflecting the isotopes of bromine).

    • NMR Spectroscopy: In the ¹H NMR spectrum of the de-brominated product, you would expect to see a new aromatic proton signal in place of the bromine atom, and the coupling patterns of the adjacent protons would change.

3. Hydrolytic Degradation:

  • Causality: While generally stable, prolonged exposure to moisture, especially under non-neutral pH conditions (if the compound is, for example, dissolved in a protic solvent that is not anhydrous), could lead to hydrolysis. The C-F bond, while strong, can be surprisingly reactive in nucleophilic aromatic substitutions due to the high electronegativity of fluorine activating the ring.[11]

  • Potential Products: Hydrolysis could potentially lead to the substitution of the fluorine or bromine atom with a hydroxyl group.

  • Troubleshooting & Identification:

    • HPLC-MS Analysis: A new, likely more polar peak would appear. The mass spectrum would show a mass corresponding to the replacement of Br with OH (M-Br+OH) or F with OH (M-F+OH).

    • NMR Spectroscopy: The appearance of a broad singlet corresponding to a phenolic proton would be a key indicator in the ¹H NMR. The ¹⁹F NMR would show the disappearance of the original fluorine signal.

Issue 2: Material Fails to Dissolve Completely or Appears Clumped

This often indicates the presence of moisture and potential hydrolysis or the formation of less soluble degradation products.

Troubleshooting Steps:

  • Drying: Before use, dry the material under high vacuum for several hours. This can remove adsorbed moisture.

  • Solubility Test: Attempt to dissolve a small amount in a trusted anhydrous solvent (e.g., anhydrous DMSO or DMF). If it fails to dissolve completely, it suggests the presence of insoluble impurities or degradation products.

  • Analytical Confirmation: Filter the solution and analyze both the soluble portion and the insoluble material (if possible) by HPLC-MS or NMR to identify the nature of the impurity.

Part 3: Recommended Analytical Protocols for Stability Assessment

Protocol 1: Stability-Indicating HPLC-UV/MS Method

This protocol is designed to separate the parent compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.7 µm)Provides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0Buffering helps to ensure consistent peak shapes.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient 5% to 95% B over 10 minutesA gradient elution is necessary to separate the parent compound from potentially more or less polar degradation products.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at ~254 nm and/or Mass Spectrometry (ESI+)UV for quantification and MS for identification of degradation products.

Protocol 2: NMR Spectroscopy for Structural Elucidation

NMR is a powerful tool for identifying the exact structure of degradation products.

  • ¹H NMR: Compare the spectrum of the suspect sample to a reference standard. Look for the appearance of new signals, changes in chemical shifts, and alterations in coupling patterns in the aromatic region.

  • ¹⁹F NMR: This is particularly useful for detecting degradation involving the fluorine substituent. The disappearance of the original fluorine signal or the appearance of a new one would be indicative of degradation at the C-F bond.

  • 2D NMR (COSY, HSQC, HMBC): If significant degradation has occurred and isolation of the impurity is possible, 2D NMR experiments are invaluable for the complete structural elucidation of the unknown degradation products.[12]

Logical Flow for Degradation Product Identification

start Suspected Degradation hplc_ms Run Stability-Indicating HPLC-MS Method start->hplc_ms new_peaks New Peaks Observed? hplc_ms->new_peaks analyze_ms Analyze Mass Spectra of New Peaks new_peaks->analyze_ms Yes no_new_peaks No Significant New Peaks. Material is Stable. new_peaks->no_new_peaks No propose_structure Propose Plausible Structures (e.g., M+16, M-Br, etc.) analyze_ms->propose_structure isolate_impurity Isolate Impurity (Prep-HPLC) propose_structure->isolate_impurity nmr_analysis Perform NMR Analysis (¹H, ¹³C, ¹⁹F, 2D) isolate_impurity->nmr_analysis confirm_structure Confirm Structure of Degradation Product nmr_analysis->confirm_structure

References

Technical Support Center: Suzuki Coupling of 5-Bromo-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction involving 5-bromo-4-fluoro-1H-indazole. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose and solve challenges in your own experiments.

Introduction: The Challenge of Coupling Indazoles

The this compound core is a valuable scaffold in medicinal chemistry. However, its successful functionalization via Suzuki coupling is not always straightforward. The presence of multiple heteroatoms, an acidic N-H proton, and the potential for competing side reactions necessitates a carefully optimized approach. This guide is structured to address the most common issues encountered in the lab, from reaction failure to byproduct formation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is not working at all. Where should I start troubleshooting?

A1: When faced with a complete reaction failure, a systematic review of the core components is the most effective approach.

  • Catalyst Activity: The active catalyst in the Suzuki reaction is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ. Ensure your catalyst and ligand are from a reliable source and have been stored correctly. For sensitive reactions, using a pre-formed, air-stable Pd(0) precatalyst (e.g., a Buchwald-type G3 or G4 palladacycle) can provide greater consistency.[1]

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition and reaction failure.[1] It is critical to thoroughly degas your solvent(s) (e.g., by sparging with argon or nitrogen for 30 minutes) and to run the entire reaction under a positive pressure of an inert gas.

  • Reagent Purity: Verify the purity of your this compound and your boronic acid or ester. Boronic acids, in particular, can degrade on storage, often forming anhydrides (boroxines) or undergoing decomposition.[2]

  • Base and Solvent Choice: The base is not just a passive component; it is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3] Ensure the base is finely powdered and, if running under anhydrous conditions, thoroughly dried. The solvent system must be appropriate for both the polarity of your substrates and the chosen base.

Q2: Should I protect the N-H group on the indazole ring?

A2: This is a critical and nuanced question. The acidic proton of the indazole N-H can cause several issues:

  • Catalyst Inhibition: The deprotonated indazolide anion can coordinate to the palladium center, potentially forming inactive or less active catalyst species.[4]

  • Base Consumption: The indazole will react with the base, consuming it and potentially altering the optimal stoichiometry needed for boronic acid activation.

  • Boronic Acid Deactivation: The indazolide anion can form a Lewis acid-base adduct with the boronic acid, creating a tetrahedral "ate" complex that may be less competent for transmetalation.[4]

Recommendation: While some protocols for unprotected (NH) indazoles exist, they often require careful optimization of the base and catalyst system.[5][6] For more robust and reproducible results, especially during initial route scouting, N-protection is highly recommended . A Boc (tert-butyloxycarbonyl) group is a common choice as it is stable to many Suzuki conditions and can be readily removed later.[7][8]

Q3: I'm observing a significant amount of a byproduct that appears to be my starting material without the bromine. What is happening?

A3: You are observing protodebromination (a type of dehalogenation), a common and problematic side reaction.[9] This occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a proton source before it can undergo transmetalation.

The mechanism often involves the generation of hydride species from the solvent or base, which can lead to a reductive elimination pathway that cleaves the C-Pd bond and replaces the C-Br bond with a C-H bond.[9][10] Strategies to mitigate this are discussed in detail in the troubleshooting section below.

In-Depth Troubleshooting Guide

Issue 1: Low Yield and Significant Protodeboronation of the Boronic Acid

You notice that a significant portion of your boronic acid is being converted back to its corresponding arene (Ar-B(OH)₂ → Ar-H), and the yield of your desired product is low.

Causality: Protodeboronation is the protonolysis of the C–B bond and is a major decomposition pathway for boronic acids, especially electron-rich or heteroaromatic ones.[11] It is often accelerated by strong bases and the presence of water, which acts as the proton source.[1] The key is to ensure that the rate of the desired transmetalation is much faster than the rate of protodeboronation.

Troubleshooting Workflow:

Caption: Workflow to address protodeboronation side reactions.

Detailed Troubleshooting Steps:

  • Switch to Milder Base: Strong bases like NaOH or K₃PO₄ in aqueous media can rapidly degrade sensitive boronic acids.[1]

    • Recommendation: Change the base to potassium carbonate (K₂CO₃), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[12][13] These provide sufficient basicity to promote the reaction while being less aggressive towards the boronic acid.

  • Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, removing it can significantly suppress protodeboronation.[1]

    • Recommendation: Use thoroughly dried solvents (e.g., dioxane, toluene, DME) and an anhydrous base like finely powdered K₃PO₄. Note that even with anhydrous K₃PO₄, trace water can be beneficial for some systems, so complete exclusion may not always be optimal.[14]

  • Use a More Stable Boron Reagent: Boronic acids exist in equilibrium with boroxines and are susceptible to degradation. Boronate esters are generally more stable.[15]

    • Recommendation: Switch from the boronic acid to its corresponding pinacol boronate ester (Ar-BPin) or potassium trifluoroborate salt (Ar-BF₃K).[12][15] These reagents often exhibit greater stability and can slowly release the active boronic acid in situ, minimizing its concentration and thus its rate of decomposition.[11]

Issue 2: Significant Formation of 4-fluoro-1H-indazole (Debromination)

Your analysis shows a major byproduct corresponding to the starting material where the bromine at C5 has been replaced by hydrogen.

Causality: This dehalogenation side reaction occurs when the Pd(II)-intermediate formed after oxidative addition undergoes a competing reductive pathway instead of transmetalation.[9][10] This is particularly problematic for electron-rich or some heteroaromatic halides. The choice of ligand and base can heavily influence the relative rates of these competing pathways.

Troubleshooting Steps:

  • Optimize the Catalyst/Ligand System: The ligand's electronic and steric properties are paramount.

    • Rationale: Highly electron-donating and bulky ligands (e.g., Buchwald-type biarylphosphines like XPhos or SPhos) can accelerate the reductive elimination step that forms the desired C-C bond, helping it outcompete the dehalogenation pathway.[1] They also promote the initial oxidative addition.

    • Recommendation: If using a general catalyst like Pd(PPh₃)₄, switch to a more specialized system. A good starting point is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which has shown success with bromoindazoles.[7][13] For very challenging cases, consider a Buchwald ligand/precatalyst combination.

  • Re-evaluate the Base: Certain bases, especially in the presence of protic solvents, can generate hydride donors that facilitate dehalogenation.[9]

    • Recommendation: Avoid alkoxide bases if possible. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often a safer choice.

  • Lower the Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions more than the desired coupling.

    • Recommendation: If your reaction is running at a high temperature (e.g., >100 °C), try reducing it to 80 °C and increasing the reaction time. Monitor the progress carefully to find a balance between reaction rate and selectivity.

Recommended Starting Protocol & Catalyst Screening

For researchers beginning their investigation, the following protocol provides a robust starting point. It is crucial to screen a few conditions to find the optimal system for your specific boronic acid partner.

Table 1: Recommended Starting Conditions for Suzuki Coupling
ConditionCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Notes / Rationale
A PdCl₂(dppf) (3)-K₂CO₃ (3)1,4-Dioxane / H₂O (4:1)90 - 100A widely successful, general-purpose system for heteroaryl bromides.[7][16]
B Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene / H₂O (5:1)100Buchwald system, excellent for challenging couplings and minimizing side reactions.[1]
C Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DME / H₂O (4:1)85A classic catalyst; Cs₂CO₃ can be effective for free (NH) substrates.[6][12]

N-protected (e.g., N-Boc) this compound is recommended as the starting material (1.0 equiv). Boronic acid or ester is typically used in a slight excess (1.2–1.5 equiv).

Experimental Protocol (General Procedure based on Condition A)
  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add N-Boc-5-bromo-4-fluoro-1H-indazole (1.0 equiv), the desired boronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and PdCl₂(dppf) (0.03 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by sparging with argon or nitrogen for at least 30 minutes. Add the degassed solvent to the reaction vessel via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for the duration of the reaction (typically 2-12 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Visualizing the Catalytic Cycle

Understanding the fundamental steps of the reaction is key to effective troubleshooting. The following diagram illustrates the widely accepted catalytic cycle for the Suzuki-Miyaura cross-coupling.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition (Ar-X) pd2_complex Ar-Pd(II)-X (trans-complex) pd0->pd2_complex oxidative_add->pd2_complex pd2_complex->pd0 Ar-Ar' transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pd2_biaryl Ar-Pd(II)-Ar' (cis-complex) pd2_complex->pd2_biaryl transmetalation->pd2_biaryl reductive_elim Reductive Elimination product Product Ar-Ar' pd2_biaryl->product reductive_elim->pd0 reductive_elim->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Identification and removal of impurities in 5-bromo-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-4-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic intermediate. The purity of this compound is critical for the success of subsequent synthetic transformations and the biological activity of the final compounds.[1] This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis and purification.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed protocols, please refer to the In-Depth Troubleshooting Guides.

Q1: My reaction to synthesize this compound appears incomplete on TLC. What should I do?

A: An incomplete reaction is often due to insufficient reaction time, suboptimal temperature, or degradation of reagents. First, confirm the identity of the remaining starting material using co-spotting on TLC. Depending on the synthetic route, such as the cyclization of a substituted aniline derivative, ensure the ring-closing agent (e.g., isoamyl nitrite) is fresh and added at the correct temperature.[2] Consider extending the reaction time and monitoring progress every hour. If the reaction has stalled, a fresh charge of the limiting reagent may be necessary, but be cautious as this can sometimes lead to byproduct formation.

Q2: I see an unexpected spot on my TLC plate that is very close to my product spot. What is the likely cause?

A: This often indicates the presence of a regioisomer. During the synthesis of indazoles, particularly through cyclization reactions, the formation of isomeric byproducts is a known challenge.[3] For this compound, a potential isomer could be a different bromo-fluoro-indazole variant if the starting materials were not regiochemically pure. These closely related compounds have similar polarities, making them difficult to separate. Refer to the "Isomeric Impurities" section for identification and purification strategies.

Q3: My final product has a lower-than-expected melting point and looks like an oil or waxy solid. Why?

A: This is a classic sign of impurities, most commonly residual solvents from the workup or purification steps.[3] Solvents like ethyl acetate, dichloromethane, or toluene can become trapped within the crystal lattice. It could also indicate the presence of unreacted starting materials or oily byproducts that are preventing proper crystallization. We recommend analyzing a sample by ¹H NMR to identify characteristic solvent peaks and by GC-MS for a more sensitive analysis of volatile organics.

Q4: Can I use recrystallization to purify my crude this compound?

A: Yes, recrystallization is a highly effective and scalable method for purifying this compound, provided the impurity profile is not overly complex.[1][3] The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. A detailed solvent screening and recrystallization protocol is provided in the "Analytical & Purification Protocols" section.

Part 2: In-Depth Troubleshooting Guides

This section addresses specific impurity classes with detailed strategies for identification and removal.

Scenario 1: Presence of Unreacted Starting Materials or Intermediates

The Problem: Your post-reaction analysis (TLC, HPLC, or NMR) shows signals corresponding to the starting materials, such as 4-bromo-3-fluoro-2-methylaniline or 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, depending on the synthetic route.[2]

Causality:

  • Sub-stoichiometric Reagents: Insufficient amount of a key reagent (e.g., brominating agent, cyclizing agent).

  • Low Reaction Temperature: The activation energy for a key step was not reached, leading to a sluggish or stalled reaction.

  • Poor Reagent Quality: Degradation of a critical reagent, such as isoamyl nitrite or hydrazine, can halt the reaction.

Identification Strategy:

  • LC-MS Analysis: The most definitive method. The mass spectrometer will detect the exact molecular weights of the expected starting materials and intermediates.

  • ¹H NMR Spectroscopy: Compare the spectrum of your crude product with the spectra of authentic starting material samples. Key characteristic peaks of the precursors will be readily identifiable.

Removal Strategy: Column Chromatography Since starting materials often have significantly different polarities from the final indazole product, silica gel column chromatography is highly effective. The indazole ring is more polar than many acyclic precursors but may be less polar than highly functionalized intermediates.

  • Rationale: The separation is based on the differential adsorption of the components onto the stationary phase (silica gel).

  • Recommended Conditions: A gradient elution system of ethyl acetate in hexanes is a good starting point.

    • Initial Eluent: 10-20% Ethyl Acetate in Hexanes.

    • Gradient: Gradually increase the percentage of ethyl acetate to elute the more polar product.

  • Validation: Collect fractions and analyze them by TLC to identify those containing the pure product before combining and concentrating.

Scenario 2: Over-Brominated Impurities (e.g., Di-bromo species)

The Problem: Mass spectrometry analysis indicates the presence of a compound with a molecular weight corresponding to the addition of a second bromine atom.

Causality: Indazoles are electron-rich aromatic systems that can undergo further electrophilic aromatic substitution if conditions are not carefully controlled.[4]

  • Excess Brominating Agent: Using more than one equivalent of N-bromosuccinimide (NBS) or bromine can lead to di-bromination.[5]

  • Prolonged Reaction Time/High Temperature: Allowing the reaction to proceed for too long or at an elevated temperature can favor the formation of these thermodynamic byproducts.

Identification Strategy:

  • Mass Spectrometry (MS): This is the primary tool. Look for the characteristic isotopic pattern of a molecule containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).

  • ¹³C NMR Spectroscopy: The number of signals in the aromatic region will be different from the expected product, indicating a change in the molecule's symmetry.

Removal Strategy: Recrystallization or Preparative HPLC

  • Recrystallization: Di-brominated species often have different crystal packing properties and solubility profiles. A carefully selected solvent system can sometimes selectively precipitate the desired mono-bromo product, leaving the more soluble di-bromo impurity in the mother liquor.[1] Refer to the protocol below for solvent selection.

  • Preparative HPLC: For challenging separations or when very high purity (>99.5%) is required, preparative HPLC is the method of choice.[3] This technique offers much higher resolution than standard column chromatography.

Table 1: Summary of Common Impurities and Solutions
Impurity TypePotential SourcePrimary Identification MethodRecommended Purification Method
Starting Materials Incomplete reactionLC-MS, ¹H NMRColumn Chromatography
Over-brominated Species Excess brominating agentMass Spectrometry (Isotope Pattern)Recrystallization, Preparative HPLC
Regioisomers Non-selective cyclizationHRMS, 2D NMR (NOESY)Column Chromatography, Preparative HPLC
Residual Solvents Inefficient drying/workup¹H NMR, GC-MSHigh-vacuum drying, Trituration

Part 3: Visualization of Workflow

The following diagram illustrates a systematic workflow for the identification and removal of impurities from a crude sample of this compound.

G start Crude this compound analysis1 Initial Purity Check (TLC, HPLC/LC-MS) start->analysis1 decision1 Purity > 98%? analysis1->decision1 identify Impurity Identification (NMR, HRMS) decision1->identify No end Pure Product decision1->end Yes decision2 Impurity Type? identify->decision2 purify_chrom Purification: Column Chromatography decision2->purify_chrom Starting Materials or Isomers purify_recrys Purification: Recrystallization decision2->purify_recrys Byproducts (e.g., Di-bromo) purify_vac Purification: High-Vacuum Drying decision2->purify_vac Residual Solvents analysis2 Final Purity Confirmation (HPLC, NMR, Elemental) purify_chrom->analysis2 purify_recrys->analysis2 purify_vac->analysis2 analysis2->end

Caption: General workflow for impurity identification and removal.

Part 4: Analytical & Purification Protocols

These protocols provide a starting point for developing a robust process for your specific sample.

Protocol 1: HPLC Method for Impurity Profiling

This general-purpose method is a good starting point for analyzing this compound and may require optimization.[3][6]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile/Water (1:1).

Protocol 2: GC-MS for Residual Solvent Analysis

Gas chromatography is ideal for detecting volatile impurities.[7][8]

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Scan Range: 35-500 amu.

  • Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of high-purity DMSO.

Protocol 3: Purification by Recrystallization

This protocol is adapted from procedures for similar bromo-indazole compounds.[1]

  • Solvent Screening (Small Scale):

    • Place ~20 mg of crude material into several test tubes.

    • Add potential solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate/heptane mixture) dropwise at room temperature to test for low solubility.

    • For solvents showing low solubility, heat the mixture gently. A good solvent will fully dissolve the compound when hot.

    • Allow the clear solution to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.

  • Recrystallization (Scale-Up):

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If the solution is colored due to impurities, you may add a small amount of activated carbon and hot filter the solution through a celite pad.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the purified crystals under high vacuum to a constant weight.

  • Validation: Confirm the purity of the recrystallized material and the mother liquor by HPLC to assess the efficiency of the purification.

References

Technical Support Center: Challenges in the Multi-Step Synthesis of 5-bromo-4-fluoro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-bromo-4-fluoro-1H-indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important scaffold. The indazole nucleus is a privileged structure in medicinal chemistry, and the specific 5-bromo-4-fluoro substitution pattern offers valuable handles for further functionalization, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Step-by-Step Challenges & Solutions

The synthesis of this compound typically proceeds through a sequence of bromination, cyclization to form the indazole core, and subsequent functionalization (e.g., N-alkylation or cross-coupling reactions). Each stage presents unique challenges.

Step 1: Electrophilic Bromination of the Aryl Precursor

A common starting point for this synthesis is 3-fluoro-2-methylaniline.[3] The first critical step is the selective bromination of this precursor.

Question: I am observing low yields and the formation of multiple brominated isomers during the bromination of 3-fluoro-2-methylaniline. How can I improve the regioselectivity and yield?

Answer:

This is a frequent issue stemming from the competing directing effects of the amine and fluoro groups. To achieve high regioselectivity for the desired 4-bromo isomer, precise control over reaction conditions is paramount.

  • Underlying Chemistry: The strongly activating and ortho-, para-directing amino group, along with the ortho-, para-directing fluoro group, can lead to a mixture of products. The key is to modulate the reactivity and steric environment to favor bromination at the position para to the amino group and ortho to the fluoro group.

  • Troubleshooting Protocol:

    • Choice of Brominating Agent: While liquid bromine can be used, N-Bromosuccinimide (NBS) is often preferred as it is a solid and easier to handle, providing a slow, controlled release of electrophilic bromine, which can enhance selectivity.

    • Solvent Effects: Acetonitrile is a suitable solvent for this reaction.[3] Its polarity helps to dissolve the starting material and reagent, while not being overly reactive.

    • Temperature Control: This is a critical parameter. Running the reaction at a reduced temperature, typically between -10°C and 10°C, is crucial to minimize over-bromination and side product formation.[3] A sudden exotherm can lead to a loss of selectivity.

    • Reaction Quenching: After the reaction is complete (monitored by TLC or LC-MS), it is important to quench any remaining NBS or bromine. A solution of sodium bisulfite is effective for this purpose.[3]

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Easier handling, controlled reaction
Solvent AcetonitrileGood solubility, non-interfering
Temperature -10°C to 10°CMinimizes side reactions and di-bromination
Quenching Agent Sodium Bisulfite SolutionRemoves excess brominating agent
Step 2: Indazole Ring Formation (Cyclization)

The formation of the indazole ring from the brominated aniline derivative is the cornerstone of this synthesis. A common method involves diazotization followed by cyclization.[4]

Question: My indazole cyclization reaction is resulting in a low yield of the desired this compound, with significant tar-like byproducts. What are the likely causes and how can I optimize this step?

Answer:

Low yields and byproduct formation in indazole synthesis often point to issues with the diazotization step or inefficient cyclization. The reaction conditions for this transformation are critical.

  • Underlying Chemistry: The reaction typically proceeds via the formation of a diazonium salt from the aniline, which then undergoes an intramolecular cyclization. This process can be sensitive to temperature and the choice of reagents. A patented method describes a ring closure reaction using isoamyl nitrite in acetic acid.[3]

  • Troubleshooting Workflow:

    Start Low Yield in Cyclization Temp Temperature Control Issue? Start->Temp Reagent Reagent Quality/Choice? Start->Reagent Purity Starting Material Purity? Start->Purity SolutionTemp Maintain strict temperature control (e.g., 110°C as per patent[3]) to prevent diazonium salt decomposition. Temp->SolutionTemp SolutionReagent Use fresh isoamyl nitrite. Consider alternative diazotizing agents if issues persist. Reagent->SolutionReagent SolutionPurity Ensure the brominated aniline is pure. Impurities can interfere with diazotization. Purity->SolutionPurity

    Caption: Troubleshooting workflow for indazole cyclization.

  • Purification Strategy: The crude product often requires careful purification. Slurrying the crude material in a solvent like methanol can help to remove some impurities before proceeding to more rigorous purification methods like column chromatography if necessary.[3]

Step 3: N-Alkylation of the Indazole Core

A common subsequent step is the alkylation of the indazole nitrogen. A significant challenge here is controlling the regioselectivity between the N1 and N2 positions.

Question: I am getting a mixture of N1 and N2 alkylated products when reacting my this compound with an alkyl halide. How can I selectively obtain the N1-alkylated isomer?

Answer:

The alkylation of indazoles is a well-known challenge, with the product ratio being highly dependent on reaction conditions.[5][6] The 1H-indazole is generally the more stable tautomer.[5][7]

  • Mechanistic Considerations: The outcome of the N-alkylation is a result of a kinetic versus thermodynamic control. The N2 position is often kinetically favored, while the N1-alkylated product is typically the thermodynamically more stable isomer.[8]

  • Strategies for N1-Selectivity:

    • Base and Solvent System: The choice of base and solvent is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) has been shown to favor N1 alkylation.[9] This combination promotes the formation of the indazolide anion, and the reaction outcome is then influenced by the nature of the electrophile and steric factors.

    • Thermodynamic Control: In some cases, allowing the reaction to equilibrate can favor the formation of the more stable N1 isomer.[9] This might involve longer reaction times or gentle heating.

    • Protecting Groups: While more synthetically demanding, the use of a protecting group strategy can provide unambiguous regioselectivity.

ConditionN1-Alkylation FavoredN2-Alkylation Often Observed
Base Sodium Hydride (NaH)[9]Potassium Carbonate (K₂CO₃)
Solvent Tetrahydrofuran (THF)[9]Dimethylformamide (DMF)
Control ThermodynamicKinetic
Step 4: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is an excellent handle for introducing further complexity via cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Question: My Suzuki coupling reaction with this compound is sluggish and gives low yields of the desired coupled product. What can I do to improve the reaction efficiency?

Answer:

Inefficient Suzuki coupling can be due to several factors, including catalyst deactivation, inappropriate choice of ligand or base, and substrate-related issues.

  • Underlying Principles: The Suzuki reaction involves a catalytic cycle with a palladium catalyst. The choice of catalyst, ligand, base, and solvent are all crucial for an efficient reaction.

  • Optimization Parameters:

    • Catalyst and Ligand: For heteroaromatic systems, phosphine-based ligands are common. Pd(dppf)Cl₂ is often a robust catalyst for Suzuki couplings involving bromoindazoles.[10][11][12]

    • Base Selection: A suitable base is required to activate the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) are frequently effective.[10][11]

    • Solvent System: A mixture of an organic solvent and water is often used. Dimethoxyethane (DME) is a common choice for the organic phase.[10][11]

    • Temperature: Heating the reaction, typically to around 80°C, is usually necessary to drive the reaction to completion.[10][11]

    • Degassing: It is crucial to degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent.

  • Troubleshooting Protocol:

    • Problem: Low Conversion

      • Solution 1: Ensure all reagents are dry and the solvent is thoroughly degassed.

      • Solution 2: Screen different palladium catalysts and ligands.

      • Solution 3: Increase the reaction temperature or prolong the reaction time.

    • Problem: Protodebromination (loss of bromine)

      • Solution: This can indicate issues with the boronic acid or base. Ensure the boronic acid is of high quality and consider a milder base.

II. Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound and its derivatives?

A1: These compounds are generally stable solids under standard laboratory conditions.[1] However, they can be sensitive to moisture, air, and light over extended periods.[1] For long-term storage, it is recommended to keep them in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: Are there any specific safety precautions I should take when working with these compounds?

A2: Yes. As with any chemical synthesis, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. These compounds may be harmful if swallowed, inhaled, or in contact with skin.[1] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with and perform reactions in a well-ventilated fume hood.

Q3: Can the fluorine atom at the 4-position participate in nucleophilic aromatic substitution (SNA_r_) reactions?

A3: While the primary use of the halogen substituents is the bromine for cross-coupling, the fluorine atom, activated by the electron-withdrawing indazole ring, could potentially undergo S_NAr reactions under certain conditions with strong nucleophiles. However, the bromine at the 5-position is generally more reactive in palladium-catalyzed reactions.

Q4: What are the typical purification methods for these indazole derivatives?

A4: Purification strategies depend on the specific compound and the impurities present. Common methods include:

  • Recrystallization: If a suitable solvent system can be found.

  • Slurrying: Washing the crude solid with a solvent in which the product has low solubility can be effective for removing minor impurities.[3]

  • Flash Column Chromatography: This is a very common and effective method for separating the desired product from byproducts and unreacted starting materials.[13]

III. Experimental Protocols

Protocol: Synthesis of 5-bromo-1H-indazole from 5-bromo-2-fluorobenzaldehyde

This protocol is adapted from a known procedure.[13]

  • Reaction Setup: In a round-bottom flask, add 5-bromo-2-fluorobenzaldehyde (2.0 g, 9.85 mmol).

  • Addition of Reagent: Add hydrazine (10 mL).

  • Heating: Heat the reaction mixture under gentle reflux for 4 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Evaporate the excess hydrazine under reduced pressure.

    • Add ethyl acetate (200 mL) to the residue.

    • Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired 5-bromo-1H-indazole.

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of 5-bromo-4-fluoro-1H-indazole: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of 5-bromo-4-fluoro-1H-indazole, a critical building block in modern pharmaceutical synthesis. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring robust and reliable purity data. We will detail a primary High-Performance Liquid Chromatography (HPLC) method, compare its performance with advanced hyphenated and orthogonal techniques, and provide the frameworks for self-validating protocols essential for regulatory compliance and reproducible research.

The Imperative of Purity in Pharmaceutical Intermediates

This compound is a halogenated heterocyclic compound whose structural motif is integral to the development of various therapeutic agents, particularly in oncology and neurodegenerative disease research.[1] The purity of this intermediate is not a trivial matter; it directly impacts the yield, impurity profile, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[2][3] Impurities can arise from multiple sources, including starting materials, by-products of unintended side reactions, intermediates, and degradation products.[4] Regulatory bodies like the FDA, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities, making their accurate detection and quantification a cornerstone of the drug development process.[2][5]

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

For routine quality control and purity assessment of a compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry's workhorse.[3] Its widespread adoption is due to its high resolution, quantitative accuracy, robustness, and cost-effectiveness.[6][7]

Causality Behind Experimental Choices

The selection of HPLC parameters is a deliberate process guided by the physicochemical properties of the analyte.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the logical starting point. The indazole core is moderately non-polar, making it well-suited for retention and separation via hydrophobic interactions with the C18 alkyl chains.

  • Mobile Phase: A combination of a weak acid in water (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is employed. The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. Acetonitrile is chosen for its low UV cutoff and excellent elution strength for a broad range of organic molecules.

  • Elution Mode: A gradient elution (i.e., changing the mobile phase composition over time) is superior to an isocratic (constant composition) method for impurity profiling. This is because impurities can have a wide range of polarities; a gradient ensures that both early-eluting (more polar) and late-eluting (more non-polar) impurities are resolved from the main peak and eluted from the column in a reasonable timeframe.[8]

  • Detection: The fused aromatic ring system of the indazole core contains a strong chromophore, making it highly responsive to UV detection. A photodiode array (PDA) detector is ideal as it can acquire spectra across a range of wavelengths simultaneously, which helps in assessing peak purity and selecting the optimal wavelength for quantification—typically the wavelength of maximum absorbance (λ-max).

Experimental Workflow for Purity Assessment by HPLC

The following diagram outlines the logical flow of the purity assessment process, from sample handling to the final report.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SampleReceipt Sample Receipt & Logging StandardPrep Reference Standard Preparation SampleReceipt->StandardPrep SamplePrep Test Sample Preparation SampleReceipt->SamplePrep SST System Suitability Test (SST) StandardPrep->SST Analysis HPLC-UV/PDA Analysis SamplePrep->Analysis SST->Analysis Pass Integration Chromatogram Integration Analysis->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Generate Certificate of Analysis PurityCalc->Report

Caption: Workflow for HPLC-based purity analysis.

Detailed HPLC Protocol for this compound

1. Instrumentation and Consumables:

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.
  • C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
  • HPLC-grade acetonitrile, water, and formic acid.

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization state and sharp peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte and impurities.
Gradient Program 0-2 min (10% B), 2-20 min (10-90% B), 20-25 min (90% B), 25.1-30 min (10% B)Ensures separation of polar and non-polar impurities from the main peak.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 5 µLSmall volume to prevent peak distortion and column overload.
Detection PDA at 254 nm (or λ-max)254 nm is a common wavelength for aromatic compounds; λ-max provides max sensitivity.

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to achieve a concentration of 0.1 mg/mL.
  • Test Solution: Prepare the test sample in the same manner as the standard solution.

4. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the standard solution. This is a self-validating step to ensure the system is performing correctly.[9] The results must meet pre-defined criteria.[8][10]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for Peak AreaConfirms the precision of the injector and detector response.[9]

5. Analysis and Calculation:

  • Inject the test solution.
  • Calculate the purity using the area percent method:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative and Orthogonal Methods

While HPLC-UV is excellent for routine quantification, a comprehensive purity profile often requires orthogonal techniques that separate compounds based on different chemical principles or provide more definitive identification.[11]

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC is an evolution of HPLC that uses smaller column particles (<2 µm), providing faster analysis times and higher resolution.[12] When coupled with a mass spectrometer (MS), it becomes an exceptionally powerful tool for impurity profiling.[2]

  • Advantages over HPLC-UV:

    • Identification: MS provides the molecular weight of each component, which is invaluable for identifying unknown impurities.[4] This moves beyond simple detection to structural elucidation.

    • Sensitivity & Specificity: MS can detect impurities at much lower levels than UV and can distinguish between compounds that co-elute chromatographically but have different masses.[5]

    • Speed: UPLC significantly reduces run times, increasing sample throughput.

  • When to Use: UPLC-MS is essential during process development to identify and characterize impurities, in stability studies to identify degradation products, and to investigate any out-of-specification results from the routine HPLC-UV method.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an orthogonal technique ideal for analyzing volatile and semi-volatile compounds.[3] It is not a replacement for HPLC for the main component analysis (as this compound is not sufficiently volatile without derivatization) but is critical for a complete impurity profile.

  • Primary Application: Detecting and quantifying residual solvents used in the manufacturing process, which is a mandatory ICH requirement.[3] It is also suitable for volatile, low molecular weight impurities that may not be retained on a reversed-phase HPLC column.[13][14]

  • Why it's Orthogonal: GC separates based on boiling point and polarity, a fundamentally different mechanism than the liquid-phase partitioning in RP-HPLC.

Summary Comparison of Techniques
FeatureHPLC-UVUPLC-MSGC-MS
Primary Use Routine Purity Assay & Quantification[6]Impurity Identification & High-Resolution Separation[12]Residual Solvents & Volatile Impurity Analysis[3]
Principle Liquid-Solid PartitioningLiquid-Solid Partitioning & Mass-to-Charge RatioGas-Solid Partitioning & Mass-to-Charge Ratio
Analyte Identification Based on Retention Time vs. StandardRetention Time + Accurate Molecular Weight[11]Retention Time + Mass Fragmentation Pattern
Sensitivity Good (ng range)Excellent (pg range)Excellent (pg range)
Sample Throughput ModerateHighModerate to High
Limitations Limited identification of unknown peaks[11]Higher cost and complexity; matrix effects can occur.Limited to thermally stable and volatile compounds.[13]

Data Interpretation and Impurity Investigation Logic

Once data is acquired, a logical process is followed to ensure proper action is taken, especially if unexpected peaks are observed.

G action_node action_node start_node New Peak Detected in HPLC is_above_threshold Area % > Reporting Threshold? (e.g., 0.1%) start_node->is_above_threshold end_node end_node is_known Is it a Known/Specified Impurity? is_above_threshold->is_known Yes report_unidentified Report as 'Unidentified Impurity' at its % Area is_above_threshold->report_unidentified No identify Characterize using LC-MS (Molecular Weight & Fragmentation) is_known->identify No quantify Develop Quantitation Method for this Impurity is_known->quantify Yes identify->quantify report_identified Report as 'Identified Impurity' with Quantified Value quantify->report_identified end_node_ok Document and Release Batch report_unidentified->end_node_ok report_identified->end_node_ok

Caption: Decision tree for impurity investigation.

This decision framework ensures that impurities are not just detected but are appropriately identified and controlled in alignment with regulatory expectations.[5] An impurity exceeding the identification threshold (typically 0.10-0.15% for APIs) must be structurally characterized.[12]

Conclusion

The purity assessment of this compound is a multi-faceted task that relies on a well-validated HPLC-UV method as its foundation. This method provides the robust, quantitative data needed for routine batch release. However, achieving a comprehensive understanding of a sample's purity profile necessitates the intelligent application of orthogonal and hyphenated techniques. UPLC-MS offers unparalleled speed and certainty in identifying unknown impurities, while GC-MS provides essential control over volatile impurities and residual solvents. By integrating these methods into a cohesive analytical strategy, researchers and developers can ensure the quality and consistency of this critical pharmaceutical intermediate, paving the way for safer and more effective medicines.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-bromo-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the structural elucidation of novel compounds is a critical step. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable information about a molecule's mass and structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 5-bromo-4-fluoro-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we will build a robust predictive model based on the well-established fragmentation principles of related halogenated aromatics and indazole derivatives. This comparative approach not only allows for a detailed forecast of its mass spectral behavior but also provides a framework for interpreting the spectra of similar novel compounds.

The Rationale Behind the Analysis: Predicting Fragmentation

Understanding the fragmentation of this compound requires a foundational knowledge of how molecules behave under electron ionization. The high energy of electron impact induces ionization and subsequent fragmentation, breaking the molecule into a series of smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint.[1][2] For halogenated compounds, specific fragmentation pathways are particularly informative.[3][4]

Our predictive analysis will focus on several key aspects:

  • The Molecular Ion Peak: The presence and intensity of the molecular ion peak (M+•).

  • Isotopic Signature of Bromine: The characteristic M+• and M+2 peaks resulting from the nearly equal natural abundance of the 79Br and 81Br isotopes.[1][5]

  • Halogen Loss: The cleavage of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds.

  • Ring Fragmentation: The breakdown of the indazole ring system.

  • Comparison with Related Structures: Juxtaposing the predicted fragmentation with known patterns of other halogenated indazoles and aromatic compounds to highlight unique features.

Predicted Fragmentation Pattern of this compound

The structure of this compound, with its combination of a bromine atom, a fluorine atom, and a bicyclic indazole core, suggests a rich and informative fragmentation pattern.

Table 1: Predicted Major Fragment Ions for this compound

m/z (Predicted)Ion Structure/FormulaFragmentation PathwayPredicted Relative Abundance
214/216[C7H4BrFN2]+•Molecular Ion (M+•)Moderate to High
135[C7H4FN2]+Loss of •Br radicalHigh
195[C7H3BrFN]+•Loss of HCNModerate
116[C6H3FN]+•Loss of •Br and HCNModerate
108[C6H3F]+•Loss of •Br and N2Low
82[C5H2F]+Further fragmentationLow
79/81[Br]+Bromine ionLow

Comparative Analysis: Learning from Analogs

To build confidence in our predictions, we will compare the expected fragmentation of this compound with the known fragmentation patterns of simpler, related molecules.

1. 5-Bromo-1H-indazole: This analog allows us to understand the fragmentation of the bromo-indazole core without the influence of the fluorine atom. The primary fragmentation would be the loss of a bromine radical, followed by the characteristic fragmentation of the indazole ring. The presence of the M/M+2 isotopic pattern for all bromine-containing fragments is a key identifier.

2. Fluoroaromatic Compounds: The fragmentation of fluoroaromatic compounds is often characterized by the loss of a fluorine radical or the elimination of HF.[6][7] However, the C-F bond is significantly stronger than the C-Br bond, suggesting that the loss of bromine will be a more favorable initial fragmentation step for our target molecule.

3. Indazole Carboxamides: Studies on synthetic cannabinoids containing an indazole core have shown that the indazole ring itself can fragment through the loss of N2 or HCN.[8][9][10] This provides a basis for predicting the fragmentation of the heterocyclic portion of this compound.

Experimental Protocol: A Self-Validating System

To experimentally verify the predicted fragmentation pattern, a robust and well-controlled methodology is essential. The following protocol outlines the key steps for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Final hold: 5 minutes at 280°C.
  • Injector Temperature: 250°C.
  • Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection Volume: 1 µL (splitless or split injection depending on concentration).
  • Mass Range: m/z 40-450.[11]

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak.
  • Analyze the fragmentation pattern, paying close attention to the molecular ion, bromine isotopic patterns, and the loss of key neutral fragments.
  • Compare the experimental spectrum with the predicted fragmentation pattern outlined in Table 1.

Visualizing the Fragmentation Pathways

To further clarify the predicted fragmentation, the following diagrams illustrate the key bond cleavages and rearrangements.

fragmentation_workflow cluster_main Predicted Fragmentation of this compound M [C7H4BrFN2]+• m/z 214/216 F1 [C7H4FN2]+ m/z 135 M->F1 - •Br F2 [C7H3BrFN]+• m/z 195/197 M->F2 - HCN F3 [C6H3FN]+• m/z 116 F1->F3 - HCN

Caption: Predicted major fragmentation pathways for this compound.

experimental_workflow cluster_workflow GC-MS Experimental Workflow SamplePrep Sample Preparation (1 mg/mL in Methanol) Injection GC Injection (1 µL) SamplePrep->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Data Acquisition MassAnalysis->Detection

Caption: Standard workflow for GC-MS analysis of this compound.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By leveraging established principles of mass spectrometry and drawing comparisons with related compounds, we have constructed a detailed forecast of its behavior under electron ionization. The characteristic isotopic signature of bromine, coupled with the expected losses of a bromine radical and fragmentation of the indazole ring, will be key identifiers in an experimental spectrum. The provided experimental protocol offers a robust starting point for researchers seeking to validate these predictions and further characterize this and other novel halogenated indazole derivatives. This predictive and comparative approach is an invaluable tool in the modern drug discovery and development landscape, enabling scientists to make informed decisions and accelerate their research.

References

A Comparative Guide to the Reactivity of 5-Bromo-4-fluoro-1H-indazole and Other Halogenated Indazoles for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus and the Strategic Role of Halogenation

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including the PARP inhibitor Niraparib.[1] The strategic functionalization of this privileged heterocycle is paramount for the modulation of pharmacological activity. Halogenated indazoles, in particular, serve as versatile synthetic handles, enabling a diverse array of transformations, most notably palladium-catalyzed cross-coupling reactions.[2][3] This guide provides an in-depth comparison of the reactivity of 5-bromo-4-fluoro-1H-indazole with other halogenated indazoles, offering insights into the nuanced interplay of halogen identity and position on the molecule's synthetic utility. We will delve into the theoretical underpinnings of their reactivity and provide practical, data-supported comparisons across several key reaction classes.

The Electronic Influence of Halogen Substituents on the Indazole Core

The reactivity of a halogenated indazole is fundamentally governed by the nature of the halogen and its position on the aromatic ring. The two primary considerations are the C-X bond strength (where X is a halogen) and the electronic perturbation the halogen imparts on the indazole system.

  • Carbon-Halogen Bond Strength and Oxidative Addition: In the realm of palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the general order of reactivity for aryl halides in these transformations is Iodo > Bromo > Chloro , with fluoroarenes being largely unreactive in this context.[4]

  • The Dual Nature of Fluorine: The fluorine atom at the 4-position of this compound exerts a powerful inductive electron-withdrawing effect due to its high electronegativity. This has two significant and somewhat opposing consequences:

    • Activation towards Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of fluorine acidifies the ring protons and makes the indazole core more susceptible to nucleophilic attack. This can be a productive pathway for functionalization or a potential side reaction, depending on the desired transformation.

    • Modulation of C-H Acidity: The inductive effect of fluorine can influence the acidity of adjacent C-H bonds, potentially facilitating regioselective C-H functionalization reactions.[5]

Comparative Reactivity in Key Synthetic Transformations

The true measure of a building block's utility lies in its performance in a range of chemical reactions. Here, we compare the expected reactivity of this compound with other halogenated indazoles in the most common and synthetically valuable transformations.

Suzuki-Miyaura Cross-Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[6][7][8] The reactivity of the halogenated indazole in this reaction is a direct reflection of the ease of oxidative addition.

Expected Reactivity Trend: 5-Iodo-4-fluoro-1H-indazole > This compound > 5-Chloro-4-fluoro-1H-indazole

While direct, side-by-side comparative data is scarce, we can infer reactivity from studies on related bromoindazoles. High yields are often achieved with bromoindazoles, suggesting that while iodo-derivatives are more reactive, bromo-compounds offer a good balance of reactivity and stability.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane80295[6][9]
PdCl₂(dppf)4(5)-Bromo-1H-imidazoleArylboronic acidK₃PO₄1,4-Dioxane70-8018-22Good[10]
Pd(PPh₃)₄3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidK₂CO₃Dioxane/H₂O135 (MW)0.6745[11]

Note: The data presented is for analogous bromo-heterocycles to illustrate general reactivity trends. Direct comparative data for this compound under these exact conditions is not available in the cited literature.

Buchwald-Hartwig Amination: Forging C-N Linkages

The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines from aryl halides.[12][13] The reactivity trends mirror those of the Suzuki-Miyaura coupling, with the ease of oxidative addition being the dominant factor.

Expected Reactivity Trend: 5-Iodo-4-fluoro-1H-indazole > This compound > 5-Chloro-4-fluoro-1H-indazole

The presence of the electron-withdrawing fluorine atom can make the indazole ring more susceptible to side reactions, but with carefully chosen ligands and conditions, high yields of the desired amino-indazole can be achieved.

Catalyst/LigandSubstrateAmineBaseSolventTemp (°C)Yield (%)Reference
[Pd(allyl)Cl]₂ / t-BuXPhosBromobenzeneCarbazoleNaOt-BuToluene100>99[13]
Pd₂(dba)₃ / X-Phos2-Bromo-13α-estrone 3-methyl etherAnilineNaOt-BuToluene150 (MW)11[14]
Pd G3 / L44-Bromo-1H-imidazolePiperidineLHMDSTHF50High[15]

Note: This table provides examples of Buchwald-Hartwig aminations on various bromo-aromatic and heteroaromatic substrates to indicate general conditions and potential catalyst systems.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful means of installing alkynyl groups, which are themselves versatile functional handles.[16][17] The reactivity follows the established trend for palladium-catalyzed cross-couplings.

Expected Reactivity Trend: 5-Iodo-4-fluoro-1H-indazole > This compound > 5-Chloro-4-fluoro-1H-indazole

Copper-free Sonogashira protocols have been developed to mitigate issues associated with the copper co-catalyst and often provide excellent yields with bromo-substrates.[18]

Catalyst SystemSubstrateAlkyneBaseSolventTemp (°C)Yield (%)Reference
[DTBNpP]Pd(crotyl)Cl4-BromobenzonitrilePhenylacetyleneTMPDMSOrt92[18]
PdCl₂(PPh₃)₂ / CuI5-BromoindolePhenylacetyleneEt₃NDMF100High[19]

Note: The presented data is for analogous bromo-heterocycles, illustrating the feasibility of Sonogashira couplings.

Heck Reaction: Olefination of the Indazole Core

The Heck reaction allows for the coupling of the halo-indazole with an alkene to form a new carbon-carbon double bond.[20][21] The general reactivity trend of aryl halides holds true for this transformation as well.

Expected Reactivity Trend: 5-Iodo-4-fluoro-1H-indazole > This compound > 5-Chloro-4-fluoro-1H-indazole

The choice of catalyst, base, and solvent is crucial for achieving high yields and controlling regioselectivity in the Heck reaction.[22]

Nucleophilic Aromatic Substitution (SNAr)

The presence of the highly electronegative fluorine atom at the 4-position, ortho to the bromine, significantly activates the ring for nucleophilic aromatic substitution. This presents both an opportunity and a challenge. While the C-Br bond is the target for cross-coupling, the C-F bond could potentially undergo substitution under strongly nucleophilic and basic conditions, particularly at elevated temperatures. However, the lability of the C-F bond can be exploited for the introduction of other nucleophiles if desired.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the functionalization of bromo-heterocycles and can be adapted for this compound.

Representative Suzuki-Miyaura Coupling Protocol

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, boronic acid, and base in a flask B Add solvent (e.g., Dioxane/H₂O) A->B C Degas the mixture (e.g., Ar sparging) B->C D Add Palladium catalyst (e.g., Pd(dppf)Cl₂) C->D E Heat the reaction mixture (e.g., 80-100 °C) D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature F->G H Aqueous workup (e.g., add water, extract with organic solvent) G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Buchwald-Hartwig Amination Protocol

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, amine, base, and ligand in a flask B Add solvent (e.g., Toluene or Dioxane) A->B C Degas the mixture B->C D Add Palladium precatalyst C->D E Heat the reaction mixture (e.g., 90-120 °C) D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature F->G H Filter through celite, wash with solvent G->H I Concentrate the filtrate H->I J Purify by column chromatography I->J

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Procedure:

  • To a reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a solution of this compound (1.0 equiv) and the desired amine (1.1-1.3 equiv) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the required temperature (typically 90-120 °C) and stir until completion.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Conclusion: A Versatile and Balanced Building Block

This compound emerges as a highly versatile and synthetically tractable building block. While not as reactive as its iodo-counterpart in palladium-catalyzed cross-coupling reactions, it offers a superior balance of reactivity, stability, and cost-effectiveness. The bromine at the 5-position provides a reliable handle for a wide range of C-C and C-N bond-forming reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The fluorine atom at the 4-position introduces unique electronic properties, activating the ring towards nucleophilic attack and potentially enabling novel C-H functionalization pathways. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes towards complex indazole-containing targets in drug discovery and materials science.

References

Comparative study of different synthetic routes to 5-bromo-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromo-4-fluoro-1H-indazole

This compound is a vital heterocyclic scaffold in medicinal chemistry. Its structural motif is present in a variety of pharmacologically active molecules, including kinase inhibitors for cancer therapy and agents targeting other significant biological pathways. The precise placement of the bromo and fluoro substituents on the indazole core is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates. Consequently, the development of efficient and robust synthetic routes to this intermediate is of paramount importance. This guide will compare two prominent synthetic approaches, elucidating the chemical logic and practical considerations of each.

Route 1: Multi-step Synthesis from 3-Fluoro-2-methylaniline

This synthetic pathway, detailed in Chinese patent CN110452177A, represents a classical and industrially relevant approach. It commences with the readily available starting material, 3-fluoro-2-methylaniline, and proceeds through a four-step sequence involving bromination, N-acetylation, diazotization-cyclization, and deprotection.[1]

Overall Synthetic Scheme

Route_1 A 3-Fluoro-2-methylaniline B 4-Bromo-3-fluoro-2-methylaniline A->B  N-Bromosuccinimide (NBS)    Acetonitrile    -10 to 10 °C   C N-(4-Bromo-3-fluoro-2-methylphenyl)acetamide B->C  Acetic Anhydride   D 1-Acetyl-5-bromo-4-fluoro-1H-indazole C->D  Isoamyl Nitrite    Acetic Acid    110 °C   E This compound D->E  Potassium Bicarbonate    Methanol/Water    Room Temperature  

Caption: Route 1: Synthesis of this compound from 3-Fluoro-2-methylaniline.

Mechanistic Insights and Experimental Rationale

Step 1: Electrophilic Bromination

The synthesis initiates with the regioselective bromination of 3-fluoro-2-methylaniline. The directing effects of the amino and methyl groups, both being ortho-, para-directing, and the fluoro group, an ortho-, para-director, guide the incoming electrophile. The position para to the strongly activating amino group is the most nucleophilic, leading to the desired 4-bromo isomer. The use of N-bromosuccinimide (NBS) as the bromine source is a common and effective choice for achieving controlled monobromination of activated aromatic rings under mild conditions.[1]

Step 2: N-Acetylation

The acetylation of the amino group serves a dual purpose. Firstly, it protects the amine from participating in side reactions during the subsequent diazotization step. Secondly, the acetyl group is a crucial component for the intramolecular cyclization mechanism.

Step 3: Diazotization and Cyclization (Jacobsen-type Reaction)

This is the key ring-forming step. The N-acetylated aniline is treated with isoamyl nitrite in acetic acid at elevated temperatures. Isoamyl nitrite serves as the diazotizing agent, converting the amino group (after in-situ deacetylation of the amide under acidic conditions) into a diazonium salt. The adjacent methyl group is then activated for an intramolecular cyclization. This type of reaction, involving an ortho-alkyl aniline derivative leading to an indazole, is mechanistically related to the Jacobsen rearrangement.[2][3] The reaction is thought to proceed through an N-nitroso intermediate which then undergoes a complex rearrangement and cyclization cascade to form the indazole ring.

Step 4: Deprotection

The final step involves the removal of the acetyl group from the indazole nitrogen. This is readily achieved by hydrolysis under basic conditions, for instance, using potassium bicarbonate in a methanol/water mixture, to yield the target this compound.[1]

Experimental Protocol: Route 1

Step 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline

  • Dissolve 3-fluoro-2-methylaniline in acetonitrile.

  • Cool the solution to between -10 and 10 °C.

  • Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature.

  • Stir for 1-2 hours.

  • Quench the reaction with sodium bisulfite solution.

  • Extract the product and purify.

Step 2: Synthesis of N-(4-Bromo-3-fluoro-2-methylphenyl)acetamide

  • React 4-bromo-3-fluoro-2-methylaniline with acetic anhydride.

  • The reaction can be carried out neat or in a suitable solvent like acetic acid.

Step 3: Synthesis of 1-Acetyl-5-bromo-4-fluoro-1H-indazole

  • Dissolve N-(4-bromo-3-fluoro-2-methylphenyl)acetamide in acetic acid.

  • Heat the solution to 110 °C.

  • Add isoamyl nitrite dropwise.

  • Maintain the temperature for several hours until the reaction is complete (monitored by TLC).

  • Isolate the crude product by concentration and precipitation.

Step 4: Synthesis of this compound

  • Suspend 1-acetyl-5-bromo-4-fluoro-1H-indazole in a mixture of methanol and water.

  • Add potassium bicarbonate.

  • Stir at room temperature for 12 hours.

  • Filter the precipitated product, wash with water, and dry.[1]

Route 2: Synthesis from 2-Amino-4-bromo-5-fluorobenzoic Acid (Proposed)

Proposed Synthetic Scheme

Route_2 A 2-Amino-4-bromo-5-fluorobenzoic acid B [4-Bromo-5-fluoro-2-carboxyphenyl]diazonium salt A->B  Sodium Nitrite    Aqueous Acid (e.g., HCl)    0-5 °C   C 5-Bromo-4-fluoro-1H-indazol-3(2H)-one B->C  Intramolecular Cyclization    (Spontaneous)   D This compound C->D  Reduction    (e.g., NaBH4 or catalytic hydrogenation)  

Caption: Route 2: Proposed Synthesis from 2-Amino-4-bromo-5-fluorobenzoic Acid.

Mechanistic Rationale

Step 1: Diazotization

The synthesis would commence with the diazotization of 2-amino-4-bromo-5-fluorobenzoic acid.[4] The primary aromatic amine reacts with nitrous acid, generated in situ from sodium nitrite and a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form a diazonium salt.[5][6] The low temperature is crucial to prevent the premature decomposition of the often-unstable diazonium salt.

Step 2: Intramolecular Cyclization

The generated diazonium salt is poised for a rapid intramolecular cyclization. The carboxylate group, being ortho to the diazonium group, can act as an internal nucleophile, attacking the diazonium nitrogen to form a six-membered ring intermediate which upon loss of nitrogen gas would lead to an indazolone derivative.

Step 3: Reduction

The resulting indazolone can then be reduced to the desired 1H-indazole. This reduction can typically be achieved using various reducing agents, such as sodium borohydride or through catalytic hydrogenation.

Proposed Experimental Protocol: Route 2

Step 1 & 2: Diazotization and Cyclization

  • Suspend 2-amino-4-bromo-5-fluorobenzoic acid in an aqueous acidic solution (e.g., HCl).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for a specified time to allow for complete diazotization and cyclization.

  • The indazolone intermediate may precipitate from the reaction mixture and can be isolated by filtration.

Step 3: Reduction

  • Dissolve or suspend the intermediate indazolone in a suitable solvent (e.g., methanol or ethanol).

  • Add a reducing agent such as sodium borohydride portion-wise at a controlled temperature.

  • Alternatively, subject the intermediate to catalytic hydrogenation using a catalyst like palladium on carbon.

  • After completion of the reaction, perform an appropriate workup to isolate and purify the final product, this compound.

Comparative Analysis

FeatureRoute 1: From 3-Fluoro-2-methylanilineRoute 2: From 2-Amino-4-bromo-5-fluorobenzoic Acid (Proposed)
Starting Material Availability 3-Fluoro-2-methylaniline is a common, commercially available starting material.2-Amino-4-bromo-5-fluorobenzoic acid is also commercially available, but may be more expensive.
Number of Steps Four distinct chemical transformations.Potentially a two or three-step process.
Overall Yield The reported overall yield is good, with the final deprotection step having a high yield of around 80%.[1]The yield is hypothetical but is expected to be moderate to good, depending on the efficiency of the cyclization and reduction steps.
Scalability The described procedure has been performed on a multi-gram scale, suggesting good scalability.[1]Diazotization reactions are common in industrial processes and are generally scalable with appropriate safety precautions.
Reaction Conditions Involves a high-temperature step (110 °C) for the cyclization.The key diazotization step is performed at low temperatures (0-5 °C), which can be advantageous for safety and selectivity.
Byproducts and Purification Each step requires purification, potentially leading to material loss.A more convergent route might generate fewer separable intermediates, potentially simplifying purification.
Mechanistic Complexity The Jacobsen-type cyclization is mechanistically complex.The diazotization-cyclization pathway is a more classical and well-understood transformation in heterocyclic chemistry.

Conclusion and Outlook

Both synthetic routes present viable pathways to this compound.

Route 1 is a well-documented and robust method that has been demonstrated on a preparative scale. Its reliance on a relatively simple and inexpensive starting material makes it an attractive option for large-scale synthesis. The main challenges lie in the multi-step nature of the process and the high-temperature cyclization step.

Route 2 , while currently proposed, offers the potential for a more convergent and potentially milder synthesis. The success of this route would heavily depend on the optimization of the diazotization-cyclization and subsequent reduction steps. For research and development purposes, where speed and access to diverse analogs might be a priority, developing a reliable protocol based on Route 2 could be highly beneficial.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing factors such as cost of starting materials, available equipment, desired scale of production, and the importance of operational simplicity and safety. Further experimental validation of the proposed Route 2 is warranted to fully assess its potential as a valuable alternative to the established methods.

References

Spectroscopic Differentiation of N1 and N2 Alkylated 5-bromo-4-fluoro-1H-indazole Isomers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of modern drug discovery, indazole derivatives stand out as a critical pharmacophore, integral to a wide array of therapeutic agents.[1][2] The regioselectivity of N-alkylation on the indazole scaffold, however, presents a persistent challenge, often yielding a mixture of N1 and N2 isomers.[1][2][3][4] The distinct pharmacological profiles of these isomers necessitate robust and unequivocal analytical methods for their differentiation. This guide provides an in-depth spectroscopic comparison of N1 versus N2 alkylated 5-bromo-4-fluoro-1H-indazole isomers, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The core of this challenge lies in the annular tautomerism of the indazole ring, where the proton on the nitrogen can reside at either the N1 or N2 position, leading to the 1H- and 2H-indazole tautomers, respectively.[2][5] While the 1H-tautomer is generally more thermodynamically stable, alkylation reactions can produce significant amounts of the N2 isomer, depending on the reaction conditions.[1][2] This guide will focus on the key spectroscopic techniques that enable the unambiguous assignment of the alkyl group to either the N1 or N2 position.

The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of N1 and N2 indazole isomers.[6] A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides a comprehensive picture of the molecular connectivity and spatial relationships, allowing for definitive isomer assignment.[7][8]

¹H NMR Spectroscopy: Initial Clues

While ¹H NMR alone is often insufficient for unambiguous assignment, it provides initial, valuable clues. The chemical shifts of the indazole ring protons are subtly influenced by the position of the alkyl group. In general, the proton at the C7 position (H-7) tends to be more deshielded (shifted downfield) in the N1 isomer compared to the N2 isomer. This is attributed to the anisotropic effect of the pyrazole ring's lone pair on N2 in the N1 isomer. Conversely, the H-3 proton may show a slight upfield shift in the N1 isomer.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR spectroscopy offers further differentiation. The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, are sensitive to the point of alkylation. In N1-alkylated indazoles, C7a is typically shifted downfield compared to its position in the corresponding N2 isomer. Conversely, C3 in the N2 isomer often appears at a lower field than in the N1 isomer.

¹⁹F NMR Spectroscopy: A Sensitive Probe

For fluorinated indazoles such as this compound, ¹⁹F NMR is a highly sensitive and powerful tool.[9] The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment.[10] Alkylation at N1 versus N2 induces distinct changes in the electron density around the fluorine atom at the C4 position, leading to measurably different ¹⁹F chemical shifts. This technique benefits from a wide chemical shift range and the absence of background signals, making it an excellent method for direct comparison and quantification of the isomeric ratio in a mixture.[9][11]

2D NMR: Unambiguous Connectivity and Spatial Proximity

Two-dimensional NMR techniques are the definitive methods for resolving any ambiguity in isomer assignment.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is often the most decisive experiment.[1][7][8] In the N1-alkylated isomer, a correlation will be observed between the protons of the alkyl group's α-methylene or α-methine group and the C7a carbon of the indazole ring. Conversely, for the N2-alkylated isomer, a correlation will be seen between these alkyl protons and the C3 carbon.[1]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space proximity between protons. For N1-alkylated isomers, a NOE can often be observed between the protons of the alkyl group and the H-7 proton of the indazole ring.[5][7][8] This correlation is absent in the N2 isomer.

The logical workflow for isomer differentiation using NMR is depicted below:

G cluster_NMR NMR Analysis Workflow Start Synthesized Isomer Mixture H1_NMR ¹H NMR Analysis Start->H1_NMR Initial Characterization C13_NMR ¹³C NMR Analysis Start->C13_NMR F19_NMR ¹⁹F NMR Analysis Start->F19_NMR HMBC HMBC Experiment H1_NMR->HMBC NOESY NOESY Experiment H1_NMR->NOESY C13_NMR->HMBC F19_NMR->HMBC N1_Isomer N1-Alkylated Isomer HMBC->N1_Isomer Correlation to C7a N2_Isomer N2-Alkylated Isomer HMBC->N2_Isomer Correlation to C3 NOESY->N1_Isomer NOE to H-7 NOESY->N2_Isomer No NOE to H-7

Caption: NMR workflow for differentiating N1 and N2 indazole isomers.

Comparative Spectroscopic Data Summary

The following table summarizes the expected key spectroscopic differences between N1- and N2-alkylated this compound isomers.

Spectroscopic ParameterN1-Alkylated IsomerN2-Alkylated IsomerRationale
¹H NMR (δ ppm) H-7 typically downfieldH-7 typically upfieldAnisotropic effect of the N2 lone pair in the N1 isomer.
¹³C NMR (δ ppm) C7a typically downfieldC3 typically downfieldChange in electron distribution upon alkylation.
¹⁹F NMR (δ ppm) Distinct chemical shiftMeasurably different chemical shiftAltered electronic environment of the fluorine atom.
HMBC Correlation Alkyl-H to C7aAlkyl-H to C3Direct evidence of three-bond J-coupling.
NOESY Correlation Alkyl-H to H-7No significant correlationThrough-space proximity of the alkyl group and H-7.

Supporting Analytical Techniques

While NMR is the primary tool, other spectroscopic methods can provide complementary information.

Mass Spectrometry (MS)

Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry are crucial for confirming the molecular weight of the alkylated products. While the fragmentation patterns of N1 and N2 isomers can be similar, subtle differences may arise from the differential stability of the resulting fragment ions. For instance, cleavage of the alkyl group might show different relative intensities.

UV-Vis and IR Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.[12][13][14] The N1 and N2 isomers, having different electronic distributions, will exhibit distinct absorption maxima (λmax).[12] Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule's functional groups.[12][13][14] While the differences in the IR spectra of the N1 and N2 isomers may be subtle, variations in the "fingerprint" region (below 1500 cm⁻¹) can sometimes be used for differentiation.[12]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer or isomer mixture in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. If a mixture is present, this can be used for quantitative analysis of the isomer ratio.

  • 2D NMR Acquisition (HMBC & NOESY):

    • gHMBC: Set the experiment to detect long-range correlations (typically optimized for J = 8 Hz). This will reveal the key correlations between the alkyl protons and the indazole carbons (C3 and C7a).

    • NOESY: Use a mixing time appropriate for the size of the molecule (e.g., 500-800 ms) to observe through-space correlations.

G cluster_Protocol NMR Experimental Protocol Start Purified Isomer(s) Dissolve Dissolve in Deuterated Solvent Start->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire_1D Acquire ¹H, ¹³C, ¹⁹F Spectra NMR_Tube->Acquire_1D Acquire_2D Acquire HMBC & NOESY Spectra Acquire_1D->Acquire_2D Analyze Analyze Spectra for Correlations Acquire_2D->Analyze Assign Assign Isomeric Structure Analyze->Assign

Caption: Step-by-step NMR experimental workflow.

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.

  • Data Acquisition: Acquire data in both full scan mode to determine the molecular weight and in fragmentation mode (MS/MS) to analyze the fragmentation patterns.

Conclusion

The definitive differentiation of N1 and N2 alkylated this compound isomers is paramount for advancing drug discovery programs that utilize this important scaffold. While a suite of spectroscopic techniques can be employed, a comprehensive analysis using one- and two-dimensional NMR spectroscopy, particularly HMBC and NOESY experiments, provides the most unequivocal evidence for structural assignment.[7][8] The insights and protocols detailed in this guide are intended to equip researchers with the necessary tools to confidently and accurately characterize these challenging yet vital molecules. In cases of ultimate ambiguity, single-crystal X-ray crystallography can provide the absolute structural proof.[15][16]

References

The Indazole Scaffold: A Privileged Structure for Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vitro Performance of Indazole-Based Compounds Targeting Polo-Like Kinase 4

In the landscape of modern drug discovery, particularly within oncology, the identification of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—is a cornerstone of efficient lead generation. The indazole nucleus has emerged as one such scaffold, forming the core of numerous kinase inhibitors. Its ability to mimic the purine core of ATP allows for competitive binding in the kinase active site, making it an excellent starting point for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of in vitro assay results for kinase inhibitors synthesized around the indazole core, with a focus on Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and a promising target in cancer therapy. We will delve into the performance of representative indazole-based compounds and contrast them with alternative inhibitors, supported by detailed experimental protocols and an examination of the underlying biological pathways.

The Rise of Indazole-Based Kinase Inhibitors

The indazole ring system is a bioisostere of indole and purine, possessing a unique combination of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyrazole nitrogen). This arrangement facilitates key interactions within the hinge region of the ATP-binding pocket of many kinases, a critical determinant of binding affinity.[1] The versatility of the indazole scaffold is further enhanced by the amenability of its various positions to chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 5-bromo-4-fluoro-1H-indazole moiety, in particular, serves as a valuable starting material for the synthesis of a diverse array of substituted indazoles, offering multiple reaction handles for diversification.

Comparative In Vitro Performance of PLK4 Inhibitors

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is implicated in tumorigenesis, making it an attractive target for anticancer drug development.[2] Several indazole-based compounds have demonstrated potent inhibition of PLK4. Below is a comparative summary of their in vitro performance against PLK4 and various cancer cell lines, alongside a non-indazole competitor, Centrinone.

CompoundStructureTargetIn Vitro IC50 (nM)Cell LineCellular IC50 (µM)Reference(s)
Indazole-Based Inhibitors
CFI-400945(E)-3-((1H-indazol-6-yl)methylene)indolin-2-one derivativePLK42.8Breast Cancer (MDA-MB-468)Not Reported[2][3]
K22N-(1H-indazol-6-yl)benzenesulfonamide derivativePLK40.1Breast Cancer (MCF-7)1.3[2]
AxitinibN-methyl-2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamidePLK4, VEGFR41.3 (PLK4)Breast Cancer (MDA-MB-231)6.2[1]
Non-Indazole Competitor
CentrinonePyrimidine derivativePLK42.71Not ReportedNot Reported[4]

Analysis of In Vitro Data:

The data clearly illustrates the potency of the indazole scaffold against PLK4. Compound K22 , a N-(1H-indazol-6-yl)benzenesulfonamide derivative, exhibits exceptional in vitro potency with an IC50 of 0.1 nM, surpassing the non-indazole competitor, Centrinone.[2] This highlights the effectiveness of the indazole core in achieving high-affinity binding to the PLK4 active site. CFI-400945 , another indazole-based inhibitor, also demonstrates potent enzymatic inhibition.[2][3] Axitinib , while a multi-kinase inhibitor with primary activity against VEGFR, also shows significant PLK4 inhibition, further underscoring the versatility of the indazole scaffold.[1]

In cellular assays, compound K22 effectively inhibits the proliferation of the MCF-7 breast cancer cell line with a cellular IC50 of 1.3 µM.[2] This demonstrates that its potent enzymatic activity translates to cellular efficacy. The slightly less potent cellular activity compared to its enzymatic IC50 is expected, as the compound must cross the cell membrane and contend with intracellular ATP concentrations.

The PLK4 Signaling Pathway and Mechanism of Inhibition

PLK4 is a critical regulator of the cell cycle, specifically in the duplication of centrosomes. Dysregulation of PLK4 can lead to an abnormal number of centrosomes, a hallmark of many cancers, which contributes to genomic instability.[5] The pathway diagram below illustrates the central role of PLK4 in this process.

PLK4_Signaling_Pathway cluster_G1_S G1/S Phase Transition cluster_Centrosome Centrosome Duplication cluster_M_Phase M-Phase & Cell Division cluster_Cancer Cancer Progression cluster_Inhibition Therapeutic Inhibition PLK4_inactive Inactive PLK4 PLK4_active Active PLK4 PLK4_inactive->PLK4_active Activation Centriole Parental Centriole PLK4_active->Centriole Phosphorylation of substrates Procentriole Procentriole Formation Centriole->Procentriole Initiation Spindle_Assembly Bipolar Spindle Assembly Procentriole->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cell_Division Successful Cell Division Chromosome_Segregation->Cell_Division Cell_Division->PLK4_inactive Degradation/ Inactivation Genomic_Instability Genomic Instability Tumorigenesis Tumorigenesis Genomic_Instability->Tumorigenesis PLK4_overexpression PLK4 Overexpression PLK4_overexpression->Genomic_Instability Centrosome Amplification Indazole_Inhibitor Indazole-based PLK4 Inhibitor Indazole_Inhibitor->PLK4_active Inhibition

Caption: The PLK4 signaling pathway, illustrating its role in centriole duplication and the therapeutic intervention by indazole-based inhibitors.

Indazole-based inhibitors act as ATP-competitive inhibitors, binding to the active site of PLK4 and preventing the phosphorylation of its downstream substrates. This leads to an arrest of the cell cycle and can induce apoptosis in cancer cells that are dependent on PLK4 activity.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed protocols for the key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[6]

Workflow Diagram:

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction Incubation (Kinase, Substrate, ATP, Inhibitor) Start->Kinase_Reaction Add_ADP_Glo_Reagent 2. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Kinase_Reaction->Add_ADP_Glo_Reagent Incubate_1 3. Incubate at RT (40 min) Add_ADP_Glo_Reagent->Incubate_1 Add_Kinase_Detection_Reagent 4. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_1->Add_Kinase_Detection_Reagent Incubate_2 5. Incubate at RT (30-60 min) Add_Kinase_Detection_Reagent->Incubate_2 Read_Luminescence 6. Read Luminescence Incubate_2->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Step-by-Step Protocol:

  • Prepare Kinase Reaction: In a 384-well plate, prepare the kinase reaction mixture containing the purified PLK4 enzyme, a suitable substrate, ATP, and the indazole-based test compound at various concentrations. The final reaction volume is typically 5 µL.

  • Incubate: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[7]

  • Incubate: Incubate the plate at room temperature for 40 minutes.[8]

  • Convert ADP to ATP and Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.

  • Incubate: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[7]

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole-based compounds and incubate for 72 hours.

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize Formazan Crystals: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control and determine the IC50 value.

Conclusion

The indazole scaffold has proven to be a highly effective framework for the development of potent and selective kinase inhibitors, as exemplified by the impressive in vitro performance of compounds targeting PLK4. The data presented in this guide demonstrates that indazole-based inhibitors can achieve sub-nanomolar potency against their target kinase and translate this activity into cellular efficacy. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to reproduce and build upon these findings. As the quest for novel and more effective cancer therapies continues, the versatile and privileged indazole nucleus will undoubtedly remain a cornerstone of kinase inhibitor drug discovery.

References

A Researcher's Guide to Benchmarking Kinase Inhibitors Derived from the 5-bromo-4-fluoro-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of the efficacy of kinase inhibitors synthesized from a 5-bromo-4-fluoro-1H-indazole core. It is designed for researchers, medicinal chemists, and drug development professionals who require a technical understanding of this promising class of compounds. By contextualizing their performance against established multi-kinase inhibitors and providing detailed experimental frameworks, this document serves as a practical resource for advancing kinase-targeted drug discovery programs.

Introduction: The Strategic Value of the 1H-Indazole Scaffold

The 1H-indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently utilized for its ability to mimic the purine core of ATP and effectively engage the hinge region of kinase active sites.[1] The strategic addition of bromine and fluorine atoms at the 5- and 4-positions, respectively, modulates the electronic properties and conformational flexibility of the molecule. This specific substitution pattern has given rise to potent multi-kinase inhibitors, exemplified by Regorafenib, which exhibit a distinct profile of anti-angiogenic and anti-proliferative activities.[2][3] This guide will benchmark the efficacy of a representative compound from this class against established clinical alternatives, providing the scientific rationale behind the experimental design and data interpretation.

Section 1: Target Profile and Mechanism of Action

Inhibitors derived from the this compound scaffold are typified by their ability to engage multiple classes of kinases, thereby disrupting several oncogenic signaling pathways simultaneously.

Key Kinase Targets

These inhibitors are designed to block kinases crucial for tumor angiogenesis, oncogenesis, and metastasis.[4] A primary example, Regorafenib, demonstrates potent activity against:

  • Angiogenic Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2), which are essential for the formation of new blood vessels that supply tumors.[2][3][4]

  • Oncogenic and Stromal Kinases: Platelet-Derived Growth Factor Receptor (PDGFR-β), Fibroblast Growth Factor Receptor (FGFR), Proto-oncogene c-Kit (KIT), and RET, which drive tumor cell proliferation and survival.[2][3][5]

  • Intracellular Signaling Kinases: RAF kinases (C-RAF and BRAF), key components of the MAPK/ERK signaling cascade that regulates cell division and survival.[2][4]

Disruption of Core Signaling Pathways

The therapeutic efficacy of these compounds stems from their ability to inhibit receptor tyrosine kinases (RTKs) at the cell surface and key downstream kinases within the cytoplasm. This dual action effectively shuts down the RAS/RAF/MEK/ERK pathway, a central signaling cascade that is frequently hyperactivated in cancer.

pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTKs (VEGFR, PDGFR, KIT) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Angiogenesis, Proliferation) ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibits Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK/ERK pathway by this compound derivatives.

Section 2: Comparative Efficacy Benchmarking

To objectively assess the efficacy of this scaffold, we present comparative data for a representative molecule, designated "Indazole Compound A," against two widely-used multi-kinase inhibitors, Sunitinib and Sorafenib.[6][7][8][9]

Biochemical Potency: In Vitro Kinase Inhibition

The fundamental measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against purified enzymes. This experiment directly quantifies the drug-target interaction. The data below was generated using a standardized radiometric kinase assay.

Table 1: Comparative IC50 Values (nM) Against Key Kinases

Kinase TargetIndazole Compound A (IC50, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)
VEGFR24990
PDGFRβ5525
KIT70468
BRAF5>20022
c-RAF6>2006

Causality Behind Experimental Choices: This kinase panel was selected to provide a comprehensive view of the inhibitors' profiles. VEGFR2 and PDGFRβ are primary targets for anti-angiogenic therapy.[6][8] KIT is a key oncogenic driver in specific cancers like GIST.[6][8] The RAF kinases are critical downstream effectors, and comparing BRAF and c-RAF inhibition reveals important selectivity information.[7][9]

Data Interpretation: Indazole Compound A demonstrates superior potency against VEGFR2 and BRAF compared to both Sunitinib and Sorafenib. Conversely, Sunitinib is significantly more potent against PDGFRβ and KIT.[5][6][10] Sorafenib and Indazole Compound A show comparable, high potency against c-RAF.[7][9] This highlights a distinct efficacy profile for the this compound scaffold, suggesting potential advantages in tumors driven by VEGFR or BRAF signaling.

Cellular Activity: Anti-Proliferative Effects

While biochemical assays measure target engagement, cell-based assays determine the ultimate biological effect of inhibiting these targets in a complex system. The GI50 (concentration for 50% growth inhibition) was determined using an MTT assay across various cancer cell lines.

Table 2: Comparative GI50 Values (nM) in Cancer Cell Lines

Cell Line (Primary Dependency)Indazole Compound A (GI50, nM)Sunitinib (GI50, nM)Sorafenib (GI50, nM)
HUVEC (Angiogenesis Model)122580
GIST-T1 (KIT mutant)851595
A375 (BRAF V600E mutant)30>100035
HT-29 (Wild-type BRAF)150250120

Data Interpretation: The cellular data corroborates the biochemical findings. Indazole Compound A shows excellent anti-angiogenic potential in HUVEC cells. Its potent activity in the BRAF-mutant A375 melanoma cell line is a key differentiator from Sunitinib, which is ineffective. As expected from the kinase data, Sunitinib is the most potent agent in the KIT-driven GIST cell line.

Section 3: Self-Validating Experimental Protocols

The trustworthiness of comparative data hinges on robust and reproducible methodologies. The following protocols are standard in the field and include inherent controls for self-validation.

Protocol: Radiometric Kinase Assay (e.g., for VEGFR2)

This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase, providing a highly sensitive and direct measure of enzymatic activity.

kinase_assay Start Prepare Reagents & Compounds Step1 1. Serially dilute inhibitor in DMSO. Start->Step1 Step2 2. Add kinase, substrate peptide, and buffer to a 96-well plate. Step1->Step2 Step3 3. Add diluted inhibitor to wells. (Include no-inhibitor and no-enzyme controls). Step2->Step3 Step4 4. Initiate reaction by adding [γ-³²P]ATP. Step3->Step4 Step5 5. Incubate at 30°C for 60 minutes. Step4->Step5 Step6 6. Stop reaction with phosphoric acid. Step5->Step6 Step7 7. Spot mixture onto phosphocellulose paper and wash to remove free [γ-³²P]ATP. Step6->Step7 Step8 8. Quantify incorporated ³²P via scintillation counting. Step7->Step8 End Calculate IC50 from dose-response curve. Step8->End

Caption: Standard workflow for an in vitro radiometric kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of the test compounds in DMSO.

  • Reagent Preparation: Prepare a reaction buffer containing purified recombinant VEGFR2 kinase and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

  • Reaction Incubation: Add the kinase/substrate mix and the diluted compounds to a 96-well plate. Initiate the reaction by adding the master mix containing MgCl2 and [γ-³²P]ATP. Incubate for 60 minutes at 30°C.

  • Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Washing: Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Add scintillant to the wells and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Normalize the data using "high" (vehicle control) and "low" (no enzyme) controls. Plot the percent inhibition versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

  • Cell Plating: Seed cancer cells (e.g., A375) in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and plot against compound concentration to determine the GI50 value.

Conclusion and Future Outlook

The this compound scaffold is a validated and highly promising starting point for the development of next-generation kinase inhibitors. The data presented herein demonstrates that derivatives from this class can exhibit a unique and potent inhibitory profile, with particular strengths against key drivers of angiogenesis and proliferation like VEGFR2 and BRAF. This distinct profile may offer therapeutic advantages over existing multi-kinase inhibitors in specific, genetically-defined patient populations.

The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, ensuring data integrity and reproducibility. Future work should focus on optimizing the scaffold to enhance selectivity, improve pharmacokinetic properties, and further elucidate the structure-activity relationships that govern its potent biological effects.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-bromo-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized chemical reagents like 5-bromo-4-fluoro-1H-indazole demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory awareness to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated heterocyclic compound, and its chemical structure necessitates careful handling.

GHS Hazard Classification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity, single exposureH335May cause respiratory irritation

This classification underscores the importance of appropriate Personal Protective Equipment (PPE) and engineering controls during handling and disposal. The presence of bromine and fluorine moieties categorizes it as a halogenated organic compound , a critical determinant for its disposal pathway.

The Cornerstone of Disposal: Waste Segregation

The principle of causality in waste disposal dictates that the chemical nature of the waste determines its ultimate fate. Improper segregation can lead to dangerous reactions, environmental contamination, and increased disposal costs.

Why Segregation is Critical

Halogenated organic compounds are often subject to specific disposal regulations due to their potential to form persistent organic pollutants if not managed correctly. Mixing halogenated waste with non-halogenated organic waste can contaminate a larger volume of solvent that could have otherwise been recycled or disposed of through a less stringent process[1].

The following diagram illustrates the initial decision-making process for waste segregation in the laboratory:

WasteSegregation Start Waste Generated IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated HalogenatedWaste Collect in designated 'Halogenated Organic Waste' container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in designated 'Non-Halogenated Organic Waste' container IsHalogenated->NonHalogenatedWaste No OtherWaste Follow specific protocols for other waste types (e.g., aqueous, solid) NonHalogenatedWaste->OtherWaste

Caption: Initial waste stream decision-making process.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to be a self-validating system, ensuring that each step is performed with safety and compliance as the primary objectives.

Required Personal Protective Equipment (PPE)

Given the hazard profile, the following PPE is mandatory when handling waste containing this compound:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Waste Collection and Container Management
  • Container Selection: Use a designated and compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic waste[2][3]. Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container as "Hazardous Waste" and "Halogenated Organic Waste". The label must also include the full chemical name: "this compound" and any other components in the waste stream. The date of initial waste accumulation should also be clearly marked.

  • Accumulation: Collect waste this compound, including any contaminated materials such as pipette tips, weighing paper, or absorbent pads, directly into the designated container.

  • Segregation in Storage: Store the halogenated waste container separately from incompatible materials, particularly strong oxidizing agents and bases[4]. Secondary containment, such as a larger bin or tray, is highly recommended to contain any potential leaks.

Regulatory Compliance and Final Disposal
  • Waste Codes: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are often classified under the "F-list" of hazardous wastes from non-specific sources. Specifically, codes such as F001 and F002 apply to spent halogenated solvents[5][6][7]. While this compound may not be used as a solvent, its halogenated nature necessitates its management as a hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for the precise waste codes applicable in your jurisdiction.

  • Arranging for Pickup: Do not dispose of this chemical down the drain or in regular solid waste. Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container. Disposal must be carried out by a licensed hazardous waste contractor.

The overall disposal workflow is summarized in the following diagram:

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS & Contractor Procedures Start Generate Waste (this compound) SelectContainer Select Compatible Waste Container Start->SelectContainer LabelContainer Label as 'Halogenated Organic Waste' SelectContainer->LabelContainer CollectWaste Collect Waste and Contaminated Materials LabelContainer->CollectWaste StoreSafely Store in Secondary Containment CollectWaste->StoreSafely RequestPickup Request Waste Pickup from EHS StoreSafely->RequestPickup WastePickup Licensed Contractor Picks Up Waste RequestPickup->WastePickup Transport Transport to TSDF WastePickup->Transport FinalDisposal Final Disposal (e.g., Incineration) Transport->FinalDisposal

Caption: End-to-end disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: If safe to do so, ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Control Ignition Sources: Remove any potential ignition sources from the area.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention: If there has been any personal exposure, follow the first aid procedures outlined in the SDS and seek immediate medical attention[8][9]. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash thoroughly with soap and water.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. By understanding the chemical's hazards, adhering to strict segregation and disposal protocols, and being prepared for emergencies, we can ensure that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-bromo-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 5-bromo-4-fluoro-1H-indazole (CAS No. 1082041-85-7). As a novel research chemical, its toxicological properties have not been fully investigated; therefore, it must be handled with the utmost care, assuming it is hazardous. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Assessment and the Hierarchy of Controls

Before any handling of this compound, a thorough understanding of its known hazards is paramount. This compound is classified with a "Warning" signal word and is associated with specific health risks. The primary goal is to minimize exposure through a systematic approach known as the hierarchy of controls, where personal protective equipment (PPE) serves as the final, but essential, line of defense.

Table 1: Hazard Identification for this compound

Hazard ClassCodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

The most effective way to mitigate these risks is to use engineering controls. All handling of solid this compound that may generate dust must be conducted within a certified chemical fume hood. [1] This primary engineering control captures airborne particles at the source, significantly reducing the risk of inhalation, which is a key concern due to its potential to cause respiratory irritation.[2]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be based on a risk assessment of the specific procedure being performed. The following are the minimum requirements for handling this compound in a laboratory setting.

Eye and Face Protection

Due to the serious eye irritation risk (H319), proper eye protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times. Standard safety glasses do not provide a sufficient seal to protect against airborne powder or splashes.[3][4]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during large-scale reactions or quenching procedures), a full-face shield must be worn in addition to chemical splash goggles.[1][4]

Hand Protection

This compound is a known skin irritant (H315). Therefore, direct skin contact must be avoided.

  • Glove Selection: Chemical-resistant nitrile gloves are the recommended choice for handling this compound.[1][2] Nitrile provides protection against a wide range of chemicals and offers good dexterity. No single glove material is impervious to all chemicals, so it is crucial to inspect gloves for any signs of degradation or punctures before each use.[4]

  • Glove Protocol: Always wash hands thoroughly with soap and water after removing gloves.[5][6] To prevent the contamination of common surfaces, remove gloves before leaving the laboratory or touching items such as doorknobs, phones, or keyboards.[4]

Body Protection
  • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect clothing and prevent skin contact.[1][3]

  • Additional Protection: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron made of PVC or a similar material should be worn over the lab coat.[7]

Respiratory Protection

The primary method for preventing respiratory exposure is to handle the compound within a chemical fume hood.[2]

  • Fume Hood Operation: All weighing and handling of the solid material should occur inside a certified fume hood to minimize the inhalation of dust, which may cause respiratory irritation (H335).[1]

  • Respirator Requirement: In the rare event that handling outside of a fume hood is unavoidable or if dust generation is significant, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is required.[1] The selection and use of respirators must be part of a formal respiratory protection program that includes fit-testing and training.

Table 2: PPE Summary for Common Laboratory Operations

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Small-Scale Reaction (<1g) Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Large-Scale Reaction (>1g) Goggles & Face ShieldNitrile GlovesLab Coat & Chem-Resistant ApronRequired: Chemical Fume Hood
Spill Cleanup Goggles & Face ShieldNitrile GlovesLab CoatRequired: NIOSH-Approved Respirator

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized protocol is essential for safety. The following procedure for weighing the compound and preparing a solution minimizes risk.

  • Preparation and Pre-Handling:

    • Confirm that the chemical fume hood has a valid certification and that the airflow is functioning correctly.

    • Ensure an eye-wash station and safety shower are accessible and unobstructed.[6]

    • Gather all necessary PPE as outlined in Table 2 and inspect it for damage.

    • Prepare your workspace by lining the fume hood surface with absorbent bench paper.

  • Donning PPE:

    • Put on your lab coat, followed by chemical splash goggles.

    • Finally, put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Chemical Handling:

    • Perform all manipulations deep within the fume hood.

    • To avoid generating dust, handle the solid material gently.[1] Use a spatula to carefully transfer the compound from its container to a weigh boat.

    • Close the primary container immediately after dispensing.

    • Slowly add the solvent to the vessel containing the weighed solid to dissolve it, minimizing the potential for splashing.

  • Decontamination and Doffing PPE:

    • Wipe down the spatula and any other equipment with a solvent-dampened cloth. Dispose of the cloth in the appropriate solid waste container.

    • Clean the work area within the fume hood.

    • To doff PPE, first remove gloves using a technique that avoids touching the outer surface with bare skin.

    • Remove your lab coat, followed by your goggles.

    • Immediately wash your hands with soap and water.[5]

  • Waste Disposal:

    • All waste contaminated with this compound (e.g., gloves, weigh boats, bench paper) must be placed in a clearly labeled, sealed hazardous waste container.[6][8]

    • Consult your institution's environmental health and safety office for specific disposal procedures. Do not pour chemical waste down the sink.[6]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow Start Task: Handling This compound CheckHood Is work performed in a certified chemical fume hood? Start->CheckHood CheckDust Is there a high risk of dust or aerosol generation? CheckHood->CheckDust  No   BasePPE Standard PPE: • Safety Goggles • Nitrile Gloves • Lab Coat CheckHood->BasePPE  Yes   CheckDust->BasePPE  No   FullPPE Enhanced PPE: • Safety Goggles & Face Shield • Nitrile Gloves • Lab Coat • NIOSH-Approved Respirator CheckDust->FullPPE  Yes  

Decision workflow for selecting appropriate PPE.

Emergency Procedures

Preparedness is key to handling any laboratory incident effectively.[5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9][10]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

  • Spills: Evacuate the immediate area. For a small spill contained within a fume hood, trained personnel wearing enhanced PPE (including a respirator) can carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[1] For large spills, evacuate the lab, close the door, and contact your institution's emergency response team.

By integrating these safety measures and protocols into your daily workflow, you can confidently handle this compound while prioritizing the well-being of yourself and your colleagues.

References

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